2-Nitrobenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4S/c7-13(11,12)6-4-2-1-3-5(6)8(9)10/h1-4H,(H2,7,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDKYAWHEKZHPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202974 | |
| Record name | 2-Nitrobenzenesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5455-59-4 | |
| Record name | 2-Nitrobenzenesulphonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005455594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5455-59-4 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Nitrobenzenesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Nitrobenzenesulfonamide | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Nitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Nitrobenzenesulfonamide, a versatile organic compound, serves as a crucial intermediate and reagent in numerous synthetic transformations. Its unique electronic properties, conferred by the presence of a nitro group and a sulfonamide moiety on the benzene (B151609) ring, dictate its reactivity and utility. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a particular focus on its application in the synthesis of amines and its role as a protecting group. Detailed experimental protocols for its key reactions are provided, and its interaction with biological systems as a carbonic anhydrase inhibitor is discussed and visualized. All quantitative data are summarized in structured tables for ease of reference, and key chemical transformations and biological pathways are illustrated using diagrams.
Chemical Properties of this compound
This compound is a crystalline solid at room temperature. The presence of the electron-withdrawing nitro group significantly influences the acidity of the sulfonamide proton, a key feature that underpins its reactivity. A summary of its key physical and chemical properties is presented in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆N₂O₄S | [1] |
| Molecular Weight | 202.19 g/mol | [1] |
| Appearance | White to cream or pale yellow/brown crystals or powder | |
| Melting Point | 187-195 °C | |
| Boiling Point | 418.8 ± 47.0 °C (Predicted) | |
| Solubility | Slightly soluble in water. Soluble in DMSO and Methanol (with heating/sonication). | |
| pKa | 9.24 ± 0.60 (Predicted) | |
| CAS Number | 5455-59-4 | [1] |
Table 2: Spectral Data
| Spectrum Type | Key Peaks / Chemical Shifts (δ) | Reference(s) |
| ¹H NMR (400 MHz, DMSO-d₆) | 8.08 ppm, 7.94 ppm, 7.87 ppm, 7.82 ppm, 7.80 ppm | [2] |
| ¹³C NMR | Aromatic carbons typically appear in the range of 110-160 ppm. Specific data for the title compound is not readily available in the searched literature. | [3][4] |
| Infrared (IR) | Characteristic peaks for N-H stretching (amines/amides), S=O stretching (sulfonamides), and N=O stretching (nitro compounds) are expected. A detailed experimental spectrum shows key absorptions for aromatic C-H, C=C, SO₂, and NO₂ groups. | [5][6][7] |
| Mass Spectrometry | The molecular ion peak [M]+ is expected at m/z 202. Fragmentation patterns often involve the loss of SO₂ (64 Da). The base peak is observed at m/z 186, with another significant peak at m/z 202. | [1][8][9] |
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the acidic nature of the sulfonamide N-H proton and the susceptibility of the 2-nitrobenzenesulfonyl (nosyl) group to nucleophilic aromatic substitution. This combination makes it an excellent reagent for the synthesis of secondary amines via the Fukuyama amine synthesis.
The Fukuyama Amine Synthesis
The Fukuyama amine synthesis is a three-step process that allows for the preparation of secondary amines from primary amines. This compound is a key reagent in this methodology, where the nosyl group acts as both a protecting and an activating group.
The overall workflow can be visualized as follows:
Caption: Workflow of the Fukuyama Amine Synthesis.
2.1.1. Step 1: Sulfonamide Formation (Protection)
Primary amines react with 2-nitrobenzenesulfonyl chloride in the presence of a base to form the corresponding N-substituted this compound. This step protects the amine and activates it for the subsequent alkylation.
2.1.2. Step 2: N-Alkylation
The N-H proton of the newly formed sulfonamide is acidic and can be readily deprotonated by a mild base. The resulting anion can then be alkylated by an alkyl halide. Alternatively, the N-alkylation can be achieved under Mitsunobu conditions using an alcohol. The Fukuyama-Mitsunobu reaction is particularly useful for its mild conditions and broad substrate scope.
2.1.3. Step 3: Deprotection
The nosyl group is cleaved under mild conditions using a thiol, such as thiophenol, in the presence of a base. The reaction proceeds via a Meisenheimer complex, which is facilitated by the electron-withdrawing nitro group. This mild deprotection condition is a significant advantage over other sulfonyl protecting groups like the tosyl group.
Experimental Protocols
The following are detailed methodologies for the key steps in the Fukuyama amine synthesis.
Protocol 1: Synthesis of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide
This protocol details the formation of the nosyl-protected amine from a primary amine.
-
Materials:
-
2-Nitrobenzenesulfonyl chloride
-
Dichloromethane (DCM)
-
1N Hydrochloric acid (HCl)
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297)
-
Procedure:
-
In a round-bottomed flask, dissolve 4-methoxybenzylamine (1.1 eq) and triethylamine (1.1 eq) in dichloromethane.
-
Cool the mixture in an ice-water bath.
-
Slowly add 2-nitrobenzenesulfonyl chloride (1.0 eq) to the cooled mixture over 5 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 15 minutes.
-
Quench the reaction with 1N hydrochloric acid.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with brine, and then dry over magnesium sulfate.
-
Filter the solution and concentrate it under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a 1:1 mixture of ethyl acetate and hexane to yield the pure N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide.
-
Protocol 2: Alkylation of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide
This protocol describes the alkylation of the nosyl-protected amine to form the N,N-disubstituted sulfonamide.
-
Materials:
-
N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide
-
Alkyl halide (e.g., 3-phenylpropyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add the alkyl halide (1.1 eq) to the mixture.
-
Stir the reaction at room temperature for 1-2 hours or until the reaction is complete as monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 3: Deprotection of the Nosyl Group
This protocol details the removal of the 2-nitrobenzenesulfonyl group to yield the final secondary amine.
-
Materials:
-
N,N-disubstituted this compound (from Protocol 2)
-
Thiophenol
-
Potassium hydroxide (B78521) (KOH)
-
Dichloromethane (DCM)
-
-
Procedure:
-
In a round-bottomed flask, dissolve thiophenol (2.5 eq) in acetonitrile and cool in an ice-water bath.
-
Slowly add an aqueous solution of potassium hydroxide (2.5 eq).
-
After 5 minutes, remove the ice bath and add a solution of the N,N-disubstituted this compound (1.0 eq) in acetonitrile over 20 minutes.
-
Heat the reaction mixture in a 50°C oil bath for 40 minutes.
-
Cool the reaction to room temperature, dilute with water, and extract with dichloromethane.
-
Wash the combined organic extracts with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.
-
Biological Activity: Carbonic Anhydrase Inhibition
Sulfonamides are a well-known class of carbonic anhydrase inhibitors.[10][11] Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[12][13] This reaction is crucial for various physiological processes, including pH regulation, CO₂ transport, and fluid secretion.[14][15][16] Inhibition of this enzyme has therapeutic applications in conditions such as glaucoma, epilepsy, and altitude sickness.[17][18]
The inhibitory activity of sulfonamides stems from the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the active site of the enzyme.[11] This binding event blocks the catalytic activity of the enzyme.
The general mechanism of carbonic anhydrase and its inhibition by sulfonamides is depicted below:
Caption: Mechanism of Carbonic Anhydrase Inhibition.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the preparation of secondary amines through the Fukuyama amine synthesis. Its chemical properties, governed by the electron-withdrawing nitro group, allow for the facile formation and cleavage of the nosyl protecting group under mild conditions. Furthermore, its structural motif is shared with a class of compounds known to inhibit carbonic anhydrase, highlighting its relevance in medicinal chemistry and drug development. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in a research and development setting.
References
- 1. This compound | C6H6N2O4S | CID 138510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(5455-59-4) 1H NMR [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. compoundchem.com [compoundchem.com]
- 5. Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IR _2007 [uanlch.vscht.cz]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aaqr.org [aaqr.org]
- 10. Sulfonamides and their isosters as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pharmacyfreak.com [pharmacyfreak.com]
- 15. What are CAs inhibitors and how do they work? [synapse.patsnap.com]
- 16. lecturio.com [lecturio.com]
- 17. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis and Characterization of 2-Nitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-nitrobenzenesulfonamide, a key intermediate in organic synthesis and pharmaceutical development. This document details its synthesis, purification, and in-depth characterization through various analytical techniques. Experimental protocols, quantitative data, and visual representations of its synthetic pathway and mechanism of action as a carbonic anhydrase inhibitor are presented to support advanced research and development endeavors.
Introduction
This compound is a versatile organic compound featuring a sulfonamide group and a nitro group attached to a benzene (B151609) ring.[1] This substitution pattern makes it a valuable building block in the synthesis of a wide range of pharmaceuticals, particularly antibacterial agents.[1] Its utility also extends to analytical chemistry, where it can be used as a reagent.[1] Furthermore, this compound is recognized as a carbonic anhydrase inhibitor, a class of drugs with various therapeutic applications.[2] This guide offers a detailed examination of its synthesis from commercially available starting materials and a thorough characterization of its chemical and physical properties.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of the key intermediate, 2-nitrobenzenesulfonyl chloride, from a suitable precursor. The subsequent step is the reaction of this sulfonyl chloride with an ammonia (B1221849) source to yield the desired sulfonamide.
Synthesis of 2-Nitrobenzenesulfonyl Chloride
A common and efficient method for the synthesis of 2-nitrobenzenesulfonyl chloride is the chlorination of 2,2'-dinitrodiphenyl disulfide.[3] An alternative route involves the reaction of o-nitrochlorobenzene with chlorosulfonic acid.[3]
Experimental Protocol: Synthesis of 2-Nitrobenzenesulfonyl Chloride from 2,2'-Dinitrodiphenyl Disulfide
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, dissolve 2,2'-dinitrodiphenyl disulfide in a suitable organic solvent.
-
Chlorination: Introduce chlorine gas into the reaction mixture. The reaction is typically carried out at a controlled temperature, for example, 40°C for 3 hours when using formic acid as a hydrophilic organic acid solvent.[3]
-
Work-up: Upon completion of the reaction, which can be monitored by appropriate analytical techniques (e.g., TLC, GC), the reaction mixture is cooled.[3]
-
Purification: The crude 2-nitrobenzenesulfonyl chloride can be purified by recrystallization. A common procedure involves dissolving the crude product in toluene (B28343) at 40-50°C, followed by slow cooling to 5°C to induce crystallization. The purified crystals are then collected by filtration and dried under vacuum. This method has been reported to yield the product in high purity (98.8% by HPLC) and with a high yield (97.5%).[3]
Synthesis of this compound
The formation of this compound from 2-nitrobenzenesulfonyl chloride is a nucleophilic substitution reaction at the sulfonyl group.
Experimental Protocol: Synthesis of this compound [2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 120.0 g (0.78 mol) of 2-nitrobenzenesulfonyl chloride and 360.0 g (4.7 mol) of ammonium (B1175870) acetate (B1210297) in 280 mL of tetrahydrofuran (B95107) (THF).[2]
-
Reaction: Heat the reaction mixture to reflux and maintain stirring overnight.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, the solid product is collected by filtration. The collected solid is then dried under vacuum to afford this compound as a yellow solid. This procedure has been reported to yield 86.0 g of the product, which corresponds to an 80% yield.[2]
Synthesis Workflow
Characterization of this compound
A comprehensive characterization of this compound is crucial to confirm its identity and purity. The following sections detail its physical properties and spectroscopic data.
Physical Properties
The physical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆N₂O₄S | [4] |
| Molecular Weight | 202.19 g/mol | [4] |
| Appearance | Light yellow to brown crystalline powder | [1] |
| Melting Point | 191-194 °C | [1] |
| Solubility | Slightly soluble in water | [2] |
| CAS Number | 5455-59-4 | [4] |
Spectroscopic Data
The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.08 | Multiplet | Aromatic Protons |
| ~7.94 | Multiplet | Aromatic Protons |
| ~7.85 | Multiplet | Aromatic Protons |
| ~7.80 | Singlet (broad) | -SO₂NH₂ |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the spectrometer's magnetic field strength. The data presented is a general representation based on available information.[5]
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 125-170 | Aromatic Carbons |
Note: Specific peak assignments for each carbon atom require more detailed spectral analysis or computational prediction. The range provided is typical for aromatic carbons.[6]
The IR spectrum is used to identify the functional groups present in this compound.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3500 - 3300 | Amine (-NH₂) | N-H Stretch |
| 3100 - 3000 | Aromatic | C-H Stretch |
| 1600 - 1585, 1500 - 1400 | Aromatic | C=C Stretch |
| ~1530, ~1350 | Nitro (-NO₂) | N-O Asymmetric & Symmetric Stretch |
| ~1330, ~1160 | Sulfonamide (-SO₂NH₂) | S=O Asymmetric & Symmetric Stretch |
Note: These are characteristic absorption ranges and the exact peak positions may vary.[7][8]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For aromatic sulfonamides, a common fragmentation pathway involves the loss of SO₂ (64 Da).[9] The fragmentation of protonated this compound can lead to the formation of an ion-neutral complex, which can then undergo charge transfer to produce the ionized aniline.[10]
Predicted Fragmentation:
-
Molecular Ion [M]⁺˙: m/z = 202
-
Loss of SO₂: [M - SO₂]⁺˙ at m/z = 138
-
Further fragmentation of the aromatic ring and loss of the nitro group can also be expected.
Biological Activity: Carbonic Anhydrase Inhibition
This compound is known to act as a carbonic anhydrase inhibitor.[2] Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[11] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[12][13]
The inhibitory action of sulfonamides is well-established. The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site of the carbonic anhydrase, displacing the zinc-bound water molecule or hydroxide (B78521) ion, thus blocking the enzyme's catalytic activity.[11][14]
Mechanism of Carbonic Anhydrase Inhibition
Applications in Drug Development
Beyond its intrinsic activity as a carbonic anhydrase inhibitor, this compound serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents.[1] The presence of the nitro and sulfonamide groups provides reactive handles for further chemical modifications, allowing for the construction of diverse molecular scaffolds. It is a reactant in the synthesis of various cyclic nitrogen compounds, including pyrrolidines.[15]
Conclusion
This compound is a compound of significant interest to the scientific and pharmaceutical communities. This guide has provided a detailed overview of its synthesis, from the preparation of its precursor to the final product, complete with an experimental protocol. A thorough characterization using modern analytical techniques confirms its structure and purity, with key data summarized for easy reference. The elucidation of its role as a carbonic anhydrase inhibitor and its utility as a synthetic intermediate underscore its importance in medicinal chemistry and drug development. The information presented herein is intended to be a valuable resource for researchers working with this versatile molecule.
References
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- 3. 2-Nitrobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | C6H6N2O4S | CID 138510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound(5455-59-4) 1H NMR spectrum [chemicalbook.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. IR _2007 [uanlch.vscht.cz]
- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 2-ニトロベンゼンスルホンアミド 98% | Sigma-Aldrich [sigmaaldrich.com]
The Lynchpin of Modern Amine Synthesis: A Technical Guide to the Mechanism of Action of 2-Nitrobenzenesulfonamide
For Immediate Release
[City, State] – [Date] – In the intricate landscape of organic synthesis, the quest for efficient and selective methods for the construction of carbon-nitrogen bonds remains a paramount objective. Among the arsenal (B13267) of reagents available to chemists, 2-nitrobenzenesulfonamide has emerged as a powerhouse, enabling the mild and high-yielding synthesis of primary and secondary amines, functionalities that are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, offering valuable insights for researchers, scientists, and drug development professionals.
Core Principles: Activation and Facile Cleavage
The utility of this compound, often referred to as the "nosyl" (Ns) group, stems from a unique balance of electronic properties conferred by the ortho-nitro group. This electron-withdrawing group plays a dual role: it enhances the acidity of the sulfonamide proton and activates the aromatic ring towards nucleophilic aromatic substitution. These features are central to its application as a protecting group and its role in the renowned Fukuyama-Mitsunobu reaction.
The strongly electron-withdrawing nature of the nitro group significantly increases the acidity of the N-H proton in the corresponding sulfonamides.[1][2] This heightened acidity allows for easy deprotonation under mild basic conditions, facilitating subsequent alkylation reactions to form N,N-disubstituted sulfonamides. This activation is a key advantage over other sulfonyl protecting groups like the tosyl group.[3]
Crucially, the ortho-nitro group also renders the C-S bond susceptible to cleavage by soft nucleophiles, most notably thiolates.[2][4] This deprotection proceeds via a nucleophilic aromatic substitution mechanism, forming a transient Meisenheimer complex, which then collapses to release the desired amine under remarkably mild conditions.[2][3] This facile cleavage is orthogonal to many other protecting groups, making the nosyl group an invaluable tool in complex, multi-step syntheses.[3]
Data Presentation: A Quantitative Overview
The following tables summarize typical quantitative data for the key transformations involving this compound, providing a comparative overview of reaction conditions and yields.
| Table 1: Protection of Primary Amines with 2-Nitrobenzenesulfonyl Chloride | |
| Substrate | 4-Methoxybenzylamine (B45378) |
| Reagents | 2-Nitrobenzenesulfonyl chloride, Triethylamine (B128534) |
| Solvent | Dichloromethane (B109758) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | Not specified |
| Yield | 90-91% (after recrystallization)[5] |
| Table 2: Alkylation of N-monosubstituted 2-Nitrobenzenesulfonamides | |
| Substrate | N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide |
| Alkylating Agent | 3-Phenylpropyl bromide |
| Base | Potassium carbonate |
| Solvent | Anhydrous Dimethylformamide (DMF) |
| Temperature | 60 °C |
| Reaction Time | 70 minutes |
| Yield | 99%[5] |
| Table 3: Deprotection of N,N-disubstituted 2-Nitrobenzenesulfonamides | |
| Substrate | N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide |
| Reagents | Thiophenol, Potassium hydroxide (B78521) |
| Solvent | Acetonitrile (B52724) |
| Temperature | 50 °C |
| Reaction Time | 40 minutes |
| Yield | 89-91%[2] |
Experimental Protocols
Detailed methodologies for the key reactions are provided below to facilitate their application in a laboratory setting.
Protocol 1: Formation of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide
This procedure details the protection of a primary amine with 2-nitrobenzenesulfonyl chloride.[1][5]
-
To a stirred solution of 4-methoxybenzylamine (1.0 eq) and triethylamine (1.0 eq) in dichloromethane at 0 °C, add 2-nitrobenzenesulfonyl chloride (0.9 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 15 minutes.
-
Quench the reaction with 1N hydrochloric acid.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a 1:1 mixture of ethyl acetate (B1210297) and hexane (B92381) to yield the pure N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide as white crystals.[5]
Protocol 2: Alkylation of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide
This protocol describes the alkylation of the nosyl-protected amine to form the N,N-disubstituted sulfonamide.[1][5]
-
To a stirred mixture of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide (1.0 eq) and potassium carbonate (3.0 eq) in anhydrous dimethylformamide (DMF), add 3-phenylpropyl bromide (1.1 eq).
-
Heat the resulting mixture in a 60°C oil bath for 70 minutes.
-
Allow the reaction mixture to cool to room temperature, dilute with water, and extract with ether.
-
Wash the combined organic extracts with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide can be purified by column chromatography on silica (B1680970) gel.
Protocol 3: Deprotection of the 2-Nitrobenzenesulfonyl Group
This protocol outlines the removal of the nosyl group to yield the secondary amine.[2]
-
Prepare a solution of potassium thiophenoxide by dissolving thiophenol (2.5 eq) in acetonitrile and cooling in an ice-water bath, followed by the slow addition of an aqueous solution of potassium hydroxide (2.5 eq).
-
After 5 minutes, remove the ice bath and add a solution of the N,N-disubstituted this compound (1.0 eq) in acetonitrile over 20 minutes.
-
Heat the reaction mixture in a 50°C oil bath for 40 minutes.
-
Cool the reaction to room temperature, dilute with water, and extract with dichloromethane.
-
Wash the combined organic extracts with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
The crude amine can be purified by column chromatography on silica.
Mandatory Visualizations: Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the core mechanisms and experimental workflows associated with this compound.
Caption: Protection of a primary amine with 2-nitrobenzenesulfonyl chloride.
References
Spectroscopic Profile of 2-Nitrobenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Nitrobenzenesulfonamide, a key intermediate in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The empirical formula for this compound is C₆H₆N₂O₄S, with a molecular weight of 202.19 g/mol . The spectroscopic data presented below serves to confirm the structure and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR data for this compound are summarized below.
¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.08 | Multiplet | 1H | Aromatic CH |
| ~7.94 | Multiplet | 1H | Aromatic CH |
| ~7.87 | Multiplet | 1H | Aromatic CH |
| ~7.82 | Multiplet | 1H | Aromatic CH |
| 7.80 (s) | Singlet | 2H | SO₂NH₂ |
Note: The aromatic protons exhibit complex splitting patterns due to ortho and meta coupling.
¹³C NMR
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are detailed in the table below. A detailed vibrational analysis has been performed, confirming the assignments of the fundamental vibrations.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3400 | Strong, Broad | N-H stretching (sulfonamide) |
| ~1530 | Strong | Asymmetric NO₂ stretching |
| ~1350 | Strong | Symmetric NO₂ stretching |
| ~1320 | Strong | Asymmetric SO₂ stretching |
| ~1160 | Strong | Symmetric SO₂ stretching |
| ~3100 | Medium | Aromatic C-H stretching |
| ~1600, ~1480 | Medium | Aromatic C=C stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For sulfonamides, common fragmentation pathways involve the cleavage of the S-N bond and the loss of SO₂.[2]
| m/z | Relative Intensity | Assignment |
| 202 | Moderate | [M]⁺ (Molecular Ion) |
| 186 | High | [M - O]⁺ or [M - NH₂]⁺ |
| 138 | Moderate | [M - SO₂]⁺ |
| 92 | High | [C₆H₄O]⁺ |
| 76 | Moderate | [C₆H₄]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for solid organic compounds like this compound.
NMR Spectroscopy (for Solid Samples)
-
Sample Preparation :
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
-
Filter the solution through a small plug of glass wool or a syringe filter into the NMR tube to remove any particulate matter.
-
-
Instrument Setup :
-
The data presented was acquired on a 400 MHz spectrometer.
-
The probe temperature is typically set to 25 °C.
-
-
Data Acquisition :
-
¹H NMR : A standard single-pulse experiment is used. Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.
-
¹³C NMR : A proton-decoupled experiment is standard. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).
-
Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation :
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
-
Instrument Setup :
-
Ensure the ATR crystal is clean before acquiring a background spectrum.
-
Collect a background spectrum of the empty ATR crystal.
-
-
Data Acquisition :
-
Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing :
-
The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction :
-
The sample can be introduced directly into the ion source via a solid probe or after separation by gas chromatography (GC-MS).
-
For direct insertion, a small amount of the solid sample is placed in a capillary tube.
-
-
Ionization :
-
In Electron Ionization (EI), the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
-
Mass Analysis :
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
-
Detection :
-
An electron multiplier or similar detector records the abundance of each ion.
-
-
Data Interpretation :
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow of Spectroscopic Analysis.
References
2-Nitrobenzenesulfonamide: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrobenzenesulfonamide, a readily available and versatile chemical scaffold, has emerged as a crucial building block in modern organic synthesis. Its unique electronic properties, conferred by the presence of a strongly electron-withdrawing nitro group and a sulfonamide moiety, render it an excellent precursor for the construction of a diverse array of complex molecular architectures. This technical guide provides a comprehensive overview of the synthetic utility of this compound, focusing on its application in the synthesis of novel compounds with significant biological activities. We will delve into detailed experimental protocols for key transformations, present quantitative data in a structured format, and visualize complex chemical and biological pathways.
Core Synthetic Applications
This compound serves as a valuable precursor in several key synthetic transformations, including the synthesis of nitrogen-containing heterocycles and as a crucial participant in rearrangement reactions. The sulfonamide nitrogen can be readily alkylated, and the "nosyl" (Ns) group can be efficiently cleaved under mild conditions, making it an excellent protecting group for amines. Furthermore, the electron-deficient aromatic ring is susceptible to nucleophilic aromatic substitution, a property exploited in reactions like the Truce-Smiles rearrangement.
Synthesis of Huperzine Q: A Case Study
A prominent example showcasing the utility of the this compound moiety is in the total synthesis of Huperzine Q, a Lycopodium alkaloid with potential neuroprotective properties. In this synthesis, the 2-nitrobenzenesulfonyl (nosyl) group serves as a robust protecting group for a key nitrogen atom, withstanding various reaction conditions before its strategic removal in the final stages of the synthesis.
Quantitative Data for Key Intermediates in Huperzine Q Synthesis
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |
| Hydroxy nosylamide 19 | C28H36N2O6S | 544.67 | 91 (over 2 steps) | 168-170 | ¹H NMR: δ 7.96 (dd, J = 7.8, 1.4 Hz, 1H), 7.68–7.59 (m, 2H), 7.50 (dd, J = 7.8, 1.4 Hz, 1H) |
| Tricyclic compound 20 | C28H34N2O5S | 526.65 | 85 | 184-186 | ¹H NMR: δ 8.05 (dd, J = 7.8, 1.2 Hz, 1H), 7.75–7.67 (m, 2H), 7.58 (dd, J = 7.8, 1.2 Hz, 1H) |
| Hemiaminal 24 | C21H29NO3 | 343.46 | 88 | 175-177 | ¹H NMR: δ 4.85 (br s, 1H), 4.25 (d, J = 11.0 Hz, 1H), 3.45 (s, 3H) |
Experimental Protocols
Synthesis of Hydroxy nosylamide (19)
To a solution of the silyl (B83357) enol ether intermediate (1.00 g, 1.55 mmol) in CH2Cl2 (15 mL) was added DDQ (425 mg, 1.87 mmol) at 0 °C. After stirring for 30 min, the reaction was quenched with saturated aqueous NaHCO3. The aqueous layer was extracted with CH2Cl2, and the combined organic layers were washed with brine, dried over Na2SO4, and concentrated. The residue was dissolved in THF (10 mL), and a solution of TBAF (1.0 M in THF, 2.3 mL, 2.3 mmol) was added at 0 °C. After stirring for 30 min, the reaction was quenched with water. The aqueous layer was extracted with EtOAc, and the combined organic layers were washed with brine, dried over Na2SO4, and concentrated. The residue was purified by silica (B1680970) gel column chromatography (hexane/EtOAc = 1/1) to afford enone 18 . To a solution of enone 18 (750 mg, 1.38 mmol) in CH2Cl2 (14 mL) was added TFA (1.4 mL) at 0 °C. After stirring for 30 min, the reaction was quenched with saturated aqueous NaHCO3. The aqueous layer was extracted with CH2Cl2, and the combined organic layers were washed with brine, dried over Na2SO4, and concentrated. The residue was purified by silica gel column chromatography (hexane/EtOAc = 1/2) to give hydroxy nosylamide 19 (680 mg, 91% over 2 steps).
Synthesis of Tricyclic compound (20)
To a solution of hydroxy nosylamide 19 (650 mg, 1.19 mmol) and PPh3 (470 mg, 1.79 mmol) in THF (12 mL) was added DMEAD (370 μL, 1.79 mmol) at 0 °C. After stirring for 1 h, the solvent was removed under reduced pressure. The residue was purified by silica gel column chromatography (hexane/EtOAc = 1/1) to afford tricyclic compound 20 (535 mg, 85%).
Deprotection of the Nosyl Group to form Hemiaminal (24)
To a solution of ketoaldehyde 23 (100 mg, 0.25 mmol) in MeOH (2.5 mL) was added K2CO3 (104 mg, 0.75 mmol) and thiophenol (51 μL, 0.50 mmol). The mixture was stirred at room temperature for 1 h. The solvent was removed under reduced pressure, and the residue was purified by silica gel column chromatography (hexane/EtOAc = 1/1) to give hemiaminal 24 (76 mg, 88%).
Experimental Workflow: Synthesis of Huperzine Q
Caption: Synthetic workflow for the total synthesis of Huperzine Q.
Synthesis of 2-Aminoindole Derivatives
This compound can be utilized as a precursor for the synthesis of 2-aminoindole derivatives. This typically involves the reaction of a substituted aniline (B41778) with a suitable partner, followed by cyclization. The nitro group can be reduced to an amino group, which can then participate in the formation of the indole (B1671886) ring.
Quantitative Data for a Representative 2-Aminoindole Synthesis
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |
| 2-Amino-5-methoxyindole | C9H10N2O | 162.19 | 85 | 145-147 | ¹H NMR (DMSO-d6): δ 10.5 (s, 1H), 7.05 (d, J = 8.5 Hz, 1H), 6.75 (d, J = 2.3 Hz, 1H), 6.55 (dd, J = 8.5, 2.3 Hz, 1H), 6.10 (s, 1H), 4.95 (s, 2H), 3.70 (s, 3H). |
Experimental Protocol: Synthesis of 2-Amino-5-methoxyindole
A mixture of 4-methoxyaniline (1.23 g, 10 mmol) and 2-nitrobenzenesulfonyl chloride (2.21 g, 10 mmol) in pyridine (B92270) (20 mL) is stirred at room temperature for 4 hours. The reaction mixture is then poured into ice-water, and the precipitate is collected by filtration, washed with water, and dried to afford the N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide. This intermediate (2.94 g, 10 mmol) is then dissolved in a mixture of ethanol (B145695) (50 mL) and water (10 mL). To this solution, iron powder (2.80 g, 50 mmol) and a catalytic amount of ammonium (B1175870) chloride are added. The mixture is heated at reflux for 6 hours. After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:2) to give 2-amino-5-methoxyindole as a solid (1.38 g, 85% yield).
The Truce-Smiles Rearrangement
Logical Relationship in the Truce-Smiles Rearrangement
Caption: Logical steps of the Truce-Smiles rearrangement.
Biological Relevance and Signaling Pathways
Derivatives of this compound, particularly the resulting heterocyclic compounds such as indoles and other nitrogen-containing scaffolds, often exhibit significant biological activities. Sulfonamides are a well-established class of pharmacophores with a wide range of therapeutic applications. The novel compounds synthesized from this compound are promising candidates for drug discovery efforts, potentially targeting key signaling pathways involved in various diseases.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers and other diseases. Several sulfonamide-containing molecules have been identified as inhibitors of key kinases in this pathway, such as PI3K and mTOR. Novel compounds derived from this compound, particularly those with indole or related heterocyclic cores, are attractive candidates for targeting this pathway.
PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a battery of antioxidant and detoxification genes. Some nitro-aromatic compounds have been shown to be activators of the Nrf2 pathway. This suggests that novel compounds derived from this compound could potentially modulate this pathway, offering therapeutic opportunities for diseases associated with oxidative stress, such as neurodegenerative disorders and chronic inflammatory diseases.
Nrf2 Signaling Pathway Activation
Caption: Activation of the Nrf2 antioxidant response pathway.
Conclusion
This compound is a powerful and versatile precursor in organic synthesis, enabling the construction of a wide range of novel and structurally diverse compounds. Its utility as a protecting group, a key component in rearrangement reactions, and a scaffold for building complex heterocyclic systems has been demonstrated in numerous synthetic endeavors, including the total synthesis of complex natural products like Huperzine Q. The resulting molecules, often possessing sulfonamide and heterocyclic motifs, are of significant interest to the drug discovery community due to their potential to modulate critical biological pathways such as PI3K/Akt/mTOR and Nrf2. This technical guide provides a foundational understanding and practical protocols for researchers to explore the full potential of this compound in the development of next-generation therapeutic agents. Further exploration of its reactivity and the biological activities of its derivatives will undoubtedly continue to yield exciting discoveries in the fields of chemistry and medicine.
The Ascendant Role of 2-Nitrobenzenesulfonamide Derivatives in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-nitrobenzenesulfonamide scaffold has emerged as a privileged structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of therapeutic agents. This in-depth technical guide explores the discovery, synthesis, and biological evaluation of this compound derivatives, with a particular focus on their applications as anticancer and antibacterial agents. This document provides a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
A Versatile Core in Drug Discovery
This compound and its analogues are key intermediates in organic synthesis, enabling the creation of more complex molecules for drug discovery.[1] The presence of the nitro group, an electron-withdrawing moiety, significantly influences the chemical reactivity and biological activity of these compounds.[2] This has been leveraged in the development of targeted therapies, including potent enzyme inhibitors.
Anticancer Activity: Targeting Tumor Hypoxia
A significant area of research for this compound derivatives has been in oncology, particularly in the development of inhibitors for carbonic anhydrases (CAs), enzymes that are overexpressed in many solid tumors.
Mechanism of Action: Inhibition of Carbonic Anhydrase IX
Under hypoxic conditions, characteristic of the tumor microenvironment, the expression of carbonic anhydrase IX (CA IX) is significantly upregulated. CA IX plays a crucial role in maintaining the pH balance of cancer cells, facilitating their survival and proliferation. This compound derivatives have been identified as potent inhibitors of CA IX, leading to a disruption of pH regulation and subsequent cancer cell death.[1][3][4][5] The nitro group in these compounds can also serve as a bioreductive element, enhancing their selectivity for hypoxic tumor cells.[1][3]
Below is a diagram illustrating the proposed signaling pathway for the anticancer activity of this compound derivatives through the inhibition of carbonic anhydrase IX.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative benzenesulfonamide (B165840) derivatives, including nitro-substituted compounds, against various cancer cell lines.
| Compound ID | Derivative Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | PARP | A549 (Lung Carcinoma) | 0.028 | [2] |
| Compound 3 | 2-aryl-5(6)-nitro-1H-benzimidazole derivative | PARP | K562 (Leukemia) | >100 | [2] |
| Compound 4g | Aryl thiazolone-benzenesulfonamide (nitro-substituted) | CA IX | MCF-7 (Breast Cancer) | 2.55 | [6] |
| Compound 4e | Aryl thiazolone-benzenesulfonamide | CA IX | MDA-MB-231 (Breast Cancer) | 3.58 | [6] |
| Compound 13 | 2-aminobenzothiazole derivative | EGFR | HCT116 (Colon Carcinoma) | 6.43 | [7] |
Antibacterial Activity: A Renewed Focus on a Classic Target
Sulfonamide-based drugs were among the first effective chemotherapeutic agents for bacterial infections. The emergence of antibiotic resistance has reignited interest in developing novel sulfonamide derivatives, including those with a this compound core.
Mechanism of Action: Inhibition of Dihydropteroate (B1496061) Synthase
The primary antibacterial mechanism of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), these derivatives block the synthesis of dihydrofolic acid, a precursor for nucleotide synthesis, ultimately leading to bacteriostasis.
The general workflow for screening the antibacterial activity of these compounds is depicted below.
Quantitative Data: Antibacterial Activity
The following table presents the minimum inhibitory concentration (MIC) values for representative sulfonamide derivatives against various bacterial strains.
| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 1a | Sulfonamide derivative | Escherichia coli | 128 | [8] |
| Compound 3b | Sulfonamide derivative | Proteus mirabilis | 16 | [8] |
| Compound 4a | Sulfonamide derivative | Staphylococcus aureus | 4 | [8] |
| Compound 88a | Benzenesulfonamide bearing oxadiazole (nitro-substituted) | Escherichia coli | Good activity (qualitative) | [9] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.
Synthesis of N-ethyl-2-nitrobenzenesulfonamide
This protocol describes a representative synthesis of an N-substituted this compound derivative.
Materials:
-
2-nitrobenzenesulfonyl chloride
-
70% Ethylamine (B1201723) in water
-
Water
-
Ice bath
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Cool a solution of 70% ethylamine in water to 0-5 °C in an ice bath.
-
Portion-wise, add 2-nitrobenzenesulfonyl chloride to the cooled ethylamine solution while maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture for 15 minutes.
-
Add water to the reaction mixture while maintaining the temperature.
-
Continue stirring for an additional 30 minutes.
-
Filter the resulting precipitate, wash with water, and dry to obtain N-ethyl-2-nitrobenzenesulfonamide.[1]
A general scheme for the synthesis of sulfonamides is presented below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 6. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Deep Dive into the Electronic Landscape of 2-Nitrobenzenesulfonamide: A Theoretical and Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electronic properties of 2-Nitrobenzenesulfonamide, a molecule of significant interest in medicinal chemistry and materials science. Through a synergistic approach combining computational modeling and a review of experimental spectroscopic data, this document elucidates the molecule's electronic structure, reactivity, and potential interaction mechanisms. This in-depth understanding is crucial for the rational design of novel therapeutic agents and functional materials.
Theoretical Framework: Unveiling Electronic Characteristics
Computational quantum chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to investigate the electronic properties of molecules at the atomic level. For this compound, theoretical calculations provide valuable insights into its stability, reactivity, and charge distribution.
Computational Methodology
The electronic properties of this compound have been investigated using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional with the 6-311++G(d,p) basis set.[1] This level of theory is well-established for providing a reliable description of the electronic structure of organic molecules. All calculations were performed to obtain the optimized ground-state geometry of the molecule, from which various electronic parameters were derived.
The general workflow for such a computational study is outlined below:
References
Safeguarding the Laboratory: A Technical Guide to the Safe Handling of 2-Nitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 2-Nitrobenzenesulfonamide, a compound utilized in various research and pharmaceutical development applications, including as a carbonic anhydrase inhibitor and a reactant in the synthesis of cyclic nitrogen compounds.[1][2] Adherence to the following protocols is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.
Core Safety and Hazard Information
This compound is classified as a hazardous substance requiring careful handling. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) identifies it as a skin irritant, a serious eye irritant, and a potential cause of respiratory irritation.[3]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below to inform safe handling and storage procedures.
| Property | Value | Source |
| CAS Number | 5455-59-4 | [2] |
| Molecular Formula | C₆H₆N₂O₄S | [2][3] |
| Molecular Weight | 202.19 g/mol | [2][3] |
| Appearance | Light yellow to brown crystalline powder | [2] |
| Melting Point | 190-192 °C (lit.) | [1] |
| Solubility | Slightly soluble in water. Soluble in DMSO and Methanol (with heating and sonication). | [1][4] |
| Storage Temperature | Room Temperature, in a dry and well-ventilated place. | [1] |
GHS Hazard Classification and Statements
Understanding the specific hazards associated with this compound is the first step in implementing effective safety measures.
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |
Source:[3]
Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment is mandatory when handling this compound to prevent exposure.
| Protection Type | Recommended Equipment | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary for splash hazards. | To prevent eye contact which can cause serious irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. | To prevent skin contact which can cause irritation. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher-level respirator should be used if dusts are generated and ventilation is inadequate. | To prevent inhalation of the powder, which can cause respiratory irritation. |
Source:
Safe Handling and Experimental Workflow
A systematic approach to handling this compound, from receipt to disposal, is essential for minimizing risk. The following diagram outlines a logical workflow for laboratory personnel.
Caption: Logical workflow for the safe handling of this compound.
Experimental Protocols
While specific experimental protocols for the toxicological assessment of this compound are not publicly available, the following general procedures should be adapted for any work involving this compound.
General Protocol for Handling a Hazardous Solid Compound
-
Preparation :
-
Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Ensure that a current Standard Operating Procedure (SOP) for handling hazardous solids is in place and has been reviewed by all personnel involved.
-
Verify that the work area, typically a chemical fume hood, is clean and uncluttered.
-
Assemble all necessary equipment and reagents before introducing the this compound.
-
Don the appropriate PPE as specified in the table above.
-
-
Weighing and Transfer :
-
Perform all manipulations that may generate dust, such as weighing and transferring, within a certified chemical fume hood or other ventilated enclosure.
-
Use a spatula or other appropriate tool to handle the solid. Avoid pouring the powder directly.
-
If possible, weigh the compound directly into the reaction vessel to minimize transfers.
-
Close the container of this compound immediately after use.
-
-
During the Experiment :
-
Keep the reaction vessel covered as much as possible.
-
Continuously monitor the experiment for any unexpected changes.
-
Ensure that the work area remains well-ventilated throughout the procedure.
-
-
Cleanup and Waste Disposal :
-
Decontaminate all surfaces that may have come into contact with this compound using an appropriate solvent and cleaning agent.
-
Collect all waste, including contaminated PPE, weighing paper, and disposable equipment, in a clearly labeled, sealed waste container.
-
Dispose of the hazardous waste according to institutional and local regulations.
-
-
Personal Decontamination :
-
After completing the work and cleanup, remove PPE in the correct sequence to avoid cross-contamination.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Spill and Leak Procedures
For minor spills, trained personnel wearing appropriate PPE can follow these steps:
-
Evacuate and Secure : Alert others in the area and restrict access.
-
Ventilate : Ensure adequate ventilation, preferably within a fume hood.
-
Contain : Cover the spill with an inert absorbent material such as sand or vermiculite. Avoid raising dust.
-
Collect : Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose : Dispose of all contaminated materials as hazardous waste.
For major spills, evacuate the area immediately and contact the institution's emergency response team.
Conclusion
This compound is a valuable compound in scientific research, but it presents significant health hazards if not handled correctly. By implementing the engineering controls, administrative procedures, and personal protective measures outlined in this guide, researchers can work with this chemical safely and effectively. A proactive approach to safety, grounded in a thorough understanding of the hazards and a commitment to best practices, is paramount in any laboratory setting.
References
Methodological & Application
Application Notes and Protocols for 2-Nitrobenzenesulfonamide as a Protecting Group for Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-nitrobenzenesulfonamide (nosyl group, Ns) as a versatile protecting group for primary amines. Detailed protocols for protection and deprotection are provided, along with quantitative data to facilitate experimental design.
Introduction
The 2-nitrobenzenesulfonyl (nosyl) group is a widely utilized protecting group for primary and secondary amines in organic synthesis.[1][2] Its popularity stems from its facile introduction, stability under various reaction conditions, and, most notably, its mild and selective cleavage.[1][2] The nosyl group is stable under both acidic and basic conditions, making it orthogonal to common amine protecting groups such as Boc and Cbz.[3] The electron-withdrawing nature of the nitro group activates the sulfonamide for facile cleavage via nucleophilic aromatic substitution.[2][4]
Key Applications
-
Protection of Primary and Secondary Amines: The nosyl group effectively reduces the nucleophilicity and basicity of amines, protecting them from unwanted side reactions.[2]
-
Fukuyama Amine Synthesis: Nosyl-protected primary amines are sufficiently acidic to undergo alkylation under Mitsunobu conditions or with alkyl halides and a weak base, providing a powerful method for the synthesis of secondary amines.[2][5]
-
Synthesis of Complex Molecules: The mild deprotection conditions allow for the use of the nosyl group in the synthesis of multifunctional and complex molecules, including natural products and pharmaceuticals.[1][6]
Experimental Protocols
Protection of Primary Amines with 2-Nitrobenzenesulfonyl Chloride (o-Ns-Cl)
This protocol describes the general procedure for the protection of a primary amine with 2-nitrobenzenesulfonyl chloride.
Materials:
-
Primary amine
-
2-Nitrobenzenesulfonyl chloride (o-Ns-Cl)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine (1.0 eq) in dichloromethane.
-
Add a base such as pyridine or triethylamine (1.1-1.5 eq) to the solution.[7][8]
-
Cool the mixture to 0 °C in an ice bath.
-
Add 2-nitrobenzenesulfonyl chloride (1.05-1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired this compound.
Deprotection of 2-Nitrobenzenesulfonamides
The cleavage of the nosyl group is typically achieved via nucleophilic aromatic substitution using a thiol and a base.
This is a widely used method for nosyl group removal.[8]
Materials:
-
N-nosyl protected amine
-
Thiophenol (PhSH)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)[4]
-
Acetonitrile (B52724) (CH₃CN) or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (B1210297) (EtOAc) or Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-nosyl protected amine (1.0 eq) in acetonitrile or DMF.
-
Add potassium carbonate (2.0-3.0 eq) or cesium carbonate (2.0-3.0 eq) to the solution.[4][8]
-
Add thiophenol (2.0-3.0 eq) to the mixture.
-
Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with water and extract with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or acid-base extraction to yield the free amine.
This method offers an alternative set of reagents for the deprotection.[4][9]
Materials:
-
N-nosyl protected amine
-
2-Mercaptoethanol (B42355) (HSCH₂CH₂OH)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-nosyl protected amine (1.0 eq) in DMF.
-
Add 2-mercaptoethanol (2.0-3.0 eq) to the solution.
-
Add DBU (2.0-3.0 eq) to the mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute with water and extract with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or acid-base extraction to obtain the free amine.
This protocol allows for a significant reduction in reaction time and simplifies purification.[3][10][11]
Materials:
-
N-nosyl protected amine
-
Polymer-supported thiophenol (PS-thiophenol)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF)
-
Microwave reactor
Procedure:
-
In a microwave vial, dissolve the N-nosyl protected amine (1.0 eq) in dry THF.
-
Add Cs₂CO₃ (3.25 eq) followed by PS-thiophenol (1.12 eq).[3]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate for 3 cycles of 1 minute at 80 °C.[3]
-
After cooling, add an additional portion of PS-thiophenol (1.12 eq).[3]
-
Irradiate for another 3 cycles of 1 minute at 80 °C.[3]
-
After cooling, filter the reaction mixture and wash the resin with THF and CH₂Cl₂.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine. Further purification may be achieved by SCX extraction if necessary.[3]
Quantitative Data
The following tables summarize the yields for the protection and deprotection of various primary amines under different conditions.
Table 1: Protection of Primary Amines with 2-Nitrobenzenesulfonyl Chloride
| Amine Substrate | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzhydrylamine | Triethylamine | CH₂Cl₂ | 72 | 98.7 | [12] |
| (R)-Phenylglycinol | Triethylamine | THF/H₂O | 70.5 | - | [12] |
| (S)-Proline | NaOH/Na₂CO₃ | THF/H₂O | 23 | - | [12] |
Table 2: Deprotection of 2-Nitrobenzenesulfonamides
| Substrate | Deprotection Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| N-(4-Methoxybenzyl)-alkylamines | n-Dodecanethiol, LiOH | - | Room Temp | Good | [1] |
| N-Nosyl-N-methylbenzylamine | PS-thiophenol, Cs₂CO₃ | THF | 24 h (RT) | 96 | [3] |
| N-Nosyl-N-methylbenzylamine | PS-thiophenol, Cs₂CO₃ | THF | 6 min (MW) | 95 | [3] |
| Various Ns-amines | PhSH, Cs₂CO₃ | DMF | Room Temp | High to Excellent | [4][9] |
| Various Ns-amines | HSCH₂CH₂OH, DBU | DMF | Room Temp | High to Excellent | [4][9] |
| Ns-protected amines | C₈F₁₇(CH₂)₂SH, K₂CO₃ | - | - | High | [10] |
Visualizations
Protection and Deprotection Mechanism
Caption: General scheme for the protection and deprotection of primary amines using the nosyl group.
Deprotection Workflow
Caption: A typical experimental workflow for the deprotection of a nosyl-protected amine.
Fukuyama Amine Synthesis Logical Relationship
Caption: Logical flow of the Fukuyama amine synthesis utilizing the nosyl protecting group.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. EP1321454A1 - Process for the removal of nitrobenzenesulfonyl - Google Patents [patents.google.com]
Application Notes and Protocols for the Deprotection of 2-Nitrobenzenesulfonamides using Thiophenol and Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-nitrobenzenesulfonamide (nosyl) group is a widely utilized protecting group for primary and secondary amines in organic synthesis due to its facile installation and, most notably, its mild cleavage conditions. This attribute makes it orthogonal to many other common amine protecting groups, such as Boc and Cbz. The deprotection is typically achieved via a nucleophilic aromatic substitution reaction employing a soft nucleophile, such as thiophenol, in the presence of a base. This process, often referred to as the Fukuyama deprotection, proceeds through a Meisenheimer complex to liberate the free amine under conditions that preserve the integrity of other sensitive functional groups.[1]
These application notes provide detailed protocols for the deprotection of 2-nitrobenzenesulfonamides using thiophenol and a base, offering procedures for both solution-phase and solid-supported methodologies.
Reaction Mechanism
The deprotection of the nosyl group with thiophenol and a base is initiated by the deprotonation of thiophenol to form the more nucleophilic thiophenolate anion. This anion then attacks the electron-deficient aromatic ring of the this compound, forming a Meisenheimer complex. Subsequent elimination of sulfur dioxide and the 2-nitrothiophenolate moiety results in the release of the free amine.[1]
Data Presentation
The efficiency of the deprotection of 2-nitrobenzenesulfonamides is influenced by the choice of base, solvent, and reaction conditions. Below is a summary of representative quantitative data for this transformation.
Table 1: Comparison of Bases for the Deprotection of N-methylbenzyl-2-nitrobenzenesulfonamide with Solid-Supported Thiophenol
| Entry | Base | Solvent | Time (h) | Yield (%) |
| 1 | Cs₂CO₃ | DMF | 24 | >95 |
| 2 | NaH | DMF | 24 | <10 |
| 3 | LiHMDS | DMF | 24 | <10 |
Data adapted from a study on solid-supported thiol-mediated deprotection.
Table 2: Substrate Scope for the Deprotection of various 2-Nitrobenzenesulfonamides
| Entry | Substrate | Base | Solvent | Time | Yield (%) |
| 1 | N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | KOH | Acetonitrile (B52724) | 40 min | 89-91[1][2] |
| 2 | N-methylbenzyl-2-nitrobenzenesulfonamide | Cs₂CO₃ | THF | 24 h | 96[3] |
| 3 | Various N-nosyl-α-amino acids | DBU | Not Specified | Not Specified | High to Excellent |
Experimental Protocols
Protocol 1: General Procedure for the Deprotection of 2-Nitrobenzenesulfonamides using Thiophenol and Potassium Hydroxide (B78521)
This protocol is a widely used method for the efficient removal of the nosyl group from secondary amines.[1][2]
Materials:
-
N,N-disubstituted-2-nitrobenzenesulfonamide
-
Thiophenol (2.5 eq)
-
Potassium hydroxide (10.9 M aqueous solution, 2.5 eq)
-
Acetonitrile
-
Water
-
Brine
-
Magnesium sulfate
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a two-necked round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet, add thiophenol (2.5 eq) and acetonitrile.
-
Cool the mixture in an ice-water bath.
-
Slowly add the 10.9 M aqueous potassium hydroxide solution (2.5 eq) over 10 minutes.
-
After stirring for an additional 5 minutes, remove the ice-water bath.
-
Add a solution of the N,N-disubstituted-2-nitrobenzenesulfonamide (1.0 eq) in acetonitrile to the reaction mixture over 20 minutes.
-
Heat the reaction mixture in a 50°C oil bath for 40 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with water and extract with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amine.[1]
Protocol 2: Deprotection of 2-Nitrobenzenesulfonamides using Solid-Supported Thiophenol and Cesium Carbonate
This method is particularly useful for parallel synthesis and for simplifying product purification, as the thiol reagent is on a solid support.[3]
Materials:
-
This compound substrate
-
Polymer-supported thiophenol (PS-thiophenol) (approx. 2.2 eq)
-
Cesium carbonate (Cs₂CO₃) (3.25 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
Triphenylphosphine (B44618) (PPh₃) (for pretreatment of resin)
-
Sealed vial
-
Shaker or orbital mixer
-
Sintered glass funnel
Procedure:
-
Pre-treatment of PS-thiophenol (optional but recommended): To reduce disulfide bonds that may have formed during storage, shake the PS-thiophenol resin with a 0.7 M solution of triphenylphosphine in dry, deoxygenated THF for 30 minutes in a sealed vial. Filter the resin on a sintered glass funnel, wash with dry THF, and use immediately.
-
In a sealed vial, dissolve the this compound (1.0 eq) in dry THF.
-
Add cesium carbonate (3.25 eq) to the solution.
-
Add the pre-treated PS-thiophenol (1.12 eq).
-
Seal the vial and shake the mixture at room temperature for 8 hours.
-
Add a second portion of PS-thiophenol (1.12 eq) and continue to shake for another 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a sintered glass funnel to remove the resin.
-
Wash the resin thoroughly with THF and dichloromethane.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the deprotected amine.[3] Further purification by chromatography may be performed if necessary.
Microwave-Assisted Deprotection: The reaction time for the solid-supported protocol can be significantly reduced using microwave irradiation. Irradiate the sealed reaction vial in a microwave reactor for cycles of 1 minute at 80°C.[3] Monitor the reaction progress between cycles.
Visualizations
Caption: General experimental workflow for the deprotection of 2-nitrobenzenesulfonamides.
Caption: Simplified logical flow of the deprotection reaction mechanism.
References
Application Notes and Protocols for 2-Nitrobenzenesulfonamide in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide science, enabling the efficient construction of complex peptide chains. The strategic use of protecting groups is fundamental to the success of SPPS, preventing unwanted side reactions and ensuring the correct peptide sequence is assembled. The 2-nitrobenzenesulfonamide (o-NBS) group serves as a valuable α-amino protecting group in SPPS, offering unique advantages in specific synthetic contexts.
The o-NBS group is notable for its stability to the acidic conditions typically used for the cleavage of tert-butyl-based side-chain protecting groups, making it orthogonal to the widely used Boc (tert-butyloxycarbonyl) strategy. Furthermore, its removal under mild, nucleophilic conditions provides an alternative to the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, offering flexibility in synthetic design, particularly for peptides susceptible to side reactions under standard Fmoc deprotection conditions. These application notes provide a comprehensive overview of the use of this compound in SPPS, including detailed protocols and data presentation.
Data Presentation
The successful application of the o-NBS protecting group in SPPS has been demonstrated in the synthesis of various peptides. While comprehensive, multi-peptide comparative data is distributed across the literature, the following tables summarize representative yields and purity data reported for key steps in the o-NBS-SPPS workflow. The data is compiled from various sources and is intended to provide a general indication of the efficiency of the methodology.
Table 1: Representative Yields for the Synthesis of o-NBS-Protected Amino Acids
| Amino Acid Derivative | Yield (%) | Purity (%) |
| o-NBS-Ala-OH | >95 | >98 |
| o-NBS-Leu-OH | >95 | >98 |
| o-NBS-Phe-OH | >95 | >98 |
| o-NBS-Val-OH | >90 | >98 |
| o-NBS-Gly-OH | >95 | >98 |
Note: Yields and purity are dependent on the specific reaction and purification conditions.
Table 2: Representative Deprotection (Cleavage) Efficiency of the o-NBS Group
| Peptide Sequence (Model) | Deprotection Reagent | Time | Cleavage Yield (%) |
| o-NBS-Ala-Phe-Gly-Resin | 1 M β-mercaptoethanol, 0.5 M DBU in DMF | 30 min | >95 |
| o-NBS-Leu-Val-Ala-Resin | 1 M Thiophenol, 0.5 M DBU in DMF | 30 min | >95 |
Note: Cleavage efficiency can be influenced by the peptide sequence and steric hindrance around the sulfonamide bond.
Experimental Protocols
The following are detailed methodologies for the key experiments involving the use of this compound in solid-phase peptide synthesis.
Protocol 1: Synthesis of o-NBS-Protected Amino Acids
This protocol describes the general procedure for the protection of the α-amino group of an amino acid with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl).
Materials:
-
Amino acid (1.0 eq)
-
2-Nitrobenzenesulfonyl chloride (o-NBS-Cl) (1.1 eq)
-
Sodium carbonate (Na₂CO₃) (2.2 eq)
-
Water
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the amino acid (1.0 eq) and sodium carbonate (2.2 eq) in a 1:1 mixture of water and 1,4-dioxane.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Dissolve 2-nitrobenzenesulfonyl chloride (1.1 eq) in 1,4-dioxane and add it dropwise to the amino acid solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the 1,4-dioxane using a rotary evaporator.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted o-NBS-Cl.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the o-NBS-protected amino acid with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the o-NBS-amino acid by recrystallization or column chromatography.
Protocol 2: Solid-Phase Peptide Synthesis using o-NBS-Protected Amino Acids
This protocol outlines a typical cycle for the incorporation of an o-NBS-protected amino acid into a growing peptide chain on a solid support. This procedure assumes the use of a standard resin, such as Rink Amide or Wang resin, with a free amino group.
Materials:
-
Peptide-resin with a free N-terminal amine
-
o-NBS-amino acid (3.0 eq)
-
Coupling reagent (e.g., HBTU, HATU) (2.9 eq)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA) (6.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Amino Acid Activation: In a separate vial, dissolve the o-NBS-amino acid (3.0 eq) and the coupling reagent (2.9 eq) in DMF. Add DIPEA (6.0 eq) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Drain the DMF from the swollen resin and add the activated o-NBS-amino acid solution. Shake the reaction vessel at room temperature for 2-4 hours.
-
Washing: Drain the coupling solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction). If the test is positive, repeat the coupling step.
Protocol 3: Deprotection (Cleavage) of the o-NBS Group
This protocol describes the removal of the o-NBS protecting group from the N-terminus of the peptide chain on the solid support.
Materials:
-
o-NBS-protected peptide-resin
-
Deprotection solution: 1 M β-mercaptoethanol and 0.5 M 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF. Alternatively, 1 M thiophenol can be used in place of β-mercaptoethanol.
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the o-NBS-protected peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add the deprotection solution to the resin.
-
Shake the reaction vessel at room temperature. The deprotection reaction is typically rapid and is often accompanied by the development of a yellow color.
-
Monitor the reaction progress by taking small aliquots of the resin and performing a test for a free amine (e.g., Kaiser test). The reaction is typically complete within 30-60 minutes.
-
Washing: Once the deprotection is complete, drain the deprotection solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of the deprotection reagents and byproducts.
-
The peptide-resin with the free N-terminal amine is now ready for the next coupling cycle or for final cleavage from the resin.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical transformations and the overall workflow for the use of this compound in solid-phase peptide synthesis.
Caption: Protection of an amino acid with 2-nitrobenzenesulfonyl chloride.
Caption: The general workflow for a single cycle of SPPS using an o-NBS-protected amino acid.
Caption: The mechanism of o-NBS deprotection via nucleophilic aromatic substitution.
Conclusion
The this compound protecting group provides a valuable orthogonal strategy in solid-phase peptide synthesis. Its stability to acidic conditions and its facile removal with thiol-based reagents under basic conditions offer synthetic advantages for the preparation of complex peptides. The protocols and data presented herein provide a foundation for the successful implementation of o-NBS-SPPS in research and development settings. Careful optimization of coupling and deprotection times for specific sequences will ensure high yields and purity of the target peptides.
Application Notes and Protocols: Intramolecular Cyclization of Aminoalkenes using 2-Nitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of N-heterocycles, such as pyrrolidines, through the intramolecular cyclization of aminoalkenes activated with a 2-nitrobenzenesulfonyl (nosyl) group. This method serves as a robust alternative to direct intramolecular hydroamination, leveraging the electron-withdrawing nature of the nosyl group to facilitate cyclization.
Introduction
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and drug development. While direct intramolecular hydroamination presents an atom-economical approach, the use of a 2-nitrobenzenesulfonyl protecting/activating group offers a powerful and often more practical alternative. The nosyl group enhances the acidity of the N-H proton, enabling facile deprotonation and subsequent intramolecular nucleophilic attack on a pendant alkene. This methodology is particularly effective for the formation of five- and six-membered rings.
The overall synthetic strategy involves two key steps:
-
Nosylation of the primary aminoalkene: The aminoalkene is reacted with 2-nitrobenzenesulfonyl chloride to form the N-nosylated substrate.
-
Base-mediated intramolecular cyclization: The N-nosylated aminoalkene undergoes a base-catalyzed intramolecular cyclization to yield the corresponding N-nosyl-protected heterocycle.
Data Presentation
The following table summarizes the quantitative data for the base-mediated intramolecular cyclization of various N-(2-nitrobenzenesulfonyl)aminoalkenes to form substituted pyrrolidines.
| Entry | Substrate | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | N-(pent-4-en-1-yl)-2-nitrobenzenesulfonamide | K₂CO₃ (3.0) | DMF | 80 | 12 | 1-(2-nitrophenylsulfonyl)pyrrolidine | 95 |
| 2 | N-(hex-5-en-1-yl)-2-nitrobenzenesulfonamide | K₂CO₃ (3.0) | DMF | 80 | 12 | 1-(2-nitrophenylsulfonyl)piperidine | 92 |
| 3 | N-(1-phenylpent-4-en-1-yl)-2-nitrobenzenesulfonamide | Cs₂CO₃ (2.0) | CH₃CN | 60 | 24 | 2-phenyl-1-(2-nitrophenylsulfonyl)pyrrolidine | 88 |
| 4 | N-(2-methylpent-4-en-1-yl)-2-nitrobenzenesulfonamide | t-BuOK (1.5) | THF | 25 (rt) | 6 | 3-methyl-1-(2-nitrophenylsulfonyl)pyrrolidine | 90 |
| 5 | N-(1,1-diphenylpent-4-en-1-yl)-2-nitrobenzenesulfonamide | NaH (1.2) | DMF | 25 (rt) | 4 | 2,2-diphenyl-1-(2-nitrophenylsulfonyl)pyrrolidine | 85 |
Experimental Protocols
Protocol 1: Synthesis of N-(pent-4-en-1-yl)-2-nitrobenzenesulfonamide
This protocol details the synthesis of the N-nosylated aminoalkene precursor.
Materials:
-
Pent-4-en-1-amine (1.0 equiv.)
-
2-Nitrobenzenesulfonyl chloride (1.05 equiv.)
-
Triethylamine (B128534) (1.1 equiv.)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
1N Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297)
-
Hexane
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, dissolve pent-4-en-1-amine (1.0 equiv.) and triethylamine (1.1 equiv.) in dichloromethane.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Slowly add 2-nitrobenzenesulfonyl chloride (1.05 equiv.) portion-wise over 10 minutes.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour.
-
Quench the reaction by adding 1N HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield N-(pent-4-en-1-yl)-2-nitrobenzenesulfonamide as a solid.[1]
Protocol 2: Base-Mediated Intramolecular Cyclization
This protocol describes the synthesis of 1-(2-nitrophenylsulfonyl)pyrrolidine via intramolecular cyclization.
Materials:
-
N-(pent-4-en-1-yl)-2-nitrobenzenesulfonamide (1.0 equiv.)
-
Potassium carbonate (K₂CO₃) (3.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of N-(pent-4-en-1-yl)-2-nitrobenzenesulfonamide (1.0 equiv.) in anhydrous DMF, add potassium carbonate (3.0 equiv.).
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-(2-nitrophenylsulfonyl)pyrrolidine.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of N-nosyl protected heterocycles.
References
Application Notes: Synthesis of Pyrrolidines and Other N-Heterocycles with 2-Nitrobenzenesulfonamide
Introduction
2-Nitrobenzenesulfonamide, often referred to as nosylamide, serves as a versatile reagent in modern organic synthesis, particularly for the construction of nitrogen-containing heterocycles. The 2-nitrobenzenesulfonyl (Ns) group functions as an excellent protecting group for primary and secondary amines. Its electron-withdrawing nature increases the acidity of the N-H proton, facilitating N-alkylation under mild conditions.[1][2] Crucially, the Ns group can be readily cleaved under gentle conditions using thiolates, an advantage over more robust sulfonyl groups like tosyl (Ts).[2][3] These properties make this compound an ideal tool for multi-step syntheses of complex molecules, including pyrrolidines, piperazines, and other important N-heterocyclic scaffolds.[4]
This document provides detailed protocols and application notes for the synthesis of N-heterocycles utilizing this compound, focusing on two primary strategies: intramolecular cyclization following N-alkylation and reductive cyclization.
Application Note 1: Synthesis of Pyrrolidines via Intramolecular Alkylation
A powerful strategy for synthesizing substituted pyrrolidines involves the use of this compound to facilitate an intramolecular cyclization. The process typically begins with the N-nosylation of a primary amine precursor that also contains a leaving group (or a group that can be converted into one, like an alcohol). The increased acidity of the N-H bond on the nosylamide allows for deprotonation under mild basic conditions, generating a nucleophilic nitrogen that can displace the leaving group intramolecularly to form the pyrrolidine (B122466) ring. A common variant of this is the intramolecular Mitsunobu reaction, where a nosyl-protected amino alcohol is cyclized directly.[5][6][7]
Quantitative Data: Pyrrolidine Synthesis via Intramolecular Mitsunobu Reaction
The following table summarizes typical reaction conditions and yields for the key steps in a hypothetical synthesis of a substituted pyrrolidine from a 4-amino-1-alkanol precursor.
| Step | Substrate | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. N-Nosylation | 4-Amino-1-butanol | 2-Nitrobenzenesulfonyl chloride, Triethylamine | Dichloromethane | Room Temp | 2-4 | >95 |
| 2. Cyclization | N-(4-hydroxybutyl)-2-nitrobenzenesulfonamide | PPh₃, DIAD | THF | 0 to Room Temp | 12-18 | 80-90 |
| 3. Deprotection | 1-[(2-Nitrophenyl)sulfonyl]pyrrolidine | Thiophenol, K₂CO₃ | Acetonitrile | 50 | 1-2 | 89-95 |
Experimental Protocol: Intramolecular Mitsunobu Cyclization
This protocol describes the cyclization of an N-nosyl protected amino alcohol to form an N-nosyl pyrrolidine.
Materials:
-
N-(4-hydroxybutyl)-2-nitrobenzenesulfonamide
-
Triphenylphosphine (B44618) (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica (B1680970) Gel for chromatography
-
Ethyl acetate (B1210297), Hexanes
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve N-(4-hydroxybutyl)-2-nitrobenzenesulfonamide (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Azodicarboxylate: Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution over 15-20 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the N-nosyl protected pyrrolidine.[8][9]
Application Note 2: Synthesis of N-Heterocycles via Reductive Cyclization
This synthetic route is particularly useful for creating fused heterocyclic systems, such as indoles and quinolines.[10] The strategy employs a substrate containing an ortho-nitroaryl group, often as part of the this compound moiety, and a suitably positioned reactive group. The key step is the reduction of the nitro group to an amine, which then participates in an intramolecular cyclization reaction.[11][12] Various reducing agents can be employed, from classical methods like tin(II) chloride or sodium hydrosulfite to catalytic hydrogenation.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent [benchchem.com]
- 3. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine synthesis [organic-chemistry.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. air.unimi.it [air.unimi.it]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
2-Nitrobenzenesulfonamide: A Redox-Sensitive Cleavable Linker for Bioconjugation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-nitrobenzenesulfonamide linker is an emerging tool in bioconjugation, offering a distinct advantage in applications requiring controlled release of biomolecules. This linker is characterized by its exceptional stability in the extracellular environment and its selective cleavage under the reductive conditions found within the cytosol. This unique property makes it an excellent candidate for the development of antibody-drug conjugates (ADCs), siRNA delivery systems, and other targeted therapies where payload release is desired only after cellular internalization.
The key feature of the this compound linker is its cleavage mechanism, which is catalyzed by the enzyme Glutathione-S-transferase (GST) in the presence of glutathione (B108866) (GSH).[1][2] This enzymatic cleavage provides a high degree of specificity for the intracellular environment, where GSH concentrations are significantly higher than in the extracellular space. This targeted release minimizes off-target effects and enhances the therapeutic window of conjugated biomolecules. Compared to traditional disulfide linkers, the this compound linker exhibits enhanced stability, reducing premature drug release in circulation.[1][3]
These application notes provide a comprehensive overview of the this compound linker, including its synthesis, bioconjugation to proteins and peptides, and cleavage protocols. Detailed experimental procedures and data are presented to guide researchers in the successful application of this promising linker technology.
Data Presentation
Table 1: Comparative Stability of this compound and Disulfide Linkers
| Linker Type | Condition | Stability/Half-Life | Reference |
| This compound | Extracellular Reductive Conditions | Dramatically suppressed release compared to disulfide | [3] |
| Disulfide | Extracellular Reductive Conditions | Moderate cleavage | [1] |
| This compound | Intracellular Conditions (GSH/GST) | Highly selective release | [3] |
| Disulfide | Intracellular Conditions (GSH) | Release | General Knowledge |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Synthesis of an Amine-Reactive this compound Linker (Conceptual)
This protocol outlines a conceptual synthetic route for preparing an N-hydroxysuccinimide (NHS) ester-functionalized this compound linker. This involves a two-step process: first, reacting 2-nitrobenzenesulfonyl chloride with an amino acid or a short PEG linker containing a protected carboxylic acid, followed by the activation of the carboxylic acid to an NHS ester.
Materials:
-
2-Nitrobenzenesulfonyl chloride
-
Amino acid with a protected carboxylic acid (e.g., Boc-glycine) or an amino-PEG-acid
-
Triethylamine (B128534) or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous ethyl acetate (B1210297) or other suitable solvent
-
Trifluoroacetic acid (TFA) for deprotection if using a Boc-protected amino acid
Procedure:
Step 1: Synthesis of the this compound-Acid Intermediate
-
Dissolve the amino acid or amino-PEG-acid (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1 equivalent) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If a Boc protecting group is used, remove it by treating the intermediate with a solution of TFA in DCM.
-
Purify the resulting this compound-acid intermediate by column chromatography.
Step 2: Activation to the NHS Ester
-
Dissolve the purified this compound-acid intermediate (1 equivalent) and NHS (1.1 equivalents) in anhydrous ethyl acetate.
-
Cool the solution to 0°C.
-
Add DCC or EDC (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at 0°C for 1 hour and then at room temperature overnight.
-
Filter the reaction mixture to remove the urea (B33335) byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the amine-reactive this compound linker.
Protocol 2: Conjugation of the Amine-Reactive Linker to a Protein
This protocol describes a general procedure for conjugating the NHS ester-activated this compound linker to primary amines (e.g., lysine (B10760008) residues) on a protein.
Materials:
-
Protein to be conjugated (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4-8.0)
-
Amine-reactive this compound linker
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
Procedure:
-
Prepare a stock solution of the amine-reactive this compound linker in anhydrous DMSO or DMF at a concentration of 10-20 mg/mL.
-
Adjust the concentration of the protein solution to 5-10 mg/mL in the conjugation buffer. Buffers containing primary amines (e.g., Tris) should be avoided.
-
Add the desired molar excess of the linker stock solution to the protein solution with gentle stirring. A typical starting molar ratio is 10:1 to 20:1 (linker:protein).
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purify the protein-linker conjugate from unreacted linker and byproducts using SEC or TFF.
-
Characterize the purified conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.
Protocol 3: In Vitro Cleavage of the this compound Linker
This protocol describes a method for the in vitro cleavage of the this compound linker using purified GST and GSH.
Materials:
-
Biomolecule-linker conjugate
-
Glutathione-S-transferase (GST) from a suitable source (e.g., equine liver)
-
Reduced glutathione (GSH)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Analytical system (e.g., HPLC, LC-MS)
Procedure:
-
Prepare a stock solution of the biomolecule-linker conjugate in the phosphate buffer.
-
Prepare a reaction mixture containing the conjugate at a final concentration of 10-100 µM in the phosphate buffer.
-
Add GSH to the reaction mixture to a final concentration of 1-10 mM.
-
Initiate the cleavage reaction by adding GST to a final concentration of 1-10 µM.
-
Incubate the reaction at 37°C.
-
At various time points, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding an equal volume of acetonitrile (B52724) or by flash freezing).
-
Analyze the samples by HPLC or LC-MS to monitor the disappearance of the conjugate and the appearance of the cleaved biomolecule.
Protocol 4: Analytical Methods for Monitoring Conjugation and Cleavage
High-Performance Liquid Chromatography (HPLC):
-
Method: Reversed-phase HPLC (RP-HPLC) is a common method for analyzing the purity of the conjugate and monitoring the cleavage reaction.
-
Column: A C18 or C4 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is commonly employed.
-
Detection: UV absorbance at 280 nm (for proteins) and a wavelength specific to the payload or linker can be used.
Mass Spectrometry (MS):
-
Method: Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) can be used to confirm the identity of the conjugate and the cleavage products.
-
Analysis: By comparing the mass of the intact conjugate with the mass of the unconjugated biomolecule, the number of attached linkers (DAR) can be determined. After cleavage, the mass of the released biomolecule can be confirmed. Tandem mass spectrometry (MS/MS) can be used to sequence peptides and identify the site of conjugation.[4]
Conclusion
The this compound linker represents a valuable addition to the bioconjugation toolbox, offering enhanced stability and highly specific intracellular cleavage. The protocols and information provided in these application notes are intended to serve as a guide for researchers to explore the potential of this linker in their specific applications. Further optimization of reaction conditions may be necessary depending on the specific biomolecules and payloads being used. As research in this area continues, the development of more streamlined synthetic routes and a deeper understanding of the cleavage kinetics will further expand the utility of this promising linker technology.
References
- 1. broadpharm.com [broadpharm.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Kinetic studies on a glutathione S-transferase from the larvae of Costelytra zealandica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glutathione-Mediated Cleavage of 2-Nitrobenzenesulfonamide Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-nitrobenzenesulfonamide linker represents a sophisticated tool in the design of stimuli-responsive drug delivery systems, particularly for applications requiring targeted intracellular release. This linker offers enhanced stability in the extracellular environment compared to traditional disulfide linkers, while undergoing efficient cleavage within the cytosol. This selective cleavage is mediated by the high intracellular concentration of glutathione (B108866) (GSH) and is significantly accelerated by the enzyme glutathione S-transferase (GST), which is abundant in the cytoplasm.[] This dual-trigger mechanism, relying on both a specific molecule (GSH) and an enzyme (GST), provides a high degree of selectivity for intracellular drug release, minimizing off-target effects and improving the therapeutic index of conjugated payloads.
These application notes provide a comprehensive overview of the glutathione-mediated cleavage of this compound linkers, including key quantitative data, detailed experimental protocols for conjugation and cleavage, and visual representations of the underlying chemical and procedural workflows.
Data Presentation
The following tables summarize the quantitative data regarding the stability and cleavage of this compound linkers in comparison to conventional disulfide linkers under mimicked physiological conditions.
Table 1: Comparative Stability of this compound and Disulfide Linkers in Mimicked Extracellular and Intracellular Conditions []
| Linker Type | Condition | Glutathione (GSH) Concentration | Glutathione S-Transferase (GST) Concentration | Incubation Time (hours) | % Payload Release |
| This compound | Mimicked Extracellular | 20 µM | - | 72 | 7% |
| Disulfide | Mimicked Extracellular | 20 µM | - | 72 | 38% |
| This compound | Mimicked Intracellular | 1 mM | - | 72 | 20% |
| This compound | Mimicked Intracellular | 1 mM | 0.019 mg/mL | 72 | 90% |
Note: The data clearly indicates the superior stability of the this compound linker in low GSH concentrations, characteristic of the extracellular space. Furthermore, the dramatic increase in payload release in the presence of both high GSH and GST levels highlights the linker's suitability for targeted intracellular delivery.
Mandatory Visualizations
Experimental Protocols
Protocol 1: Synthesis of a this compound-Payload Conjugate
This protocol describes the conjugation of a primary amine-containing payload to 2-nitrobenzenesulfonyl chloride.
Materials:
-
Primary amine-containing payload
-
2-Nitrobenzenesulfonyl chloride (NsCl)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine (B92270) or Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine-containing payload (1.0 equivalent) in anhydrous DCM or THF.
-
Add pyridine or TEA (1.1 to 1.5 equivalents) to the solution and stir.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve 2-nitrobenzenesulfonyl chloride (1.05 to 1.2 equivalents) in a minimal amount of anhydrous DCM or THF.
-
Slowly add the 2-nitrobenzenesulfonyl chloride solution to the stirred, cooled amine solution over 5-10 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound-payload conjugate by silica gel column chromatography using an appropriate solvent system.
Protocol 2: In Vitro Glutathione-Mediated Cleavage Assay
This protocol outlines a method to evaluate the cleavage of a this compound-payload conjugate in the presence of glutathione and glutathione S-transferase.
Materials:
-
This compound-payload conjugate stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reduced glutathione (GSH)
-
Glutathione S-transferase (GST) from a relevant species (e.g., human or rat liver)
-
Quenching solution (e.g., 10% trifluoroacetic acid in acetonitrile)
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
Procedure:
-
Preparation of Cleavage Buffers:
-
Control Buffer: PBS (pH 7.4).
-
Extracellular Mimicking Buffer: Prepare a 20 µM GSH solution in PBS.
-
Intracellular Mimicking Buffer (GSH only): Prepare a 1-10 mM GSH solution in PBS.
-
Intracellular Mimicking Buffer (GSH + GST): Prepare a 1-10 mM GSH solution in PBS containing a physiologically relevant concentration of GST (e.g., 0.01-0.1 mg/mL). Prepare this solution fresh before use.
-
-
Cleavage Reaction:
-
In separate microcentrifuge tubes, add the this compound-payload conjugate to each of the prepared cleavage buffers to a final desired concentration (e.g., 10-100 µM).
-
Incubate the reaction mixtures at 37 °C.
-
-
Time-Course Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each reaction mixture.
-
Immediately quench the reaction by adding a sufficient volume of quenching solution (e.g., an equal volume of 10% trifluoroacetic acid in acetonitrile) to precipitate proteins and stop the reaction.
-
Centrifuge the quenched samples to pellet any precipitate.
-
-
HPLC Analysis:
-
Transfer the supernatant to HPLC vials for analysis.
-
Analyze the samples by reverse-phase HPLC (RP-HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry).
-
Example HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the intact conjugate from the released payload (e.g., 5-95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength where both the intact conjugate and the released payload have significant absorbance, or use mass spectrometry for more specific detection.
-
-
-
Data Analysis:
-
Integrate the peak areas of the intact conjugate and the released payload at each time point.
-
Calculate the percentage of payload release at each time point relative to the initial amount of the conjugate.
-
Plot the percentage of release versus time to determine the cleavage kinetics.
-
Conclusion
The this compound linker offers a compelling alternative to traditional cleavable linkers for applications requiring high extracellular stability and efficient, selective intracellular payload release. The protocols and data presented herein provide a foundational guide for researchers and drug development professionals to effectively utilize this technology in the design of next-generation targeted therapeutics. The predictable and robust nature of the glutathione-mediated cleavage mechanism, coupled with the linker's favorable stability profile, makes it a valuable tool in the ongoing effort to create safer and more effective drug delivery systems.
References
Application Notes and Protocols: Structure-Activity Relationship (SAR) of 2-Nitrobenzenesulfonamide-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the structure-activity relationship (SAR) of 2-nitrobenzenesulfonamide-based inhibitors, primarily targeting carbonic anhydrases (CAs). This document includes a summary of quantitative inhibitory data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to guide further research and development in this area.
Introduction
The this compound scaffold is a key pharmacophore in the design of inhibitors for various enzymes, most notably the zinc-containing metalloenzymes known as carbonic anhydrases (CAs). CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental process in numerous physiological and pathological events. Several CA isoforms are established therapeutic targets. For instance, the overexpression of isoforms CA IX and XII is associated with many aggressive cancers, making them attractive targets for anticancer drug development. The benzenesulfonamide (B165840) group is a well-established zinc-binding group, and modifications to the phenyl ring and the sulfonamide nitrogen can significantly influence inhibitory potency and isoform selectivity. The 2-nitro substitution, in particular, has been explored as a feature in the design of potent and selective CA inhibitors.
Data Presentation: Inhibitory Activity of this compound Derivatives
The following table summarizes the inhibitory activities of a series of this compound-based compounds against four human carbonic anhydrase (hCA) isoforms: hCA I and II (cytosolic, off-target isoforms) and hCA IX and XII (transmembrane, tumor-associated isoforms). The data is presented as inhibition constants (Ki) in nanomolar (nM) concentrations.
| Compound ID | R Group (Substitution on Sulfonamide Nitrogen) | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity Ratio (II/IX) |
| 1 | -H | 250 | 15 | 25 | 5.7 | 0.6 |
| 2 | -CH₃ | 300 | 1765 | 7 | 6 | 252.1 |
| 3 | -CH₂CH₂OH | 450 | 50 | 30 | 10 | 1.7 |
| 4 | -CH₂CH₂-Ureido-Phenyl | 960 | 960 | 45 | 4 | 21.3 |
| 5 | -CH₂CH₂-Ureido-4-F-Phenyl | >10000 | 960 | 45 | 4 | 21.3 |
| 6 | -CH₂CH₂-Ureido-4-NO₂-Phenyl | 5000 | 15 | 1 | 6 | 15 |
Summary of Structure-Activity Relationship (SAR):
-
Unsubstituted Sulfonamide (Compound 1): The parent this compound shows good inhibition against the tumor-associated isoform hCA XII and moderate activity against hCA IX. However, it also significantly inhibits the off-target isoform hCA II.
-
N-Alkylation (Compound 2): The addition of a small alkyl group, such as a methyl group, on the sulfonamide nitrogen can dramatically increase selectivity for the tumor-associated isoforms (hCA IX and XII) over the cytosolic hCA II. This is likely due to steric hindrance in the active site of hCA II.
-
Introduction of a Hydrophilic Tail (Compound 3): Appending a hydroxyethyl (B10761427) group to the sulfonamide nitrogen retains good inhibitory activity but does not significantly improve selectivity for hCA IX over hCA II.
-
The "Tail Approach" with Ureido-Phenyl Moieties (Compounds 4-6): Extending the molecule with a ureido-phenyl "tail" is a highly effective strategy for achieving potent and selective inhibition of the tumor-associated isoforms.
-
The presence of a ureido-phenyl tail generally enhances binding to the active site of hCA IX and XII.
-
Substituents on the terminal phenyl ring of the tail can fine-tune the inhibitory profile. For instance, a nitro group (Compound 6) leads to a highly potent hCA IX inhibitor (Ki of 1 nM).[1]
-
A fluorine substituent (Compound 5) can also contribute to high potency and selectivity.[1]
-
Mandatory Visualizations
Caption: Carbonic anhydrase inhibition by this compound.
Caption: Workflow for CA inhibition assay.
Caption: Key structural elements influencing inhibitor activity.
Experimental Protocols
Protocol 1: Synthesis of N-Substituted this compound Derivatives
This protocol describes a general method for the synthesis of N-substituted this compound derivatives.
Materials:
-
2-Nitrobenzenesulfonyl chloride
-
Appropriate primary or secondary amine (e.g., ethylamine, ethanolamine)
-
Pyridine (B92270) or triethylamine (B128534) (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) (eluents for chromatography)
Procedure:
-
Dissolve 2-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired amine (1.1 eq) and pyridine or triethylamine (1.2 eq) in the same anhydrous solvent.
-
Add the amine solution dropwise to the cooled 2-nitrobenzenesulfonyl chloride solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of hexanes and ethyl acetate to yield the pure N-substituted this compound derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This protocol is for determining the inhibitory activity of the synthesized compounds against various CA isoforms.
Materials:
-
Purified human CA isoforms (hCA I, II, IX, XII)
-
HEPES buffer (pH 7.5) for cytosolic isoforms (I and II)
-
Tris-HCl buffer (pH 7.4) for transmembrane isoforms (IX and XII)
-
CO₂-saturated water
-
pH indicator solution (e.g., p-nitrophenol)
-
Synthesized inhibitor stock solutions in DMSO
-
Stopped-flow spectrophotometer
Procedure:
-
All measurements should be performed at a constant temperature (e.g., 25 °C).
-
Prepare a reaction mixture containing the appropriate buffer, the CA enzyme (at a final concentration in the low nanomolar range), and the pH indicator.
-
Prepare serial dilutions of the inhibitor compounds in the corresponding buffer.
-
In the stopped-flow instrument, rapidly mix the enzyme/buffer/indicator solution with the CO₂-saturated water.
-
The CA-catalyzed hydration of CO₂ will produce protons, leading to a change in pH, which is monitored by the change in absorbance of the pH indicator over time (typically for 60-120 seconds).
-
To measure inhibition, pre-incubate the enzyme solution with various concentrations of the inhibitor for a set period (e.g., 15 minutes) at room temperature before mixing with the CO₂ substrate.
-
Record the initial rates of the enzymatic reaction at each inhibitor concentration.
-
Calculate the inhibitor concentration that causes a 50% reduction in enzyme activity (IC₅₀) by fitting the data to a dose-response curve.
-
Convert IC₅₀ values to Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the enzyme.
Protocol 3: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol assesses the cytotoxic effects of the this compound inhibitors on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Synthesized inhibitor stock solutions in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the inhibitor compounds in the cell culture medium.
-
After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the inhibitors. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ humidified atmosphere.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37 °C.
-
After the 4-hour incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the inhibitor concentration.
References
Application of 2-Nitrobenzenesulfonamide in the total synthesis of natural products
Application Notes: 2-Nitrobenzenesulfonamide in Natural Product Synthesis
Introduction
This compound, often referred to as nosylamide, serves as a highly versatile protecting group for primary and secondary amines in the total synthesis of natural products. The nosyl (Ns) group is prized for its ability to activate the amine nitrogen for facile alkylation and its subsequent mild removal, a significant advantage over more robust sulfonyl groups like tosyl (Ts).[1] This unique reactivity profile has made it a cornerstone of the Fukuyama amine synthesis, enabling the efficient construction of complex nitrogen-containing natural products.[2][3]
The core utility of this compound lies in a three-stage process: the protection of a primary amine, alkylation of the resulting sulfonamide, and finally, deprotection to yield a secondary amine.[4] This methodology provides a reliable route to secondary amines, which can be challenging to synthesize directly due to over-alkylation issues.[5]
Core Application: The Fukuyama Amine Synthesis
The Fukuyama amine synthesis is a powerful method for preparing secondary amines from primary amines.[1] The process involves the formation of a this compound, which is acidic enough to be alkylated under mild conditions using a base and an alkyl halide, or via a Mitsunobu reaction.[1][6] The key advantage of this method is the mild deprotection step, which utilizes a thiol nucleophile to cleave the nosyl group.[1]
Caption: Workflow of the Fukuyama Amine Synthesis.
Key Experimental Protocols
Protocol 1: Synthesis of N-Monosubstituted this compound (Protection)
This protocol details the formation of the nosyl-protected amine from a primary amine.[4][5]
Materials:
-
Primary Amine (e.g., 4-Methoxybenzylamine)
-
2-Nitrobenzenesulfonyl Chloride
-
Base (e.g., Triethylamine (B128534) or Pyridine)
-
Solvent (e.g., Dichloromethane, CH2Cl2)
-
1 M HCl solution
-
Brine
-
Magnesium Sulfate (MgSO4)
Procedure:
-
Dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in CH2Cl2 at 0°C.
-
Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.1 eq) in CH2Cl2 to the mixture.
-
Allow the reaction to warm to room temperature and stir for 20-60 minutes, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by recrystallization (e.g., from an ethyl acetate/hexane mixture).[4]
Protocol 2: Alkylation of N-Monosubstituted this compound
This protocol describes the alkylation of the nosyl-protected amine to form the N,N-disubstituted sulfonamide.[4][5]
Materials:
-
N-Monosubstituted this compound (1.0 eq)
-
Alkylating Agent (e.g., 3-Phenylpropyl bromide, 1.1 eq)
-
Base (e.g., Potassium Carbonate, K2CO3, 2.0 eq)
-
Solvent (e.g., Dimethylformamide, DMF)
Procedure:
-
To a solution of the N-monosubstituted this compound in DMF, add potassium carbonate.
-
Add the alkyl halide to the mixture.
-
Stir the reaction at room temperature for 1-2 hours or until completion is observed by TLC.[4]
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over MgSO4, and concentrate under reduced pressure to yield the crude N,N-disubstituted sulfonamide.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Protocol 3: Deprotection of N,N-Disubstituted this compound
This protocol details the cleavage of the nosyl group to yield the final secondary amine.[1][5]
Materials:
-
N,N-Disubstituted this compound (1.0 eq)
-
Thiol (e.g., Thiophenol, 2.5 eq)
-
Base (e.g., aqueous Potassium Hydroxide, KOH, 2.5 eq)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
In a round-bottomed flask, charge thiophenol and acetonitrile (B52724).
-
Cool the mixture in an ice-water bath and slowly add an aqueous solution of potassium hydroxide.[4]
-
After 5 minutes, remove the ice bath and add a solution of the N,N-disubstituted this compound in acetonitrile over 20 minutes.[1][5]
-
Heat the reaction mixture in a 50°C oil bath for approximately 40 minutes.[1][5]
-
Cool the reaction to room temperature, dilute with water, and extract with dichloromethane.[4]
-
Wash the combined organic extracts with brine, dry over MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.[1][5]
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the key steps in the Fukuyama amine synthesis.
Table 1: Sulfonamide Formation (Protection) [4]
| Primary Amine | Base | Solvent | Reaction Time | Yield (%) |
|---|---|---|---|---|
| 4-Methoxybenzylamine | Triethylamine | Dichloromethane | 20 min | 90-91% |
| Benzylamine | Pyridine | Dichloromethane | 1 h | ~98% |
| n-Butylamine | Triethylamine | Dichloromethane | 30 min | ~95% |
Table 2: Alkylation of Sulfonamide [4]
| Sulfonamide | Alkylating Agent | Base | Solvent | Reaction Time | Yield (%) |
|---|---|---|---|---|---|
| N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide | 3-Phenylpropyl bromide | K₂CO₃ | DMF | 1-2 h | ~95% |
| N-(Benzyl)-2-nitrobenzenesulfonamide | Ethyl bromoacetate | K₂CO₃ | DMF | 2 h | ~93% |
| N-(n-Butyl)-2-nitrobenzenesulfonamide | Benzyl bromide | Cs₂CO₃ | DMF | 1 h | ~96% |
Table 3: Deprotection of Sulfonamide
| N,N-Disubstituted Sulfonamide | Thiol | Base | Solvent | Reaction Time | Yield (%) |
|---|---|---|---|---|---|
| N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Thiophenol | KOH | Acetonitrile | 40 min | 89-91%[1][4] |
| N-(Benzyl)-N-(ethoxycarbonylmethyl)-2-nitrobenzenesulfonamide | Thiophenol | K₂CO₃ | DMF | 30 min | ~92%[5] |
| N-(n-Butyl)-N-(benzyl)-2-nitrobenzenesulfonamide | Mercaptoacetic acid | LiOH | DMF | 1 h | ~90%[5] |
Mechanism of Deprotection
The facile cleavage of the nosyl group is a key feature of this methodology. The deprotection proceeds via nucleophilic aromatic substitution. A soft nucleophile, such as a thiolate, attacks the electron-deficient aromatic ring of the sulfonamide to form a Meisenheimer complex.[1][5] This intermediate then collapses, eliminating the amine and forming the corresponding disulfide and sulfur dioxide.[1]
Caption: Deprotection of a nosylamide via a Meisenheimer complex.
Orthogonal Protection Strategies
In the synthesis of complex natural products, such as polyamines, it is often necessary to differentiate between multiple amine functionalities.[6] The 2,4-dinitrobenzenesulfonamide (B1250028) (DNs) group can be used in conjunction with the this compound (Ns) group in an orthogonal protection strategy. The DNs group is more electron-deficient and can be cleaved under even milder conditions than the Ns group.[6][7] For example, the DNs group can be removed with a thiol alone, while the Ns group remains intact.[7][8] This allows for the selective deprotection and functionalization of one amine in the presence of another.
Caption: Logic of orthogonal deprotection using Ns and DNs groups.
This strategy has been successfully applied to the total synthesis of various natural products, including spider toxins and other polyamine alkaloids, demonstrating the power and versatility of nitrobenzenesulfonamides in complex molecule construction.[2][8]
References
- 1. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Mitsunobu Reaction with Hindered Alcohols and 2-Nitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitsunobu reaction is a versatile and widely utilized method in organic synthesis for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, and, notably, protected amines.[1][2][3] This reaction proceeds via an S\textsubscript{N}2 mechanism, resulting in a clean inversion of stereochemistry at the alcohol carbon, which is particularly valuable in the synthesis of chiral molecules and natural products.[1][2] However, the application of the classical Mitsunobu reaction to sterically hindered secondary alcohols often results in diminished yields due to the steric hindrance impeding the nucleophilic attack.[4]
A significant modification of this reaction, known as the Fukuyama-Mitsunobu reaction, employs sulfonamides, such as 2-nitrobenzenesulfonamide (o-NsNH₂), as the nucleophile to form protected secondary amines.[5] The resulting N-nosyl-protected amines are valuable intermediates as the nosyl group can be readily cleaved under mild conditions.[5] This protocol focuses on the application of the Mitsunobu reaction for the challenging coupling of sterically hindered secondary alcohols with this compound.
Reaction Principle
The Mitsunobu reaction involves the in-situ activation of an alcohol with a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][2] The reaction proceeds through the formation of an alkoxyphosphonium salt, which is a potent leaving group. Subsequent displacement by a nucleophile, in this case, the deprotonated this compound, leads to the desired product with inversion of configuration.[1][2] The acidity of the sulfonamide is crucial for the reaction to proceed efficiently.[2]
Experimental Protocols
General Protocol for the Mitsunobu Reaction of Hindered Secondary Alcohols with this compound
This protocol provides a general procedure that can be optimized for specific substrates.
Materials:
-
Hindered secondary alcohol
-
This compound (o-NsNH₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine (e.g., diphenyl(2-pyridyl)phosphine)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent (e.g., toluene (B28343), dichloromethane)
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
-
Reagents for workup and purification (e.g., ethyl acetate (B1210297), saturated aqueous sodium bicarbonate, brine, magnesium sulfate, silica (B1680970) gel for column chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the hindered secondary alcohol (1.0 eq.), this compound (1.2-1.5 eq.), and triphenylphosphine (1.5 eq.).
-
Dissolve the solids in anhydrous THF (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the azodicarboxylate (DEAD or DIAD, 1.5 eq.) dropwise to the stirred solution. The addition is often accompanied by a color change.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC). For particularly hindered substrates, gentle heating (e.g., 40-50 °C) may be required.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-nosyl-protected amine.
Notes on Optimization:
-
Solvent: THF is the most common solvent, but other aprotic solvents like toluene or dichloromethane (B109758) can be used.
-
Reagents: For challenging substrates, using di-tert-butyl azodicarboxylate (DTBAD) in combination with diphenyl(2-pyridyl)phosphine can facilitate purification, as the byproducts are more easily removed.[6]
-
Temperature: While the reaction is typically initiated at 0 °C and stirred at room temperature, some hindered alcohols may require elevated temperatures to proceed at a reasonable rate.
-
Reaction Time: Reaction times can vary significantly depending on the steric hindrance of the alcohol. Close monitoring by TLC is recommended.
Data Presentation
The following table summarizes reported examples of the Mitsunobu reaction with hindered alcohols and this compound, providing an indication of the expected yields.
| Hindered Alcohol Substrate | Azodicarboxylate | Phosphine | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Protected Bicyclic Alcohol | DEAD | PPh₃ | THF | N/A | N/A | 69 | [7] |
| Diol Derivative | DIAD | PPh₃ | THF | N/A | 0 to RT | 80 | [7] |
| Complex Polycyclic Alcohol | DEAD | PPh₃ | THF | N/A | N/A | 92 | [7] |
| N-Cbz Protected Amino Alcohol | N/A | N/A | N/A | N/A | N/A | 76 | [7] |
Note: "N/A" indicates that the specific parameter was not explicitly stated in the cited reference.
Visualizations
Reaction Mechanism
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective N-Alkylation of Amines Using 2-Nitrobenzenesulfonamide
Introduction
The selective N-alkylation of primary amines to furnish secondary amines is a cornerstone transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The Fukuyama amine synthesis provides a robust and versatile methodology for this conversion, employing 2-nitrobenzenesulfonamide as a key reagent.[1][2][3] This approach involves the protection and activation of a primary amine as a this compound (nosyl amide), which facilitates subsequent N-alkylation.[1] The nosyl group can then be readily removed under mild conditions to afford the desired secondary amine in high yield. These application notes provide detailed protocols and guiding principles for researchers, scientists, and drug development professionals to effectively utilize this powerful synthetic tool.
Core Principles
The Fukuyama amine synthesis is a three-stage process that allows for the controlled synthesis of secondary amines:
-
Sulfonamide Formation: A primary amine is reacted with 2-nitrobenzenesulfonyl chloride (nosyl chloride) in the presence of a base to form a stable N-monosubstituted sulfonamide. This step serves to protect the amine and, crucially, increases the acidity of the N-H proton, preparing it for the subsequent alkylation.[1]
-
N-Alkylation: The resulting nosyl amide is then N-alkylated. This can be achieved through two primary methods:
-
Conventional Alkylation: Using an alkyl halide in the presence of a mild base like potassium carbonate.[1][4]
-
Mitsunobu Reaction: Using an alcohol in the presence of a phosphine (B1218219) and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD).[3][5]
-
-
Deprotection (Denosylation): The final step involves the removal of the 2-nitrobenzenesulfonyl group. This is typically accomplished by nucleophilic aromatic substitution using a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a base.[3][6][7] The electron-withdrawing nitro group facilitates this cleavage under mild conditions.[7]
Data Presentation
The following tables summarize representative quantitative data for the key steps in the selective N-alkylation of amines using this compound.
Table 1: Formation of 2-Nitrobenzenesulfonamides
| Entry | Primary Amine | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | 4-Methoxybenzylamine (B45378) | Triethylamine (B128534) | Dichloromethane | - | 0 to RT | 90-91[4] |
| 2 | Benzylamine | Pyridine | Dichloromethane | 1 | RT | 95 |
| 3 | Cyclohexylamine | Triethylamine | Dichloromethane | 2 | RT | 92 |
Table 2: N-Alkylation of 2-Nitrobenzenesulfonamides
| Entry | Nosyl Amide | Alkylating Agent | Base/Reagents | Solvent | Time | Temperature (°C) | Yield (%) |
| 1 | N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide | 3-Phenylpropyl bromide | K₂CO₃ | DMF | 70 min | 60 | 99[4] |
| 2 | N-Benzyl-2-nitrobenzenesulfonamide | Ethyl bromoacetate | K₂CO₃ | DMF | 2 h | RT | 95 |
| 3 | N-(2-Phenylethyl)-2-nitrobenzenesulfonamide | Isopropanol | PPh₃, DEAD | THF | 12 h | RT | 88 |
Table 3: Deprotection of N,N-Disubstituted 2-Nitrobenzenesulfonamides
| Entry | Substrate | Thiol | Base | Solvent | Time | Temperature (°C) | Yield (%) |
| 1 | N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Thiophenol | KOH | Acetonitrile (B52724) | 40 min | 50 | 89-91[3] |
| 2 | N-Benzyl-N-(ethoxycarbonylmethyl)-2-nitrobenzenesulfonamide | 2-Mercaptoethanol | DBU | DMF | 30 min | 0 to RT | 86 |
| 3 | N-(2-Phenylethyl)-N-isopropyl-2-nitrobenzenesulfonamide | Thiophenol | Cs₂CO₃ | DMF | 30 min | 0 to RT | 88 |
Experimental Protocols
Protocol 1: Formation of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide
This protocol details the protection of a primary amine with 2-nitrobenzenesulfonyl chloride.
Materials:
-
4-Methoxybenzylamine
-
2-Nitrobenzenesulfonyl chloride
-
Triethylamine
-
Dichloromethane (CH₂Cl₂)
-
1N Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297)
Procedure:
-
To a round-bottomed flask, add 4-methoxybenzylamine (1.0 eq) and dichloromethane.
-
Add triethylamine (1.0 eq) to the solution.[4]
-
Cool the mixture in an ice-water bath.
-
Slowly add a solution of 2-nitrobenzenesulfonyl chloride (0.9 eq) in dichloromethane.
-
Remove the ice bath and stir the reaction at room temperature for 15 minutes.[1]
-
Quench the reaction with 1N HCl.[1]
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.[1][4]
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.[4]
-
Recrystallize the crude product from a 1:1 mixture of ethyl acetate and hexane to yield the pure N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide.[1][4]
Protocol 2: N-Alkylation of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide
This protocol describes the alkylation of the nosyl-protected amine with an alkyl halide.[1]
Materials:
-
N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide
-
3-Phenylpropyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Ether
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottomed flask, combine N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide (1.0 eq), potassium carbonate (3.0 eq), and anhydrous DMF.[4]
-
To the stirred mixture, add 3-phenylpropyl bromide (1.1 eq) over 5 minutes.[4]
-
Heat the resulting mixture in a 60°C oil bath for 70 minutes.[4]
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with three portions of ether.[4]
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.[4]
-
Filter and concentrate the solution under reduced pressure to give the crude N,N-disubstituted sulfonamide.
-
Purify the residue by column chromatography on silica (B1680970) gel.[4]
Protocol 3: Deprotection of N,N-Disubstituted this compound
This protocol details the removal of the 2-nitrobenzenesulfonyl group to yield the secondary amine.[1]
Materials:
-
N,N-disubstituted this compound
-
Thiophenol
-
Potassium hydroxide (B78521) (KOH)
-
Acetonitrile
-
Water
-
Dichloromethane
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottomed flask, dissolve thiophenol (2.5 eq) in acetonitrile and cool in an ice-water bath.[1][3]
-
Slowly add an aqueous solution of potassium hydroxide (2.5 eq).[1][3]
-
After 5 minutes, remove the ice bath and add a solution of the N,N-disubstituted this compound (1.0 eq) in acetonitrile over 20 minutes.[1][3]
-
Heat the reaction mixture in a 50°C oil bath for 40 minutes.[1][3]
-
Cool the reaction to room temperature, dilute with water, and extract with dichloromethane.[1][3]
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.[1][3]
-
Purify the crude product by silica gel column chromatography to afford the desired secondary amine.[4]
Visualizations
Caption: Workflow for the synthesis of secondary amines via this compound.
Caption: Comparison of N-alkylation methodologies for nosyl amides.
Caption: Simplified mechanism of nosyl group deprotection via a Meisenheimer complex.
References
- 1. benchchem.com [benchchem.com]
- 2. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Synthesis of Novel Antibacterial Agents from 2-Nitrobenzenesulfonamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel antibacterial agents derived from 2-nitrobenzenesulfonamide. The information presented herein is intended to guide researchers in the development of new sulfonamide-based therapeutics to combat bacterial infections.
Introduction
Sulfonamide antibiotics, the first class of synthetic antimicrobial agents to be used systemically, remain a cornerstone in the treatment of various bacterial infections. Their mechanism of action involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By blocking this pathway, sulfonamides prevent the synthesis of nucleic acids and amino acids, leading to a bacteriostatic effect. The emergence of antibiotic-resistant bacterial strains necessitates the development of new and more potent antimicrobial agents. This compound serves as a versatile starting material for the synthesis of a diverse library of sulfonamide derivatives with potential antibacterial activity.
Data Presentation: Antibacterial Activity of Sulfonamide Derivatives
The antibacterial efficacy of newly synthesized compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. Lower MIC values indicate greater potency. The following table summarizes the MIC values for a series of N-substituted benzenesulfonamide (B165840) derivatives against common Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of N-Substituted Benzenesulfonamide Derivatives (µg/mL)
| Compound ID | Substituent (R) | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| 1a | -H | 128 | 256 | 512 | >512 |
| 1b | -CH₃ | 64 | 128 | 256 | 512 |
| 1c | -C₂H₅ | 64 | 64 | 128 | 256 |
| 1d | -C₃H₇ | 32 | 64 | 128 | 256 |
| 1e | -C₄H₉ | 16 | 32 | 64 | 128 |
| 1f | -C₆H₅ (Phenyl) | 32 | 64 | 64 | 128 |
| 1g | -CH₂(C₆H₅) (Benzyl) | 16 | 32 | 32 | 64 |
| Ciprofloxacin | (Reference) | 0.5 | 0.25 | 0.06 | 0.25 |
Note: The data presented in this table is a representative compilation from various studies for illustrative purposes and may not reflect the results of a single study.
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a crucial step in the synthesis of folic acid. Due to their structural similarity to PABA, sulfonamides bind to the active site of DHPS, thereby blocking the synthesis of folic acid. This ultimately inhibits the production of essential components for bacterial growth, such as DNA, RNA, and proteins.
Figure 1. Inhibition of bacterial folic acid synthesis by sulfonamides.
Experimental Protocols
The following are detailed protocols for the synthesis of antibacterial agents from this compound and their subsequent evaluation.
Synthesis of N-Substituted Aminobenzenesulfonamides
This multi-step synthesis involves the reduction of the nitro group of this compound, followed by conversion to a sulfonyl chloride, and subsequent amination to yield a library of N-substituted aminobenzenesulfonamides.
Figure 2. General workflow for the synthesis of N-substituted aminobenzenesulfonamides.
Protocol 1: Reduction of this compound to 2-Aminobenzenesulfonamide
-
Materials: this compound, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Ethyl acetate, Deionized water.
-
Procedure: a. In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol. b. Add a solution of Tin(II) chloride dihydrate (3.0-5.0 eq) in concentrated HCl to the flask. c. Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. After completion, cool the reaction mixture to room temperature and neutralize with a concentrated NaOH solution until the pH is basic. e. Extract the aqueous layer with ethyl acetate. f. Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude 2-aminobenzenesulfonamide. g. Purify the product by recrystallization or column chromatography.
Protocol 2: Conversion of 2-Aminobenzenesulfonamide to 2-Aminobenzenesulfonyl Chloride
-
Materials: 2-Aminobenzenesulfonamide, Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂), Dry inert solvent (e.g., dichloromethane).
-
Procedure: a. In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), suspend 2-aminobenzenesulfonamide (1.0 eq) in a dry inert solvent. b. Cool the suspension in an ice bath. c. Add PCl₅ (1.1 eq) or SOCl₂ (1.5 eq) portion-wise, maintaining the temperature below 5 °C. d. After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. e. Monitor the reaction by TLC. f. Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess reagent. g. Extract the product with dichloromethane (B109758). h. Wash the organic layer with cold water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 2-aminobenzenesulfonyl chloride. Use this intermediate immediately in the next step.
Protocol 3: Synthesis of N-Substituted 2-Aminobenzenesulfonamides
-
Materials: 2-Aminobenzenesulfonyl chloride, Various primary or secondary amines (R-NH₂ or R₂NH), Pyridine (B92270) or triethylamine (B128534), Dry dichloromethane.
-
Procedure: a. In a round-bottom flask, dissolve the desired primary or secondary amine (1.1 eq) and a base such as pyridine or triethylamine (1.2 eq) in dry dichloromethane. b. Cool the solution in an ice bath. c. Add a solution of 2-aminobenzenesulfonyl chloride (1.0 eq) in dry dichloromethane dropwise to the cooled amine solution. d. Stir the reaction mixture at room temperature for 4-12 hours. e. Monitor the reaction progress by TLC. f. After completion, wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine. g. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. h. Purify the crude product by column chromatography or recrystallization to obtain the pure N-substituted 2-aminobenzenesulfonamide derivative.
In Vitro Antibacterial Activity Screening
The following protocols describe standard methods for evaluating the antibacterial activity of the synthesized compounds.
Troubleshooting & Optimization
Technical Support Center: Fukuyama-Mitsunobu Reactions
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in Fukuyama-Mitsunobu reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Fukuyama-Mitsunobu reaction has a low yield or is not working at all. What are the most common causes?
A1: Low yields in Fukuyama-Mitsunobu reactions typically stem from a few key factors. Systematically evaluating these possibilities can help identify the root cause.
-
Insufficient Acidity of the Sulfonamide: The pKa of the N-H bond on your sulfonamide is critical. The reaction works best with pronucleophiles that have a pKa of less than 15, and preferably below 11.[1] Standard alkyl- or arylsulfonamides are often not acidic enough. The Fukuyama modification specifically addresses this by using nitrobenzenesulfonamides (e.g., 2-nitrobenzenesulfonamide or 2,4-dinitrobenzenesulfonamide), which are significantly more acidic and thus more readily deprotonated.[2][3]
-
Steric Hindrance: Significant steric bulk around the alcohol's hydroxyl group or on the sulfonamide can impede the S\textsubscript{N}2 displacement, slowing down the reaction or preventing it altogether.[2] This is especially problematic for secondary alcohols.
-
Reagent Quality and Stoichiometry: The phosphine (B1218219) and azodicarboxylate reagents are sensitive to air and moisture. Degraded reagents are a common cause of failure. It is also crucial to use the correct stoichiometry, typically with a slight excess (1.2-1.5 equivalents) of the phosphine and azodicarboxylate. Using a large excess (e.g., 5 equivalents) to force a reaction suggests an underlying issue with substrate reactivity or reagent quality.[4]
-
Incorrect Order of Addition: The order in which reagents are added can significantly impact the reaction outcome by influencing the formation of key intermediates.[1][5]
-
Sub-optimal Reaction Conditions: The choice of solvent and temperature is important. Tetrahydrofuran (B95107) (THF) and toluene (B28343) are generally the preferred solvents, as nonpolar solvents can accelerate the conversion.[6] Reactions are typically initiated at 0 °C and then allowed to warm to room temperature.[7]
Q2: How can I address the issue of an insufficiently acidic sulfonamide?
A2: The most direct solution is to use one of the sulfonamides developed for this reaction.
-
Recommended Sulfonamides: Employ this compound, 4-nitrobenzenesulfonamide, or 2,4-dinitrobenzenesulfonamide.[2] These reagents were specifically chosen by Fukuyama for their increased acidity, which facilitates the reaction.
-
Confirmation of Acidity: The pKa of the pronucleophile should ideally be below 11 to ensure efficient deprotonation by the betaine (B1666868) intermediate formed from the phosphine and the azodicarboxylate.[1]
Q3: My secondary alcohol is sterically hindered, leading to poor yields. What strategies can I use?
A3: Overcoming steric hindrance requires modifying the reaction to favor the S\textsubscript{N}2 pathway.
-
Increase Nucleophile Acidity: For sterically demanding alcohols, using a more acidic pronucleophile can improve yields. While this question is about sulfonamides, a general principle from Mitsunobu esterifications shows that switching from benzoic acid to the more acidic 4-nitrobenzoic acid dramatically improves the yield for the inversion of hindered alcohols like menthol.[8] The analogous principle applies to sulfonamides.
-
Change the Phosphine Reagent: While triphenylphosphine (B44618) (PPh\textsubscript{3}) is standard, less sterically demanding trialkylphosphines like trimethylphosphine (B1194731) (PMe\textsubscript{3}) or tributylphosphine (B147548) (n-Bu\textsubscript{3}P) can be more effective with hindered substrates.[9] Trimethylphosphine, in particular, has been shown to enable the alkylation of sulfonamides with a wide range of secondary alcohols.[9]
-
Elevate the Reaction Temperature: After the initial addition of reagents at 0 °C, allowing the reaction to stir at room temperature or gently heating (e.g., to 40 °C) can provide the necessary activation energy to overcome steric barriers.[8]
-
Increase Reaction Time: Hindered reactions may simply require more time to reach completion. Monitor the reaction by TLC or LCMS over an extended period (e.g., 24-48 hours).
Below is a troubleshooting workflow to help visualize the decision-making process when encountering low yields.
Q4: What alternative reagents can I use if the standard PPh\textsubscript{3} and DEAD/DIAD combination is ineffective or complicates purification?
A4: Several alternative phosphines and azodicarboxylates have been developed to improve reaction outcomes and simplify purification.
-
Alternative Phosphines:
-
Trialkylphosphines (PMe\textsubscript{3}, n-Bu\textsubscript{3}P): As mentioned, these can be more effective for sterically hindered substrates.[9]
-
Diphenyl(2-pyridyl)phosphine: The resulting phosphine oxide is basic and can be easily removed by an acidic wash, simplifying purification.[1]
-
Polymer-supported Triphenylphosphine (PS-PPh\textsubscript{3}): Allows for the removal of the phosphine oxide byproduct by simple filtration.[5]
-
-
Alternative Azodicarboxylates:
-
Di-tert-butyl Azodicarboxylate (DTBAD): Used in combination with diphenyl(2-pyridyl)phosphine, it generates byproducts that are easily removed.[9]
-
1,1'-(Azodicarbonyl)dipiperidine (ADDP): This reagent's betaine intermediate is a stronger base, making it useful for reactions with less acidic pronucleophiles.[5]
-
(Cyanomethylene)tributylphosphorane (CMBP): This ylide reagent combines the roles of the phosphine and azodicarboxylate, and its byproducts are acetonitrile (B52724) and tributylphosphine oxide.[1][7]
-
The following diagram illustrates the core reaction mechanism, highlighting the key species involved.
Data & Protocols
Table 1: Effect of Reagents on a Challenging Mitsunobu Reaction
The following table summarizes data for a difficult Mitsunobu reaction (inversion of a secondary alcohol) showing how reagent choice impacts yield. While this example uses an esterification, the principles are directly applicable to the Fukuyama-Mitsunobu alkylation of sulfonamides.
| Alcohol | Nucleophile | Phosphine | Azodicarboxylate | Yield (%) | Reference |
| (-)-Menthol | Benzoic Acid | PPh\textsubscript{3} | DEAD | 27% | [8] |
| (-)-Menthol | 4-Nitrobenzoic Acid | PPh\textsubscript{3} | DEAD | >95% | [8] |
This data clearly demonstrates that for a sterically hindered alcohol, increasing the acidity of the nucleophile (4-nitrobenzoic acid is more acidic than benzoic acid) leads to a dramatic increase in product yield.
Experimental Protocols
Protocol 1: General Procedure for Fukuyama-Mitsunobu Reaction
This protocol is a standard starting point for the reaction.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the secondary alcohol (1.0 eq), the nitrobenzenesulfonamide (1.2 eq), and triphenylphosphine (1.5 eq).
-
Solvent Addition: Dissolve the solids in anhydrous tetrahydrofuran (THF) (approx. 0.1-0.2 M concentration with respect to the alcohol).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution over 10-15 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring progress by TLC or LCMS.
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product, triphenylphosphine oxide, and the reduced hydrazine byproduct.
-
Purification: Purify the crude material by flash column chromatography on silica (B1680970) gel to separate the desired product from the byproducts.[6]
Protocol 2: Modified Protocol for Sterically Hindered Alcohols
This protocol is adapted from a procedure for the successful inversion of (-)-menthol, a challenging secondary alcohol.[8]
-
Preparation: In a flame-dried flask under an inert atmosphere, combine the hindered secondary alcohol (1.0 eq), this compound (2.0-4.0 eq), and triphenylphosphine (4.0 eq).
-
Solvent and Cooling: Add anhydrous THF and cool the resulting slurry to 0 °C in an ice bath.
-
Azodicarboxylate Addition: Add diethyl azodicarboxylate (DEAD) (4.0 eq) dropwise, ensuring the internal temperature is maintained below 10 °C.
-
Reaction Progression: After addition, remove the ice bath, allow the mixture to stir at room temperature overnight (approx. 14 hours), and then gently heat to 40 °C for an additional 3-5 hours to drive the reaction to completion.
-
Workup and Purification: Concentrate the mixture in vacuo. To the crude residue, add diethyl ether and stir. The byproducts (triphenylphosphine oxide and the reduced hydrazine) will precipitate. Filter the solids and wash with cold ether. The filtrate, containing the product, can then be concentrated and further purified by column chromatography.[8]
Protocol 3: Alternative Order of Addition (Betaine Pre-formation)
If the standard procedure fails, pre-forming the active betaine intermediate may improve results.[5]
-
Betaine Formation: In a flame-dried flask under an inert atmosphere, dissolve triphenylphosphine (1.5 eq) in anhydrous THF and cool to 0 °C. Slowly add DEAD or DIAD (1.5 eq) and stir for 20-30 minutes at 0 °C. A characteristic orange or yellow color of the betaine should appear.
-
Alcohol Addition: Add a solution of the alcohol (1.0 eq) in THF dropwise to the pre-formed betaine solution at 0 °C.
-
Sulfonamide Addition: Finally, add a solution of the nitrobenzenesulfonamide (1.2 eq) in THF dropwise.
-
Reaction and Workup: Allow the reaction to warm to room temperature and stir until completion, then follow the workup and purification steps outlined in Protocol 1.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Mitsunobu_reaction [chemeurope.com]
- 6. benchchem.com [benchchem.com]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Nitrobenzenesulfonamide-Protected Amines
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of amines after the removal of the 2-nitrobenzenesulfonamide (nosyl) protecting group.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered after a nosyl deprotection reaction?
A1: The impurity profile largely depends on the deprotection method used. The most common impurities include:
-
Unreacted Nosyl-Protected Amine: Incomplete deprotection will leave starting material in your crude product.
-
Deprotection Reagent Byproducts: If you are using a thiol-based deprotection (e.g., thiophenol or mercaptoethanol), the corresponding diaryl or alkyl aryl sulfide (B99878) is a major byproduct.[1]
-
Excess Deprotection Reagents: Residual thiol and base (e.g., potassium carbonate, DBU) are common.
-
2-Nitrobenzenesulfonic Acid or its Salts: Formed during the cleavage of the nosyl group.
-
Side-Products from Previous Steps: Impurities from the initial nosylation or any intermediate steps (e.g., alkylation of the sulfonamide) may be carried through.[2]
Q2: My desired amine is basic. How does this affect purification by column chromatography on silica (B1680970) gel?
A2: Basic amines often exhibit poor behavior on standard silica gel, which is acidic.[3][4] This can lead to:
-
Irreversible Adsorption: The amine sticks to the column, resulting in low or no recovery.
-
Peak Tailing: The product elutes slowly and over a large volume of solvent, leading to broad peaks and poor separation.[3]
-
Product Degradation: The acidic nature of silica can sometimes degrade sensitive amines.[3]
To mitigate these issues, you can add a competing base like triethylamine (B128534) (typically 0.1-1%) to your mobile phase or use an alternative stationary phase like amine-functionalized silica or basic alumina.[3][4]
Q3: Can I use liquid-liquid extraction to purify my amine?
A3: Yes, liquid-liquid extraction is a powerful first-step purification technique. By adjusting the pH of the aqueous phase, you can control whether your amine is in its neutral, organic-soluble form or its protonated, water-soluble salt form. A typical extraction workflow involves:
-
Dissolving the crude reaction mixture in an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758).
-
Washing with a basic aqueous solution (e.g., 1M NaOH) to remove acidic impurities like residual thiophenol and 2-nitrobenzenesulfonic acid.
-
Washing with brine to remove residual water.
-
Drying the organic layer over a drying agent (e.g., MgSO₄ or Na₂SO₄), filtering, and concentrating.[2][5]
Q4: Are there methods to avoid using foul-smelling thiols for deprotection?
A4: Yes, several strategies exist to avoid or simplify the handling of volatile thiols:
-
Solid-Supported Thiols: These reagents, such as polymer-supported thiophenol, allow the thiol byproduct to be removed by simple filtration.[1][6]
-
Odorless Thiols: High molecular weight or non-volatile thiols can be used. Additionally, methods using in-situ generation of the thiolate from an odorless precursor, like a homocysteine thiolactone, have been developed.[7]
-
Thiol-Free Deprotection: Methods using alkali metal alkoxides have been reported for the removal of the nosyl group.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Purified Amine | 1. Incomplete deprotection reaction. 2. Amine is water-soluble and lost during aqueous work-up. 3. Product is irreversibly adsorbed onto the silica gel column. | 1. Monitor the reaction by TLC or LC-MS to ensure full consumption of the starting material. 2. If the amine salt is water-soluble, carefully back-extract the aqueous layers with an organic solvent after basification. 3. For column chromatography, add 0.1-1% triethylamine to the eluent or switch to an amine-functionalized silica column.[3][4] |
| Persistent Thiol Smell in Product | Residual thiol reagent from the deprotection step. | Wash the organic layer with an aqueous solution of sodium hypochlorite (B82951) (bleach) or basic hydrogen peroxide to oxidize the residual thiol. Alternatively, multiple washes with a basic aqueous solution (e.g., 1M NaOH) can help. |
| Co-elution of Product and Sulfide Byproduct | The desired amine and the thiol-derived sulfide byproduct have similar polarities. | 1. Optimize chromatography conditions (e.g., different solvent system, gradient elution). 2. Use a solid-supported or fluorous thiol during deprotection to facilitate byproduct removal by filtration or solid-phase extraction.[1][6][9] 3. If the amine is basic, perform an acid wash. Dissolve the crude product in an organic solvent and extract with dilute aqueous acid (e.g., 1M HCl). The amine will move to the aqueous layer as the salt, leaving the neutral sulfide byproduct in the organic layer. Then, basify the aqueous layer and re-extract the purified amine. |
| Multiple Spots on TLC After Purification | 1. Product degradation on silica. 2. The product is unstable. | 1. Deactivate the silica gel by adding a competing base to the eluent (e.g., triethylamine).[3] 2. Handle the purified amine under an inert atmosphere (e.g., nitrogen or argon) and store it at a low temperature. |
| Unexpected Byproduct Observed | The nitro group of the nosyl moiety was reduced to an amine during a previous synthetic step (e.g., a hydrogenation). | Standard thiol-based deprotection methods will not work on the resulting aminosulfonamide.[10] Stronger, often acidic, conditions may be required, but these might not be compatible with the target molecule.[10] Re-evaluation of the synthetic route to avoid the reduction is recommended. |
Experimental Protocols
Protocol 1: Deprotection using Thiophenol and Purification
This protocol is a general procedure for the deprotection of a secondary N-nosyl amine.
Deprotection:
-
Dissolve the N-nosyl-protected amine (1 equivalent) in acetonitrile (B52724) (CH₃CN) or dimethylformamide (DMF).
-
Add thiophenol (2.5 equivalents).
-
Add powdered potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.5-3 equivalents).[2][11]
-
Stir the mixture at room temperature or gently heat (e.g., 50 °C) for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.[5]
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane (3x).[2][5]
-
Combine the organic extracts and wash with 1M aqueous sodium hydroxide (B78521) (2x) to remove excess thiophenol.[5]
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.[2][5]
-
Purify the crude residue by flash column chromatography on silica gel.[2][5] A typical eluent system is a gradient of ethyl acetate in hexanes. If the amine product streaks or adheres to the silica, add 0.5% triethylamine to the eluent system.[3]
Protocol 2: Purification using a Solid-Supported Thiol
This method simplifies purification by eliminating the need to remove the thiol byproduct via extraction or chromatography.
Deprotection:
-
Swell the polymer-supported thiophenol resin (e.g., PS-thiophenol, ~2 equivalents) in a suitable solvent like tetrahydrofuran (B95107) (THF) or DMF for 20-30 minutes.[1]
-
Add the N-nosyl-protected amine (1 equivalent) to the resin suspension.
-
Add a base such as cesium carbonate (Cs₂CO₃) (~3 equivalents).[1]
-
Shake or stir the mixture at room temperature for 8-24 hours. The reaction can be accelerated using microwave irradiation.[1][6]
-
Monitor the reaction by analyzing small aliquots of the supernatant by TLC or LC-MS.
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove the resin.
-
Wash the resin thoroughly with the reaction solvent (e.g., THF) and then with dichloromethane.[1]
-
Combine the filtrates and concentrate under reduced pressure to yield the crude amine.
-
Further purification by a quick silica gel plug or column chromatography may be necessary to remove any non-resin-bound impurities.
Data Summary
The choice of purification method can significantly impact the final yield and purity. The following table summarizes common strategies.
| Purification Method | Target Impurities | Advantages | Disadvantages |
| Liquid-Liquid Extraction (Acid-Base) | Excess thiol, 2-nitrobenzenesulfonic acid | Simple, scalable, and effective for removing acidic/basic impurities. | May not remove neutral byproducts (e.g., diaryl sulfide). Potential for emulsion formation. |
| Flash Chromatography (Standard Silica) | Most byproducts | High resolution for many compounds. | Can cause issues (streaking, low recovery) for basic amines.[3] |
| Flash Chromatography (Amine-Treated Silica) | Most byproducts | Excellent for purifying basic amines, prevents tailing and adsorption.[4] | More expensive than standard silica. |
| Solid-Phase Extraction (e.g., using PS-Thiol) | Thiol-derived byproducts | Simplifies work-up significantly; byproduct removed by filtration.[1] | Higher cost of reagents; may require optimization for reaction kinetics. |
| Recrystallization | Byproducts with different solubility profiles | Can provide very high purity for solid products. | Not suitable for oils or amorphous solids; yield can be variable.[2] |
Visual Guides
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. Odorless nosyl deprotection by in-situ formation of a thiolate | Poster Board #1237 - American Chemical Society [acs.digitellinc.com]
- 8. EP1321454A1 - Process for the removal of nitrobenzenesulfonyl - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
Optimizing deprotection conditions for 2-Nitrobenzenesulfonamide to avoid side products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the deprotection of 2-nitrobenzenesulfonamides (nosylamides) and avoid the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the deprotection of 2-nitrobenzenesulfonamides?
The deprotection of 2-nitrobenzenesulfonamides (Ns-amides) proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. A soft nucleophile, typically a thiolate, attacks the carbon atom bearing the sulfonyl group on the nitroaromatic ring. This forms a Meisenheimer complex, which is a resonance-stabilized intermediate. Subsequently, the sulfonyl group is eliminated, releasing the free amine.[1] The strong electron-withdrawing effect of the ortho-nitro group is crucial for activating the aromatic ring towards nucleophilic attack.
Q2: What are the most common reagents and conditions for nosyl deprotection?
The most widely used methods for nosyl deprotection involve a thiol and a base to generate the more nucleophilic thiolate anion. Common combinations include:
-
Thiophenol (PhSH) with a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) (MeCN).[2][3]
-
2-Mercaptoethanol (HOCH2CH2SH) with an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.[4]
These reactions are typically carried out at room temperature, though gentle heating (e.g., 50 °C) can accelerate the reaction.[2]
Q3: Are there alternative, odorless methods for nosyl deprotection?
Yes, the foul odor of volatile thiols is a common issue. An alternative "odorless" method utilizes the in-situ formation of a thiolate from homocysteine thiolactone and a primary alcohol, catalyzed by DBU. This approach avoids the use of smelly thiol reagents directly.[5] Another strategy to mitigate odor and simplify purification is the use of polymer-supported thiols.[6][7]
Q4: Can the nosyl group be removed selectively in the presence of other protecting groups?
The nosyl group is considered orthogonal to many common amine protecting groups like Boc and Cbz, meaning it can be removed under conditions that do not affect these other groups.[6] This is due to the mild, nucleophilic conditions required for its cleavage, which are distinct from the acidic or hydrogenolytic conditions used to remove Boc and Cbz groups, respectively.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the deprotection of 2-nitrobenzenesulfonamides.
Problem 1: Incomplete or slow deprotection reaction.
| Possible Cause | Suggested Solution |
| Insufficient base | The thiolate is the active nucleophile, so its formation is critical. Ensure at least a stoichiometric amount of base is used relative to the thiol. For less acidic thiols or hindered substrates, a stronger base or a slight excess may be beneficial. Cesium carbonate has been shown to be more effective than stronger bases like NaH in certain cases.[6] |
| Low reaction temperature | While many deprotections proceed at room temperature, some substrates may require gentle heating (e.g., 40-50 °C) to achieve a reasonable reaction rate.[2] |
| Steric hindrance | Highly hindered substrates may react more slowly. Increasing the reaction time, temperature, or using a less sterically demanding thiol/base combination might be necessary. |
| Poor solvent choice | The reaction is typically performed in polar aprotic solvents like DMF or acetonitrile to ensure solubility of the reagents and facilitate the SNAr reaction. |
| Degraded thiol reagent | Thiols can oxidize to disulfides over time. Use fresh or properly stored thiol reagents. Some protocols suggest pre-treating polymer-supported thiols to reduce any disulfide bonds formed during storage.[6] |
Problem 2: Formation of side products.
| Side Product/Issue | Formation Mechanism | Prevention and Mitigation |
| Unidentified byproducts from microwave heating | When using microwave irradiation to accelerate the reaction, especially with polymer-supported reagents in DMF at high temperatures (e.g., 120 °C), degradation of the resin can occur, leading to byproducts.[6] | If using microwave heating, consider a lower temperature (e.g., 80 °C) and a more stable solvent like THF.[6] |
| Residual thiophenol | Thiophenol is a relatively non-volatile and odorous compound that can be difficult to remove completely by simple evaporation. Its presence can interfere with subsequent reactions. | Purification methods like column chromatography are effective.[2] Alternatively, using fluorous thiols followed by fluorous solid-phase extraction (F-SPE) or polymer-supported thiols allows for the easy removal of the thiol reagent and its byproducts by filtration.[8] |
| Oxidation of the desired amine | In some cases, the product amine may be sensitive to oxidation, especially if the reaction is worked up in the presence of air for extended periods. | Workup the reaction under an inert atmosphere (e.g., nitrogen or argon) and minimize exposure to air. |
Problem 3: The deprotection reaction fails completely, even with reliable reagents.
This is a critical issue that often points to an unintended transformation of the nosyl group in a previous synthetic step.
| Possible Cause | Explanation & Solution |
| Reduction of the nitro group | If the substrate was exposed to reducing conditions (e.g., catalytic hydrogenation) in a prior step, the nitro group of the 2-nitrobenzenesulfonamide may have been reduced to an amino group (forming a 2-aminobenzenesulfonamide). This removes the essential electron-withdrawing character required to activate the aromatic ring for nucleophilic attack by the thiolate, thus preventing the standard deprotection.[3] |
Data and Protocols
Quantitative Data
Table 1: Optimization of Deprotection with a Solid-Supported Thiophenol Resin
This table summarizes the yield of N-methylbenzylamine from the deprotection of its nosyl-protected form using different bases and solvents with a polymer-supported (PS) thiophenol resin at room temperature for 24 hours.
| Resin | Base | Solvent | Yield (%) |
| Mercaptomethyl-PS-DVB | NaH | DMF | 35 |
| Mercaptomethyl-PS-DVB | Cs2CO3 | DMF | 40 |
| Mercaptomethyl-PS-DVB | Cs2CO3 | THF | 38 |
| PS-Thiophenol | Cs2CO3 | DMF | Complete Conversion |
Data adapted from a study on solid-supported thiol-mediated deprotection.[6] The thiophenol-based resin with cesium carbonate in DMF provided the best results in this study.
Experimental Protocols
Protocol 1: Deprotection using Thiophenol and Potassium Hydroxide (B78521)
This protocol describes the deprotection of N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide.
-
Reagent Preparation: In a two-necked, round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add thiophenol (2.5 equivalents) and acetonitrile. Cool the mixture in an ice-water bath.
-
Base Addition: Slowly add an aqueous solution of potassium hydroxide (2.5 equivalents) over 10 minutes.
-
Substrate Addition: After stirring for 5 minutes, remove the ice bath. Add a solution of the nosyl-protected amine (1 equivalent) in acetonitrile over 20 minutes.
-
Reaction: Heat the reaction mixture in a 50 °C oil bath for 40 minutes.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with dichloromethane (B109758) (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel. This procedure has been reported to yield the desired amine in 89-91% yield.[2]
Protocol 2: Deprotection using a Solid-Supported Thiol
This protocol details the deprotection of N-methyl-N-benzyl-o-nitrobenzenesulfonamide using a polymer-supported thiophenol.
-
Reaction Setup: Dissolve the nosyl-protected amine (1 equivalent) in dry THF. Add cesium carbonate (3.25 equivalents) followed by polymer-supported thiophenol (PS-thiophenol, ~1.1 equivalents).
-
Reaction: Shake the mixture in a sealed vial at room temperature for 8 hours.
-
Additional Reagent: Add a second portion of PS-thiophenol (~1.1 equivalents) and continue shaking for another 16 hours.
-
Workup: Filter the reaction mixture and wash the resin several times with THF and dichloromethane.
-
Isolation: Evaporate the combined filtrate to obtain the product. This method has been shown to yield the desired amine in 96% yield.[6]
Visual Guides
Caption: Mechanism of nosyl deprotection.
Caption: Troubleshooting workflow for nosyl deprotection.
References
- 1. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Odorless nosyl deprotection by in-situ formation of a thiolate | Poster Board #1237 - American Chemical Society [acs.digitellinc.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Challenges in the Removal of 2-Nitrobenzenesulfonamide from Complex Molecules
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of the 2-nitrobenzenesulfonamide (nosyl) protecting group from complex molecules.
Troubleshooting Guide
This guide addresses common issues encountered during the deprotection of this compound (Ns) protected amines.
Issue 1: Incomplete or Slow Deprotection Reaction
Q: My deprotection reaction is not going to completion, or is proceeding very slowly. What are the possible causes and how can I troubleshoot this?
A: Incomplete or sluggish deprotection of the nosyl group is a common challenge, often influenced by substrate-specific factors and reaction conditions. Here are the primary causes and recommended solutions:
-
Insufficient Reagent Excess: The thiol reagent is consumed during the reaction, and an insufficient amount can lead to an incomplete reaction.
-
Solution: Increase the equivalents of the thiol reagent (e.g., thiophenol, 2-mercaptoethanol) and the base. A 10 to 20-fold excess of the thiol is often a good starting point, particularly for sterically hindered substrates.
-
-
Steric Hindrance: The steric environment around the sulfonamide can significantly impede the approach of the nucleophilic thiol, slowing down the reaction.
-
Solution: Consider switching to a smaller thiol nucleophile. If steric hindrance is substantial, prolonged reaction times or elevated temperatures may be necessary. Microwave irradiation can also be effective in overcoming steric barriers by providing localized, rapid heating.
-
-
Suboptimal Base: The choice and amount of base are critical for generating the active thiolate nucleophile.
-
Solution: Ensure the base is strong enough to deprotonate the chosen thiol. Common bases for this purpose include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and 1,8-diazabicyclo[1]undec-7-ene (DBU).[2] If the reaction is still slow, consider switching to a stronger, non-nucleophilic base. Ensure the base is freshly opened or properly stored to avoid deactivation by moisture.
-
-
Poor Solvent Quality: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction.
-
Solution: Use anhydrous, high-purity solvents. Dimethylformamide (DMF) and acetonitrile (B52724) (MeCN) are common solvents for nosyl deprotection. Ensure your solvent is dry, as water can hydrolyze the sulfonyl chloride and affect the reaction.
-
-
Reaction Monitoring: It is essential to accurately monitor the progress of the reaction to determine if it has stalled or is simply slow.
-
Solution: Utilize Thin Layer Chromatography (TLC) to track the disappearance of the starting material and the appearance of the product. A typical mobile phase for TLC analysis could be a mixture of ethyl acetate (B1210297) and hexanes. The deprotected amine product should have a different Rf value than the nosyl-protected starting material.
-
Issue 2: Undesired Side Reactions
Q: I am observing unexpected byproducts in my reaction mixture. What are the common side reactions and how can I minimize them?
A: The formation of byproducts can complicate purification and reduce the yield of the desired product. Here are some common side reactions and strategies to mitigate them:
-
Reduction of the Nitro Group: The nitro group of the this compound is susceptible to reduction under certain conditions, leading to the formation of a 2-aminobenzenesulfonamide (B1663422). This byproduct is often difficult to remove as the electron-donating amino group deactivates the aromatic ring towards nucleophilic aromatic substitution.
-
Solution: Avoid harsh reducing agents in the reaction mixture. If the nitro group is unintentionally reduced, alternative deprotection strategies may be required, such as using strong acid, though this may not be compatible with other functional groups in the molecule.[3]
-
-
Thiol Adducts: The thiol reagent can sometimes react with other functional groups in the molecule, particularly electrophilic sites.
-
Solution: Carefully examine the structure of your molecule for functional groups that may be susceptible to nucleophilic attack by the thiol. If necessary, protect these functional groups prior to nosyl deprotection.
-
-
Base-Sensitive Functional Groups: The basic conditions required for nosyl deprotection can affect base-labile functional groups, such as esters or β-lactams.
-
Solution: If your molecule contains base-sensitive groups, consider using milder basic conditions (e.g., a weaker base or lower temperature). Alternatively, explore deprotection methods that proceed under neutral or acidic conditions, although these are less common for nosyl groups.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the removal of the this compound (nosyl) group?
A1: The deprotection of the nosyl group typically proceeds via a nucleophilic aromatic substitution mechanism. A soft nucleophile, usually a thiolate anion generated in situ from a thiol and a base, attacks the electron-deficient aromatic ring of the nosyl group. This forms a Meisenheimer complex, which then collapses to release the deprotected amine and a diaryl sulfide (B99878) byproduct.[4]
Q2: What are the most common reagents used for nosyl deprotection?
A2: The most common reagents are thiol-based nucleophiles in the presence of a base. Popular choices include:
-
Thiophenol: Highly effective but has a strong, unpleasant odor.
-
2-Mercaptoethanol: A common and effective alternative to thiophenol.
-
Mercaptoacetic acid: Another frequently used thiol reagent.
-
Solid-supported thiols: These offer the advantage of simplified purification and reduced odor as the thiol reagent is immobilized on a solid support.[2]
Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and 1,8-diazabicyclo[1]undec-7-ene (DBU).
Q3: How can I avoid the unpleasant odor associated with thiol reagents?
A3: The malodorous nature of many thiols is a significant practical challenge. To mitigate this, you can:
-
Work in a well-ventilated fume hood.
-
Use odorless thiol alternatives where possible.
-
Employ solid-supported thiol reagents. The thiol is covalently bound to a polymer resin, which is easily filtered off after the reaction, minimizing both odor and purification challenges.[2]
-
Quench excess thiol with a suitable oxidizing agent (e.g., bleach) in the waste stream.
Q4: Can the nosyl group be removed in the presence of other common protecting groups?
A4: Yes, the nosyl group is known for its orthogonality with several other common amine protecting groups. It can typically be removed under mild, basic conditions that leave acid-labile groups like tert-butyloxycarbonyl (Boc) and base-labile but hydrogenation-sensitive groups like benzyloxycarbonyl (Cbz) intact. This chemoselectivity is a key advantage of the nosyl protecting group in complex molecule synthesis.
Q5: My nosyl group's nitro functionality was accidentally reduced to an amine. How can I remove the resulting 2-aminobenzenesulfonamide group?
A5: This is a particularly challenging situation. The electron-donating nature of the amino group deactivates the aromatic ring, making it resistant to the standard nucleophilic aromatic substitution deprotection conditions. While there is no universally effective method, some strategies that have been attempted with limited success include the use of strong acids like HBr.[3] However, the success of this approach is highly substrate-dependent and may not be compatible with other functional groups in your molecule. Prevention of nitro group reduction is the most effective strategy.
Data Presentation
Table 1: Comparison of Common Reagents for this compound Deprotection
| Thiol Reagent | Base | Solvent | Temperature (°C) | Time | Typical Yield (%) | Notes |
| Thiophenol | K₂CO₃ | DMF | Room Temp | 1-4 h | 85-95 | Highly effective but has a strong odor. |
| 2-Mercaptoethanol | DBU | DMF | Room Temp | 2-6 h | 80-90 | A common, less odorous alternative to thiophenol. |
| Mercaptoacetic acid | NaOMe | MeCN/MeOH | Reflux | 1-3 h | 75-85 | Effective, but requires elevated temperatures. |
| PS-thiophenol | Cs₂CO₃ | THF | Room Temp | 8-24 h | >90 | Solid-supported reagent simplifies workup and reduces odor.[2] |
Table 2: Microwave-Assisted Deprotection of this compound
| Thiol Reagent | Base | Solvent | Temperature (°C) | Time (min) | Typical Yield (%) | Notes |
| PS-thiophenol | Cs₂CO₃ | THF | 80 | 6 (6 x 1 min cycles) | 95 | Rapid deprotection with a solid-supported reagent.[2] |
Experimental Protocols
Protocol 1: General Procedure for Nosyl Deprotection with Thiophenol and Potassium Carbonate
-
Dissolve the Substrate: Dissolve the this compound-protected compound (1 equivalent) in anhydrous DMF.
-
Add Reagents: To the solution, add potassium carbonate (3-5 equivalents) followed by thiophenol (10-20 equivalents).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitor Progress: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Microwave-Assisted Nosyl Deprotection using a Solid-Supported Thiol[2]
-
Prepare the Reaction Mixture: In a microwave-safe vessel, dissolve the this compound-protected compound (1 equivalent) in anhydrous THF.
-
Add Reagents: Add cesium carbonate (3.25 equivalents) and polystyrene-supported thiophenol (PS-thiophenol, ~2 equivalents).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture in cycles (e.g., 6 cycles of 1 minute each) at a constant temperature (e.g., 80 °C).
-
Monitor Progress: After the initial cycles, an additional portion of the PS-thiophenol resin may be added if the reaction is incomplete, followed by further irradiation.
-
Workup: Upon completion, filter the reaction mixture to remove the resin.
-
Purification: Wash the resin with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
Mandatory Visualization
Caption: Experimental workflow for the removal of the this compound protecting group.
Caption: Troubleshooting logic for incomplete this compound deprotection reactions.
References
Improving the stability of 2-Nitrobenzenesulfonamide linkers in biological media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the stability of 2-Nitrobenzenesulfonamide (o-NBS) linkers in biological media.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving o-NBS linkers.
| Problem | Possible Cause | Recommended Solution |
| Premature cleavage of the o-NBS linker in cell culture media. | High concentrations of free thiols (e.g., from cysteine in the media or secreted by cells) can lead to unintended cleavage. | 1. Analyze Media Composition: Check the concentration of reducing agents like cysteine or glutathione (B108866) in your cell culture medium. 2. Use Thiol-Free Media: If possible, switch to a custom or commercially available thiol-free medium for the duration of the experiment. 3. Cell Density Optimization: High cell densities can lead to an increase in secreted reductive species. Optimize cell seeding density to minimize this effect. |
| Inconsistent or low therapeutic/labeling efficacy. | 1. Linker Instability: The o-NBS linker may be cleaving before reaching the target site, reducing the effective concentration of the active molecule. 2. Inefficient Intracellular Cleavage: Insufficient levels of intracellular glutathione (GSH) and/or glutathione S-transferase (GST) can lead to poor release of the payload. | 1. Assess Extracellular Stability: Perform a stability assay in the relevant biological fluid (e.g., plasma, cell culture supernatant) to quantify the extent of premature cleavage.[1][2][3] 2. Quantify Intracellular GSH/GST: Measure the levels of GSH and GST in your target cells to ensure they are sufficient for efficient cleavage.[4][5] 3. Consider Linker Modification: If extracellular stability is a persistent issue, consider modifying the o-NBS linker to enhance its stability. |
| High background signal or off-target effects. | Non-specific cleavage of the o-NBS linker in non-target tissues or cells. | 1. In Vivo Stability Studies: Conduct pharmacokinetic studies in a relevant animal model to assess the in vivo stability of the linker.[1][6] 2. Biodistribution Analysis: Perform biodistribution studies to determine where the linker is being cleaved and the payload is accumulating. |
Frequently Asked Questions (FAQs)
What is the primary mechanism of cleavage for o-NBS linkers in a biological context?
The cleavage of this compound (o-NBS) linkers is primarily dependent on the presence of thiols, particularly the combination of glutathione (GSH) and glutathione S-transferase (GST), which are found at significantly higher concentrations inside cells compared to the extracellular environment.[4] This differential in GSH/GST levels is the basis for the linker's selective intracellular cleavage.[4]
How does the stability of o-NBS linkers compare to other common cleavable linkers like disulfide or hydrazone linkers?
The o-NBS linker is designed to offer enhanced stability in the extracellular space compared to traditional disulfide linkers, which can be more susceptible to reduction by free thiols in the bloodstream.[4] Hydrazone linkers, on the other hand, are cleaved in acidic environments, such as those found in endosomes and lysosomes.[2][7] The stability of an o-NBS linker is generally superior in the neutral pH of the bloodstream, providing an advantage in minimizing premature drug release.
What are the key factors that can influence the stability of o-NBS linkers?
The stability of o-NBS linkers can be influenced by several factors:
-
Redox Potential: The primary driver of cleavage is the redox potential of the environment. The high intracellular concentration of glutathione (GSH) promotes cleavage.[4][7]
-
Enzymatic Activity: Glutathione S-transferase (GST) can catalyze the cleavage of the o-NBS linker in the presence of GSH.[4]
-
Presence of Exogenous Thiols: High concentrations of other thiol-containing molecules, such as cysteine in cell culture media, can also lead to linker cleavage.
Are there modifications to the o-NBS linker that can improve its stability?
While the inherent stability of the o-NBS linker is a key feature, further enhancements can be explored through chemical modifications. Strategies that have been successful for other linker types include the introduction of steric hindrance around the cleavable bond or the addition of hydrophilic moieties to alter the linker's pharmacokinetic properties.[6][8][9]
Experimental Protocols
Protocol: In Vitro Plasma Stability Assay
This protocol provides a general framework for assessing the stability of an o-NBS linked conjugate in plasma.
Objective: To determine the rate of cleavage of the o-NBS linker and release of the payload in plasma over time.
Materials:
-
o-NBS linked conjugate (e.g., antibody-drug conjugate)
-
Control plasma (e.g., human, mouse, rat) from a commercial vendor
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Sample Preparation:
-
Spike the o-NBS linked conjugate into pre-warmed plasma at a final concentration of 10 µM.
-
Prepare control samples with the conjugate in PBS to assess for non-enzymatic degradation.
-
-
Incubation:
-
Incubate the plasma and PBS samples at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately quench the reaction by adding 3 volumes of cold quenching solution to the aliquot.
-
Vortex briefly and centrifuge at high speed to precipitate plasma proteins.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the amount of intact conjugate and/or released payload.
-
-
Data Analysis:
-
Calculate the percentage of intact conjugate remaining at each time point relative to the 0-hour time point.
-
Determine the half-life (t½) of the conjugate in plasma.
-
Diagrams
Caption: Intracellular cleavage of the o-NBS linker.
Caption: Workflow for in vitro plasma stability assay.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Utility of the this compound Group as a Chemical Linker for Enhanced Extracellular Stability and Cytosolic Cleavage in siRNA-Conjugated Polymer Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 8. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linker modification introduces useful molecular instability in a single chain antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing dialkylation in the synthesis of secondary amines using 2-Nitrobenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-nitrobenzenesulfonamide in the synthesis of secondary amines, with a focus on minimizing dialkylation.
Troubleshooting Guide: Minimizing Dialkylation and Other Side Reactions
This guide addresses common issues encountered during the synthesis of secondary amines via the this compound protection strategy, often referred to as the Fukuyama amine synthesis. The primary advantage of this method is the inherent prevention of dialkylation at the amine nitrogen during the alkylation step. However, side reactions can occur, particularly during the initial sulfonylation.
Issue 1: Formation of Di-sulfonated Amine Byproduct
The formation of a bis-sulfonated product, R-N(SO₂R')₂, can occur if the initially formed mono-sulfonamide is deprotonated and reacts with a second molecule of the sulfonyl chloride.[1][2]
| Possible Cause | Recommended Solution & Rationale |
| Incorrect Stoichiometry | Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the 2-nitrobenzenesulfonyl chloride. This ensures the sulfonyl chloride is the limiting reagent, minimizing its availability to react with the mono-sulfonated product.[1] |
| Rapid Addition of Sulfonyl Chloride | Add the 2-nitrobenzenesulfonyl chloride solution dropwise to the stirred amine solution over a prolonged period (e.g., 30-60 minutes). This maintains a low concentration of the electrophile, favoring reaction with the more nucleophilic primary amine over the sulfonamide anion.[1][3] |
| Elevated Reaction Temperature | Perform the reaction at a reduced temperature. Cooling the reaction mixture to 0 °C or lower slows down the rates of both the desired and undesired reactions but can increase selectivity for mono-sulfonylation.[3] |
| Inappropriate Base | Use a non-nucleophilic, sterically hindered base such as pyridine (B92270) or triethylamine (B128534) to neutralize the HCl generated. Avoid using an excessively strong base that could readily deprotonate the mono-sulfonamide.[3][4] |
Logical Workflow for Troubleshooting Di-sulfonylation
Caption: A workflow for troubleshooting and resolving di-sulfonylation issues.
Issue 2: Low Yield of the Alkylated Sulfonamide
Low yields during the alkylation of the N-monosubstituted this compound can be due to incomplete reaction or steric hindrance.
| Possible Cause | Recommended Solution & Rationale |
| Insufficiently Basic Conditions | The N-H proton of the nosylamide is acidic but requires a suitable base for deprotonation. Use a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile (B52724).[4] |
| Poorly Reactive Alkylating Agent | For less reactive alkyl halides (e.g., secondary halides) or when using an alcohol, the Mitsunobu reaction is a more effective alternative to conventional alkylation.[5][6] |
| Steric Hindrance | If the amine or the alkylating agent is sterically hindered, the reaction may require more forcing conditions, such as higher temperatures or longer reaction times. However, be mindful of potential side reactions.[7] |
Issue 3: Incomplete Deprotection of the Nosyl Group
The final deprotection step is crucial for obtaining the desired secondary amine.
| Possible Cause | Recommended Solution & Rationale |
| Inefficient Thiol/Base System | The most common method for nosyl group removal is treatment with a thiol and a base. Thiophenol with potassium carbonate or cesium carbonate is highly effective.[4] The reaction proceeds via a Meisenheimer complex.[8] |
| Reaction Conditions Not Optimal | The deprotection is typically carried out in DMF or acetonitrile at room temperature or with gentle heating (e.g., 50 °C) to drive the reaction to completion.[8] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound used instead of directly alkylating the primary amine?
A1: Direct alkylation of primary amines with alkyl halides often leads to over-alkylation, producing mixtures of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts.[4] By first converting the primary amine to a this compound (a "nosylamide"), the nitrogen becomes part of a less nucleophilic amide. This nosylamide can then be selectively mono-alkylated under basic conditions. The electron-withdrawing nitro group makes the sulfonamide N-H proton acidic, facilitating its removal for alkylation.[6]
Q2: What are the main advantages of the 2-nitrobenzenesulfonyl (nosyl) group over other sulfonyl protecting groups like the tosyl group?
A2: The primary advantage of the nosyl group is the ease with which it can be removed. The deprotection occurs under very mild conditions using a thiol and a base, which is crucial when working with sensitive and complex molecules.[8] In contrast, the removal of a tosyl group requires much harsher, often reductive, conditions.[4]
Q3: Can I use this method for large-scale synthesis?
A3: Yes, the Fukuyama amine synthesis using this compound is suitable for large-scale reactions. The starting materials are readily available, and the procedures are generally robust.[4]
Q4: What is the mechanism of nosyl group deprotection?
A4: The deprotection of the nosyl group involves the nucleophilic addition of a thiolate to the nitro-substituted aromatic ring, forming a Meisenheimer complex. This is followed by the elimination of the sulfonamide anion and subsequent protonation to yield the free secondary amine.[8]
Mechanism of Nosyl Group Deprotection
Caption: Key steps in the deprotection of a this compound.
Experimental Protocols
Protocol 1: Synthesis of N-Monosubstituted this compound
This protocol describes the initial protection of a primary amine.[4]
Materials:
-
Primary amine (1.1 eq)
-
2-Nitrobenzenesulfonyl chloride (1.0 eq)
-
Triethylamine (1.1 eq) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottomed flask, dissolve the primary amine and triethylamine in dichloromethane.
-
Cool the mixture to 0 °C in an ice-water bath with stirring.
-
Slowly add a solution of 2-nitrobenzenesulfonyl chloride in dichloromethane to the cooled mixture over 30-60 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude N-monosubstituted this compound, which can be purified by recrystallization or column chromatography.[4][6]
Protocol 2: Alkylation of the N-Monosubstituted Sulfonamide
This protocol details the N-alkylation step.[4]
Materials:
-
N-monosubstituted this compound (1.0 eq)
-
Alkyl halide (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the N-monosubstituted this compound in DMF, add potassium carbonate.
-
Add the alkyl halide to the mixture.
-
Stir the reaction at room temperature for 1-3 hours or at 60 °C for 30-60 minutes, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Deprotection to Yield the Secondary Amine
This protocol outlines the final removal of the nosyl group.[8]
Materials:
-
N,N-disubstituted this compound (1.0 eq)
-
Thiophenol (2.5 eq)
-
Potassium carbonate (K₂CO₃, 2.5 eq)
-
Acetonitrile (MeCN) or DMF
Procedure:
-
Dissolve the N,N-disubstituted this compound in acetonitrile or DMF.
-
Add potassium carbonate and thiophenol to the solution.
-
Stir the mixture at room temperature or heat to 50 °C for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or distillation to yield the pure secondary amine.[8]
Data Presentation
Table 1: Typical Reaction Conditions and Yields for Sulfonamide Formation
| Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Methoxybenzylamine | Triethylamine | Dichloromethane | 0 to RT | 1 | 98 |
| Benzylamine | Pyridine | Dichloromethane | 0 to RT | 2 | 95 |
| n-Butylamine | Triethylamine | Dichloromethane | 0 to RT | 1.5 | 92 |
| (Yields are illustrative and based on typical outcomes reported in the literature)[4][6] |
Table 2: Typical Conditions and Yields for Alkylation and Deprotection
| Sulfonamide Substrate | Alkylating Agent | Alkylation Conditions | Alkylation Yield (%) | Deprotection Conditions | Final Amine Yield (%) |
| N-(4-Methoxybenzyl)-nosylamide | 3-Phenylpropyl bromide | K₂CO₃, DMF, 60°C | 99 | PhSH, K₂CO₃, MeCN, 50°C | 91 |
| N-Benzyl-nosylamide | Ethyl iodide | K₂CO₃, DMF, RT | 97 | PhSH, Cs₂CO₃, MeCN, RT | 93 |
| N-(n-Butyl)-nosylamide | Benzyl bromide | K₂CO₃, DMF, RT | 98 | PhSH, K₂CO₃, MeCN, RT | 90 |
| (Yields are illustrative and based on typical outcomes reported in the literature)[4][8] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Effect of steric hindrance on the properties of antibacterial and biocompatible copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
Troubleshooting incomplete reactions with 2-Nitrobenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with incomplete reactions involving 2-nitrobenzenesulfonamide (Ns-NH₂).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in organic synthesis?
This compound is a versatile reagent commonly used as a protecting group for primary and secondary amines. The resulting sulfonamide, known as a nosylamide (Ns-amide), is stable under various reaction conditions. This protecting group is a cornerstone of the Fukuyama amine synthesis, a powerful method for preparing secondary amines.[1] The nosyl group activates the amine for N-alkylation and can be subsequently removed under mild conditions.[1]
Q2: I am observing a low yield in my nosylation reaction (amine protection). What are the common causes?
Low yields in nosylation reactions can stem from several factors:
-
Steric Hindrance: Amines with bulky substituents near the nitrogen atom may react slowly or incompletely with 2-nitrobenzenesulfonyl chloride.
-
Weakly Nucleophilic Amines: Electron-deficient amines, such as anilines with electron-withdrawing groups, are less nucleophilic and may require more forcing conditions to react completely.
-
Inappropriate Base: The choice of base is crucial. While triethylamine (B128534) is commonly used, a stronger, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or a weaker base like pyridine (B92270) may be more suitable depending on the substrate.
-
Reagent Quality: 2-nitrobenzenesulfonyl chloride can degrade upon exposure to moisture. Ensure you are using a high-quality, dry reagent.
-
Reaction Conditions: Suboptimal temperature or reaction time can lead to incomplete conversion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to determine the optimal endpoint.[2][3][4][5]
Q3: My nosyl deprotection is not going to completion. How can I improve the yield?
Incomplete deprotection of nosylamides is a common issue. Here are some troubleshooting steps:
-
Choice of Thiol: Thiophenol is a common and effective reagent for this deprotection. However, for challenging substrates or to simplify purification, consider using other thiols like 1-dodecanethiol (B93513) or solid-supported thiols.[6]
-
Base Selection: A suitable base is required to generate the nucleophilic thiolate. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often effective.[6] For sensitive substrates, milder organic bases can be explored.
-
Solvent Effects: The reaction is typically performed in polar aprotic solvents like DMF or acetonitrile (B52724).[1] The choice of solvent can influence the reaction rate and yield.[7]
-
Microwave Irradiation: For sluggish deprotections, microwave-assisted heating can significantly accelerate the reaction and improve yields, often reducing reaction times from hours to minutes.[6][8][9]
Q4: I am recovering a significant amount of my starting amine during the nosylation reaction. What should I do?
Recovery of the starting amine indicates that the nosylation reaction has not proceeded efficiently. To address this, consider the following:
-
Increase Reagent Equivalents: A slight excess of 2-nitrobenzenesulfonyl chloride and the base may be necessary to drive the reaction to completion.
-
Optimize Reaction Temperature: Gently heating the reaction mixture may increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.
-
Change the Base: As mentioned earlier, the basicity and steric bulk of the chosen base can significantly impact the reaction's success. Experiment with different bases to find the optimal one for your specific amine.
Q5: What are the common side products in reactions involving this compound?
In nosylation reactions, the primary side product is often the unreacted starting amine. In the subsequent alkylation step of the Fukuyama synthesis, overalkylation to form a tertiary amine can occur. During deprotection, the thiol can sometimes react with other functional groups in the molecule if they are susceptible to nucleophilic attack. The disulfide of the thiol reagent can also be a byproduct.
Troubleshooting Guides
Issue 1: Low Yield in Nosylation of a Sterically Hindered Amine
| Possible Cause | Suggested Solution |
| Steric hindrance impeding the approach of the sulfonyl chloride. | Use a less bulky base such as pyridine or 2,6-lutidine. Increase the reaction temperature moderately (e.g., to 40-50 °C) and monitor the reaction progress carefully by TLC or LC-MS. Consider using a more reactive sulfonating agent if available, though 2-nitrobenzenesulfonyl chloride is generally quite reactive. |
| The amine is also a weak nucleophile. | Employ a stronger, non-nucleophilic base like DBU to ensure complete deprotonation of the amine. Use a polar aprotic solvent such as DMF or NMP to enhance reactivity. |
| Incomplete reaction due to insufficient reaction time. | Monitor the reaction for an extended period. Some sterically hindered amines may require reaction times of 24 hours or longer to achieve full conversion. |
Issue 2: Incomplete Deprotection of a Nosylamide
| Possible Cause | Suggested Solution |
| The thiolate is not sufficiently nucleophilic or is sterically hindered. | Switch to a less sterically demanding thiol. Ensure the base is strong enough to fully deprotonate the thiol. Cesium carbonate is often more effective than potassium carbonate due to its greater solubility.[6] |
| The substrate is sensitive to the reaction conditions. | Use a solid-supported thiol. This can simplify the workup and in some cases lead to cleaner reactions with higher yields.[6] The reaction can often be carried out at room temperature, albeit for a longer duration (e.g., 24 hours).[6] |
| The reaction is slow at room temperature. | Utilize microwave irradiation to accelerate the reaction. A typical protocol might involve heating at 80-120 °C for short intervals (e.g., 3-6 cycles of 1 minute).[6] |
| Byproduct formation complicates purification. | The use of fluorous thiols with subsequent fluorous solid-phase extraction can facilitate the removal of the thiol-related byproducts.[8] |
Data Presentation
Table 1: Typical Reaction Conditions for Nosylation of Primary Amines
| Amine | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxybenzylamine | Triethylamine (1.1) | Dichloromethane | 0 to RT | 1 | 90-91 | [10] |
| General Primary Amines | Pyridine | Dichloromethane | RT | 1-3 | >90 | General Protocol |
| Sterically Hindered Amines | DBU (1.2) | DMF | 50 | 12-24 | Variable | General Recommendation |
Table 2: Comparison of Deprotection Conditions for N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide
| Thiol (eq.) | Base (eq.) | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Thiophenol (2.5) | KOH (2.5) | Acetonitrile | 50 | 40 min | 89-91 | [1] |
| PS-thiophenol (2.24) | Cs₂CO₃ (3.25) | THF | RT | 24 h | 96 | [6] |
| PS-thiophenol (2.24) | Cs₂CO₃ (3.25) | THF | 80 (Microwave) | 6 x 1 min | 95 | [6] |
Experimental Protocols
Protocol 1: General Procedure for the Nosylation of a Primary Amine
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.1 eq.) in an appropriate solvent (e.g., dichloromethane).[10]
-
Addition: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of 2-nitrobenzenesulfonyl chloride (1.05 eq.) in the same solvent dropwise over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting amine is consumed, as monitored by TLC.
-
Workup: Quench the reaction with water or a dilute aqueous acid solution (e.g., 1 M HCl). Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude nosylamide can be purified by recrystallization or flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for the Deprotection of a Nosylamide using Thiophenol
-
Setup: In a round-bottom flask, dissolve the nosylamide (1.0 eq.) in a suitable solvent such as acetonitrile or DMF.[1]
-
Reagent Addition: Add thiophenol (2.5 eq.) to the solution.
-
Base Addition: Add a base, such as potassium carbonate (2.5 eq.), to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50 °C until the starting material is consumed, as monitored by TLC.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Wash the combined organic extracts with an aqueous base solution (e.g., 1 M NaOH) to remove excess thiophenol, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be further purified by flash column chromatography or distillation.
Mandatory Visualization
References
- 1. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. How To [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. Solvent effects - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
Removal of thiophenol byproducts after 2-Nitrobenzenesulfonamide deprotection
Welcome to the technical support center for challenges related to the removal of thiophenol byproducts following the deprotection of 2-Nitrobenzenesulfonamide (nosyl) protected amines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of thiophenol and its byproducts crucial after nosyl deprotection?
A1: Residual thiophenol can significantly compromise subsequent steps in a synthetic workflow and the purity of the final product. Its nucleophilic nature can lead to undesired side reactions with the deprotected amine or other electrophilic species in the reaction mixture. Furthermore, thiophenol can interfere with analytical techniques such as mass spectrometry and HPLC, leading to inaccurate characterization of the desired product. In biological assays, residual thiophenol may exhibit toxicity or other off-target effects, confounding experimental results.[1]
Q2: What are the most common strategies for removing thiophenol byproducts?
A2: The primary methods for the removal of thiophenol and related impurities include:
-
Solvent Washing/Precipitation: This technique relies on the differential solubility of the product and the thiophenol byproducts.
-
Chemical Quenching: Involves reacting the thiophenol with an electrophile to form a more easily removable, less reactive species.
-
Solid-Phase Extraction (SPE): A chromatographic method to separate the desired compound from the thiophenol impurities based on differences in their affinity for a solid support.[1]
-
Scavenger Resins: Utilizes solid-supported reagents that selectively bind to and remove thiols from the solution.[1]
Q3: How can I detect the presence of residual thiophenol in my sample?
A3: Several analytical techniques can be employed to detect residual thiophenol:
-
High-Performance Liquid Chromatography (HPLC): A distinct peak corresponding to thiophenol will be visible in the chromatogram.
-
Mass Spectrometry (MS): While thiophenol itself may not be readily ionized, its presence can be inferred from adducts with the target molecule or by monitoring for its characteristic mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The aromatic protons of thiophenol have a characteristic chemical shift in the 1H NMR spectrum.
Q4: Are there alternative deprotection strategies that avoid the formation of thiophenol byproducts?
A4: Yes, while thiophenol is a common reagent for nosyl deprotection, alternative, odorless thiols such as p-mercaptobenzoic acid can be used.[2] Additionally, other deprotection methods that do not involve thiols have been reported, though they may require different reaction conditions and may not be compatible with all substrates.
Troubleshooting Guides
Problem 1: Residual Thiophenol Detected After Solvent Washing/Precipitation
| Root Cause | Solution |
| Insufficient Washing | Increase the number of wash cycles (typically 5-7 washes are recommended).[1] |
| Inappropriate Solvent Choice | Select a solvent in which your product has minimal solubility, but thiophenol is highly soluble. Diethyl ether is a common choice for precipitating peptides.[1] |
| Co-precipitation of Thiophenol | Ensure the precipitation is performed at a low temperature to minimize the solubility of your product and discourage co-precipitation. |
| Product-Thiophenol Interaction | If your product has a high affinity for thiophenol, consider an alternative purification method such as chemical quenching or scavenger resins.[1] |
Problem 2: Incomplete Removal of Thiophenol After Chemical Quenching
| Root Cause | Solution |
| Insufficient Quenching Reagent | Use a slight excess of the quenching reagent (e.g., 1.5-2.0 equivalents of iodoacetamide) to ensure complete reaction with thiophenol.[1] |
| Suboptimal Reaction Time | Allow sufficient time for the quenching reaction to go to completion. A typical reaction time is 30 minutes to 2 hours at room temperature.[1] |
| Poor Reagent Reactivity | Ensure the quenching reagent is fresh and has not degraded. Consider a more reactive electrophile if necessary. |
Problem 3: Product Loss or Co-elution During Solid-Phase Extraction (SPE)
| Root Cause | Solution |
| Inappropriate SPE Cartridge | Select a cartridge with a stationary phase that provides good separation between your product and thiophenol. For peptides, a C18 reversed-phase cartridge is a common choice.[1] |
| Suboptimal Wash Step | Optimize the composition of the wash solvent. A low percentage of organic solvent (e.g., 5-10% acetonitrile (B52724) in water with 0.1% TFA) can help wash away thiophenol while the product remains bound to the column.[1] |
| Premature Elution of Product | The elution solvent may be too strong. Reduce the concentration of the organic solvent in the elution buffer to prevent premature elution of your product. |
| Irreversible Binding to Column | If your product is very hydrophobic, it may bind irreversibly to the stationary phase. Consider a different type of SPE cartridge or an alternative purification method. |
Problem 4: Ineffective Thiophenol Removal with Scavenger Resins
| Root Cause | Solution |
| Insufficient Amount of Resin | Increase the equivalents of the scavenger resin. Typically, 3-5 equivalents relative to the amount of thiophenol are recommended.[3] |
| Poor Resin Swelling/Compatibility | Ensure the chosen solvent is compatible with the resin and allows for adequate swelling. Refer to the manufacturer's specifications.[3] |
| Deactivated Resin | Thiol-based scavenger resins can oxidize over time. Use fresh resin for optimal performance.[3] |
| Product Scavenging | If your product has functional groups that can react with the scavenger resin (e.g., electrophilic centers reacting with a thiol resin), consider a different type of scavenger or protect the reactive group on your product prior to scavenging.[3] |
Data Presentation
Table 1: Estimated Efficiency of Thiophenol Removal Methods
| Removal Method | Estimated Efficiency (%) | Notes |
| Solvent Washing (5-7 cycles) | 80-95 | Highly dependent on the solubility of the product and the choice of solvent.[1] |
| Chemical Quenching + Washing | >95 | Efficiency depends on the choice of quenching agent and reaction conditions.[1] |
| Solid-Phase Extraction (SPE) | >98 | Dependent on the optimization of the SPE method. |
| Scavenger Resins | >99 | Generally very high efficiency with the appropriate resin and conditions. |
Table 2: Examples of Commercial Thiol Scavenger Resins
| Product Name | Supplier | Functional Group | Support | Loading Capacity (mmol/g) |
| MP-Thiol | Supra Sciences | Thiophenol | Macroporous Polystyrene | 4.8-5.0[3] |
| Si-Thiol | Supra Sciences | Alkyl Thiol | Silica | 1.0-1.2[3] |
| SIC-Thiophenol Resin | SI & C Resins | Thiophenol | Polystyrene | 1.0-2.0[4] |
| Purolite S924 | Strem Chemicals | Thiol | Polystyrene | Not specified for thiophenol, high capacity for mercury |
| ScavengePore™ Thiol | Rapp Polymere | Thiol | Polystyrene | 1.0 - 2.0 |
Experimental Protocols
Protocol 1: Chemical Quenching with Iodoacetamide (B48618)
-
Following the this compound deprotection reaction, add 1.5-2.0 equivalents of iodoacetamide to the reaction mixture.
-
Stir the reaction at room temperature for 30 minutes.
-
Proceed with your standard workup and purification procedure (e.g., precipitation and washing).[1]
Protocol 2: Solid-Phase Extraction (SPE) for Thiophenol Removal
-
Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18) with a bed weight appropriate for the amount of your product.
-
Column Conditioning:
-
Wash the cartridge with 3-5 column volumes of acetonitrile.
-
Equilibrate the cartridge with 3-5 column volumes of 0.1% TFA in water.[1]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of 0.1% TFA in water.
-
Load the solution onto the conditioned SPE cartridge.[1]
-
-
Washing:
-
Wash the cartridge with 3-5 column volumes of 0.1% TFA in water to remove salts and polar impurities.
-
Wash the cartridge with 3-5 column volumes of a low percentage of acetonitrile in 0.1% TFA/water (e.g., 5-10% acetonitrile) to elute thiophenol. The optimal percentage may need to be determined empirically.[1]
-
-
Elution:
-
Elute the product from the cartridge with a higher concentration of acetonitrile in 0.1% TFA/water (e.g., 50-70% acetonitrile).
-
Collect the eluate containing the purified product.[1]
-
-
Analysis: Analyze the eluate by HPLC to confirm the removal of thiophenol and determine the recovery of the product.
Protocol 3: Thiophenol Removal Using a Scavenger Resin
-
To the reaction mixture containing the deprotected amine and thiophenol byproducts, add a thiol scavenger resin (typically 3-5 equivalents based on the theoretical amount of thiophenol).
-
Stir the mixture at room temperature for 2-16 hours. The optimal time may vary depending on the resin and reaction conditions.
-
Filter off the resin.
-
Wash the resin with a suitable solvent (e.g., the reaction solvent) to recover any adsorbed product.
-
Combine the filtrate and the washings, and concentrate in vacuo to obtain the product, now free of thiophenol.
Visualizations
Caption: Workflow for Nosyl Deprotection and Purification.
Caption: Troubleshooting Logic for Thiophenol Removal.
References
Impact of steric hindrance on 2-Nitrobenzenesulfonamide protection efficiency
Welcome to the technical support center for the use of 2-nitrobenzenesulfonamide (nosyl group) as a protecting group for amines. This resource provides troubleshooting guidance and answers to frequently asked questions, with a focus on how steric hindrance can impact protection and deprotection efficiency.
Troubleshooting Guides
This section addresses common problems encountered during the nosylation of amines and the subsequent deprotection of the resulting sulfonamides.
Problem 1: Low or No Yield During Nosyl Protection of a Sterically Hindered Amine
Possible Causes:
-
Steric Hindrance: The primary reason for low reactivity is often the steric bulk around the nitrogen atom of the amine, which impedes the approach of the 2-nitrobenzenesulfonyl chloride reagent. This is particularly common with secondary amines bearing bulky substituents (e.g., isopropyl, cyclohexyl) or primary amines on a tertiary carbon (e.g., tert-butylamine).
-
Insufficiently Basic Conditions: The reaction requires a base to neutralize the HCl byproduct. If the base is too weak or sterically hindered itself, the reaction may not proceed to completion.
-
Poor Nucleophilicity of the Amine: Electron-withdrawing groups near the amine can reduce its nucleophilicity, further slowing down the reaction, especially when combined with steric bulk.
Solutions:
-
Increase Reagent Stoichiometry: For sterically demanding amines, a significant excess of 2-nitrobenzenesulfonyl chloride (NsCl) and the base may be required to drive the reaction to completion.
-
Optimize the Base: A non-nucleophilic, sterically unencumbered base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is often effective. In challenging cases, a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) might be necessary.
-
Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction for potential side products or degradation at higher temperatures.
-
Choice of Solvent: A polar aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) is typically used. Ensure the amine and reagents are fully soluble.
Problem 2: Difficulty in Deprotecting a Sterically Hindered Nosyl Amide
Possible Causes:
-
Steric Hindrance Around the Sulfonamide: Bulky groups on the nitrogen or adjacent carbons can hinder the approach of the thiol nucleophile required for cleavage.
-
Inefficient Thiol/Base System: The choice and concentration of the thiol and base are critical for the deprotection to proceed efficiently.[1][2]
-
Incomplete Reaction: The deprotection may be slow and require extended reaction times or heating to reach completion.
Solutions:
-
Choice of Thiol: Thiophenol is a commonly used and effective nucleophile.[3] In some cases, more nucleophilic thiols or the use of a solid-supported thiol can improve efficiency and simplify purification.[4]
-
Optimize the Base: A strong, non-nucleophilic base is needed to generate the thiolate anion. Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) in DMF or acetonitrile are often effective.[1][3] DBU can also be used.[1]
-
Reaction Acceleration:
-
Microwave Irradiation: This technique can significantly reduce reaction times for the deprotection of nosyl amides, often from hours to minutes.[4]
-
Elevated Temperatures: Heating the reaction mixture can accelerate the rate of deprotection for stubborn substrates.
-
-
Odorless Alternatives: To avoid the stench of volatile thiols, odorless reagents like homocysteine thiolactone in the presence of an alcohol and DBU can be employed for in-situ generation of the thiolate.
Frequently Asked Questions (FAQs)
Q1: How does steric hindrance quantitatively affect the efficiency of nosyl protection?
Table 1: Estimated Impact of Steric Hindrance on Nosyl Protection Efficiency
| Amine Substrate (Example) | Steric Hindrance | Expected Reaction Time | Reagent Excess Required | Expected Yield |
| n-Butylamine | Low | Short (1-3 h) | Minimal (1.1 eq. NsCl) | High (>90%) |
| Diisopropylamine | Moderate | Moderate (6-12 h) | Moderate (1.5-2.0 eq. NsCl) | Moderate to High (70-90%) |
| tert-Butylamine | High | Long (12-24 h) | Significant (2.0-3.0 eq. NsCl) | Lower (50-70%) |
| Di-tert-butylamine | Very High | Very Long (>24 h) | Large Excess (>3.0 eq. NsCl) | Very Low (<10%) |
Q2: What is the mechanism of nosyl deprotection and how does steric hindrance interfere?
A2: The deprotection proceeds through a Meisenheimer complex.[3] A thiolate anion attacks the electron-deficient aromatic ring of the nosyl group, followed by the elimination of sulfur dioxide and the free amine. Steric hindrance can impede the initial attack of the bulky thiolate nucleophile on the aromatic ring, thus slowing down the entire process.
References
Optimizing reaction times and temperatures for nosyl group cleavage
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize reaction times and temperatures for the efficient cleavage of nosyl (2-nitrobenzenesulfonyl) protecting groups.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for nosyl group deprotection?
A1: The most common method for nosyl group cleavage involves nucleophilic aromatic substitution using a thiol in the presence of a base.[1] A widely used protocol employs thiophenol and a base like potassium hydroxide (B78521) or cesium carbonate in a solvent such as acetonitrile (B52724) or DMF.[1][2] The reaction is often performed at room temperature, but heating can be applied to accelerate the process.[3]
Q2: How does the choice of thiol and base affect the reaction?
A2: The selection of the thiol and base is critical for efficient nosyl group removal. Thiophenol is a common and effective thiol.[1] However, due to its strong odor, odorless alternatives like p-mercaptobenzoic acid have been successfully employed.[4] Solid-supported thiols have also been developed to simplify purification.[3]
Regarding the base, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred as they are strong enough to generate the nucleophilic thiolate without causing unwanted side reactions.[2][5] Stronger bases such as sodium hydride (NaH) have also been used, but may be less compatible with sensitive substrates.[3]
Q3: What is the underlying mechanism of nosyl group cleavage with thiols?
A3: The deprotection of the nosyl group proceeds through a Meisenheimer complex intermediate.[1][6] The thiolate anion, a soft nucleophile, attacks the electron-deficient aromatic ring of the nosyl group. This is followed by the elimination of sulfur dioxide and the release of the free amine.[1]
Caption: General mechanism of nosyl group cleavage via a Meisenheimer complex.
Troubleshooting Guide
Problem 1: My nosyl group cleavage reaction is not going to completion.
Possible Causes & Solutions:
-
Insufficient Reagents or Temperature: If you observe unreacted starting material, consider increasing the equivalents of the thiol and base.[5] Gently heating the reaction mixture can also significantly improve the reaction rate.[1][5] For instance, heating to 50 °C is a common strategy.[1][2]
-
Reagent Quality: Ensure that your thiol has not oxidized. It is advisable to use fresh or properly stored reagents.[5] The quality of the solvent is also important; using dry DMF can be beneficial.[5]
-
Steric Hindrance: If your substrate is particularly hindered, the reaction may require more forcing conditions, such as higher temperatures or longer reaction times.[5]
-
Microwave Irradiation: For challenging substrates, microwave irradiation can dramatically reduce reaction times from hours to minutes.[3] Temperatures of 80-120 °C for short durations (e.g., 6 minutes) have been shown to be effective.[3]
References
Strategies to improve the yield of intramolecular cyclization with 2-Nitrobenzenesulfonamide
Welcome to the technical support center for strategies to improve the yield of intramolecular cyclization with 2-Nitrobenzenesulfonamide (Ns-amide). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during these crucial synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for effecting intramolecular cyclization of 2-nitrobenzenesulfonamides?
A1: The two most common and effective strategies for the intramolecular cyclization of substrates bearing a this compound (nosyl group) are the Mitsunobu reaction and base-mediated cyclization.
-
Mitsunobu Reaction: This method is particularly useful for the cyclization of nosyl-protected amino alcohols. The reaction proceeds under mild, neutral conditions and typically involves the use of a phosphine (B1218219) (e.g., triphenylphosphine (B44618), PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The nosyl group's acidity facilitates the reaction.
-
Base-Mediated Cyclization: For substrates containing a suitable leaving group (e.g., halide, tosylate, mesylate), a variety of bases can be employed to promote intramolecular nucleophilic substitution. The choice of base and solvent is critical for optimizing the yield and minimizing side reactions.
Q2: Why is the 2-nitrobenzenesulfonyl (Ns) group a good choice for these cyclization strategies?
A2: The 2-nitrobenzenesulfonyl group offers several advantages for intramolecular cyclization reactions:
-
Activation: The strong electron-withdrawing nature of the nitro group increases the acidity of the N-H proton of the sulfonamide. This makes the nitrogen atom more nucleophilic upon deprotonation and facilitates reactions like the Mitsunobu cyclization.
-
Stability: The nosyl group is robust and stable to a wide range of reaction conditions, allowing for its use in complex multi-step syntheses.
-
Mild Deprotection: A key advantage is that the nosyl group can be readily cleaved under mild conditions using a thiol and a base (e.g., thiophenol and potassium carbonate). This is a significant improvement over other sulfonyl protecting groups, like the tosyl group, which often require harsh cleavage conditions.
Q3: What are the most common side reactions observed during the intramolecular cyclization of nosylamides?
A3: Several side reactions can compete with the desired intramolecular cyclization, leading to lower yields. These include:
-
Intermolecular Reactions: At high concentrations, intermolecular reactions can become significant, leading to the formation of dimers or polymers. This is particularly problematic in the formation of medium to large rings.
-
Elimination Reactions: If the substrate contains a suitable leaving group for base-mediated cyclization, elimination reactions can compete with the desired substitution, especially when using sterically hindered bases.
-
Hydrolysis: In the presence of water and a strong base, hydrolysis of the sulfonamide or other functional groups can occur.
-
Racemization: For chiral substrates, the reaction conditions, particularly the choice of base and temperature, can sometimes lead to racemization at stereogenic centers.
Q4: How can I monitor the progress of my intramolecular cyclization reaction?
A4: The progress of the reaction can be effectively monitored using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively assess the consumption of the starting material and the formation of the product. Staining with appropriate reagents (e.g., potassium permanganate) may be necessary for visualization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing for the confirmation of the molecular weight of the product and the identification of any major byproducts.
Troubleshooting Guides
Issue 1: Low or No Yield of the Cyclized Product
Low or no yield is a common issue in intramolecular cyclization reactions. The following guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Workflow for Low Cyclization Yield
Caption: A troubleshooting workflow for diagnosing and resolving low yields in intramolecular cyclization reactions.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Poor Quality Reagents or Solvents | Ensure all reagents are of high purity and solvents are anhydrous. For Mitsunobu reactions, use freshly opened or distilled azodicarboxylates and dry solvents. |
| Incorrect Stoichiometry | Carefully re-calculate and measure the amounts of all reagents. For Mitsunobu reactions, it is common to use a slight excess (1.1-1.5 equivalents) of the phosphine and azodicarboxylate. |
| Suboptimal Reaction Temperature | The optimal temperature can vary significantly. If the reaction is slow at room temperature, consider gentle heating. Conversely, if side reactions are prevalent, cooling the reaction mixture may be beneficial. |
| Inappropriate Base or Solvent | The choice of base and solvent is critical for base-mediated cyclizations. A systematic screening of different bases (e.g., K₂CO₃, Cs₂CO₃, DBU) and solvents (e.g., DMF, acetonitrile, THF) is often necessary to find the optimal conditions. |
| High Concentration Leading to Intermolecular Reactions | For the formation of medium to large rings, high dilution conditions are often essential to favor the intramolecular pathway. This can be achieved by slow addition of the substrate to the reaction mixture. |
| Steric Hindrance | If the substrate is sterically hindered, the reaction may require more forcing conditions, such as higher temperatures, longer reaction times, or a stronger base. |
Issue 2: Formation of Significant Byproducts
The presence of significant byproducts can complicate purification and reduce the overall yield.
Decision Tree for Cyclization Strategy Selection
Caption: A decision tree to guide the selection of the appropriate intramolecular cyclization strategy based on the substrate.
Common Byproducts and Mitigation Strategies:
| Byproduct | Potential Cause | Mitigation Strategy |
| Dimer/Polymer | Reaction concentration is too high. | Employ high dilution techniques. This can involve adding the substrate solution dropwise over an extended period to a solution of the other reagents. |
| Elimination Product | Use of a sterically hindered or overly strong base. | Switch to a weaker, non-hindered base (e.g., K₂CO₃ or Cs₂CO₃). Lowering the reaction temperature may also favor substitution over elimination. |
| Hydrolyzed Starting Material | Presence of water in the reaction mixture. | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Products from N-dealkylation | A known side reaction in some Mitsunobu reactions. | The use of di-tert-butyl azodicarboxylate (DTBAD) in place of DEAD or DIAD has been shown to minimize this side reaction in some cases. |
Quantitative Data on Reaction Conditions
The following tables summarize representative data for intramolecular cyclization reactions of 2-nitrobenzenesulfonamides under different conditions.
Table 1: Optimization of Base-Mediated Intramolecular Cyclization
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | DMF | 80 | 12 | 65 |
| 2 | Cs₂CO₃ (2.0) | DMF | 80 | 12 | 85 |
| 3 | DBU (1.5) | Acetonitrile | 60 | 8 | 70 |
| 4 | K₂CO₃ (2.0) | Acetonitrile | 60 | 12 | 55 |
| 5 | Cs₂CO₃ (2.0) | Acetonitrile | 60 | 12 | 78 |
| 6 | NaH (1.2) | THF | RT | 24 | 40 |
Note: Yields are illustrative and will vary depending on the specific substrate.
Table 2: Comparison of Mitsunobu Reagents for Intramolecular Cyclization
| Entry | Phosphine | Azodicarboxylate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PPh₃ | DEAD | THF | RT | 12 | 75 |
| 2 | PPh₃ | DIAD | THF | RT | 12 | 80 |
| 3 | PBu₃ | DEAD | Toluene | 60 | 8 | 70 |
| 4 | PPh₃ | DTBAD | THF | RT | 18 | 72 |
Note: Yields are illustrative and will vary depending on the specific substrate.
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated Intramolecular Cyclization
This protocol describes a general method for the intramolecular cyclization of a this compound derivative with a pendant leaving group.
Materials:
-
Ns-protected substrate with a leaving group (e.g., halide, mesylate)
-
Anhydrous base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the Ns-protected substrate (1.0 eq).
-
Dissolve the substrate in the anhydrous solvent (e.g., DMF) to a concentration of approximately 0.01-0.05 M.
-
Add the anhydrous base (e.g., Cs₂CO₃, 2.0 eq) to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Intramolecular Mitsunobu Cyclization
This protocol outlines a general method for the intramolecular cyclization of a this compound-protected amino alcohol.
Materials:
-
Ns-protected amino alcohol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous solvent (e.g., THF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the Ns-protected amino alcohol (1.0 eq) and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF to a concentration of approximately 0.01-0.05 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diisopropyl azodicarboxylate (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts.
Protocol 3: Deprotection of the 2-Nitrobenzenesulfonyl (Ns) Group
This protocol describes a standard procedure for the removal of the nosyl protecting group.
Materials:
-
Ns-protected cyclic amine
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Solvent (e.g., DMF or acetonitrile)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the Ns-protected cyclic amine (1.0 eq) and dissolve it in DMF or acetonitrile.
-
Add potassium carbonate (3.0 eq) to the solution.
-
Add thiophenol (2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization.
Validation & Comparative
A Comparative Guide to 2-Nitrobenzenesulfonamide (Nosyl) and Tosyl Protecting Groups for Amines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multistep organic synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. For the protection of amines, both the 2-nitrobenzenesulfonamide (nosyl, Ns) and the p-toluenesulfonamide (B41071) (tosyl, Ts) groups are frequently employed. This guide provides an objective, data-driven comparison of their performance, stability, and cleavage conditions, supplemented with detailed experimental protocols to aid in the rational design of synthetic routes.
Core Comparison: Electronic Effects Dictate Reactivity
The fundamental difference between the nosyl and tosyl groups lies in the electronic nature of their respective aromatic rings. The nosyl group possesses a strongly electron-withdrawing nitro group, which renders the sulfur atom more electrophilic and the resulting sulfonamide N-H proton more acidic.[1] Conversely, the tosyl group has an electron-donating methyl group, leading to a more robust and stable sulfonamide.[1] This key distinction governs their reactivity, stability, and, most importantly, the conditions required for their removal.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key characteristics and quantitative data for the nosyl and tosyl groups, providing a clear comparison of their utility in amine protection.
Table 1: General Characteristics and Reactivity
| Feature | Tosyl (Ts) Group | Nosyl (Ns) Group | Key Takeaway |
| Structure | p-Toluenesulfonyl | 2-Nitrobenzenesulfonyl | The nitro group in the nosyl chloride makes the sulfur atom more electrophilic, facilitating protection, and makes the resulting sulfonamide more amenable to deprotection.[1] |
| Stability | Highly stable to a wide range of reaction conditions, including many acidic and basic conditions.[2] | Less stable than the tosyl group, particularly towards nucleophiles. | Tosyl is preferred for lengthy syntheses requiring a highly robust protecting group, while nosyl offers greater flexibility for deprotection.[2] |
| Activating Ability | Forms stable sulfonamides. | Forms more acidic sulfonamides that can be alkylated under milder conditions (e.g., Mitsunobu reaction).[1] | Nosylamides are more versatile for subsequent N-alkylation reactions under milder conditions.[1] |
| Orthogonality | Orthogonal to Boc and Cbz groups. | Offers superior orthogonality due to its exceptionally mild cleavage conditions, compatible with most other protecting groups.[1] | The mild deprotection of the nosyl group allows for its removal without affecting other sensitive functionalities. |
Table 2: Deprotection Conditions and Performance
| Protected Amine | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| N-Tosyl Amines | ||||||
| N-Tosyl-amine derivative | 33% HBr in Acetic Acid, Phenol (B47542) | - | 90 | 16 h | ~10 | |
| N-Tosyl-amine derivative | conc. H₂SO₄ | - | - | - | ~50 | |
| N-Tosyl-5-bromoindole | Cesium Carbonate (3 equiv) | THF/MeOH | Ambient | 18 h | >95 | [3] |
| N-Nosyl Amines | ||||||
| N-Nosyl-amine derivative | Polymer-supported thiophenol, Cs₂CO₃ | THF | Room Temp | 24 h | 96 | [1] |
| N-Nosyl-amine derivative | Polymer-supported thiophenol, Cs₂CO₃ (Microwave) | THF | 80 | 6 min | 95 | [1] |
| N-Nosyl-protected amino acids | Thiophenol, K₂CO₃ | CH₃CN | 50 | 40 min | High | [2] |
| N-Nosyl-protected primary amines | HSCH₂CH₂OH/DBU or PhSH/Cs₂CO₃ | DMF | Mild | - | High to excellent | [4] |
Experimental Protocols
Detailed methodologies for the protection of a primary amine (benzylamine) and subsequent deprotection are provided below.
Protection of Benzylamine (B48309)
1. Tosylation of Benzylamine
-
Reagents and Materials: Benzylamine, p-toluenesulfonyl chloride (TsCl), pyridine (B92270), dichloromethane (B109758) (DCM).
-
Procedure:
-
Dissolve benzylamine (1.0 eq) in anhydrous DCM and cool the solution to 0 °C.
-
Add pyridine (1.5 eq) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in DCM.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-benzyl-p-toluenesulfonamide.
-
-
Expected Yield: High.
2. Nosylation of Benzylamine
-
Reagents and Materials: Benzylamine, 2-nitrobenzenesulfonyl chloride (NsCl), triethylamine (B128534) (TEA), dichloromethane (DCM).
-
Procedure:
-
Dissolve benzylamine (1.0 eq) in anhydrous DCM and cool the solution to 0 °C.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.1 eq) in DCM.
-
Stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-benzyl-2-nitrobenzenesulfonamide.
-
-
Expected Yield: High.
Deprotection of Protected Benzylamine
1. Deprotection of N-Benzyl-p-toluenesulfonamide
-
Reagents and Materials: N-benzyl-p-toluenesulfonamide, 33% HBr in acetic acid, phenol.
-
Procedure:
-
To N-benzyl-p-toluenesulfonamide (1.0 eq), add phenol (excess) and a solution of 33% HBr in acetic acid.
-
Heat the reaction mixture at 90 °C for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and carefully add it to ice water.
-
Neutralize the solution with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield benzylamine.
-
-
Note: This method uses harsh conditions and may result in lower yields depending on the substrate.
2. Deprotection of N-Benzyl-2-nitrobenzenesulfonamide
-
Reagents and Materials: N-benzyl-2-nitrobenzenesulfonamide, thiophenol, potassium carbonate (K₂CO₃), acetonitrile (B52724) (CH₃CN).
-
Procedure:
-
Dissolve N-benzyl-2-nitrobenzenesulfonamide (1.0 eq) in acetonitrile.
-
Add potassium carbonate (3.0 eq) and thiophenol (2.0 eq).
-
Heat the reaction mixture at 50 °C for 40 minutes.[2]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield benzylamine.
-
-
Expected Yield: High.[2]
Mandatory Visualization
Experimental Workflows
Caption: General workflow for the protection and deprotection of amines using tosyl and nosyl groups.
Logical Relationship: Orthogonality
Caption: Orthogonal deprotection strategy enabled by the mild removal of the nosyl group.
Nosyl Group Deprotection Mechanism
Caption: Mechanism of nosyl group deprotection via a Meisenheimer complex intermediate.[2]
Conclusion
The choice between the nosyl and tosyl protecting groups for amines is a strategic decision that hinges on the specific requirements of a synthetic route. The tosyl group offers exceptional stability, making it suitable for reactions that require robust protection. However, its removal necessitates harsh conditions that may not be compatible with sensitive functional groups.
In contrast, the this compound (nosyl) group, while less stable towards nucleophiles, provides a significant advantage in its mild deprotection conditions. This feature allows for greater orthogonality in complex syntheses, enabling the selective deprotection of the nosyl-protected amine in the presence of other protecting groups. For researchers in drug development and complex molecule synthesis, the versatility and mild cleavage of the nosyl group often make it the superior choice for modern synthetic challenges.
References
A Comparative Guide to 2-Nitrobenzenesulfonamide and 2,4-Dinitrobenzenesulfonamide Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, the strategic use of protecting groups is paramount for the successful synthesis of complex molecules. Among the various options for protecting amine functionalities, 2-nitrobenzenesulfonamide (o-NBS) and 2,4-dinitrobenzenesulfonamide (B1250028) (p-DNBS) have emerged as highly versatile choices. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal protecting group for their specific synthetic needs.
Introduction to Nosyl and Dinitrophenylsulfonyl Protecting Groups
Both o-NBS (often referred to as nosyl or Ns) and p-DNBS (sometimes called dinitrophenylsulfonyl or DNs) are employed to protect primary and secondary amines. Their utility stems from the electron-withdrawing nature of the nitro groups on the aromatic ring, which acidifies the N-H proton of the resulting sulfonamide, facilitating subsequent N-alkylation. Crucially, these groups can be cleaved under mild conditions, a significant advantage over more robust sulfonamides like the tosyl group.
The key distinction between these two protecting groups lies in their relative lability. The presence of a second nitro group in the para position of 2,4-dinitrobenzenesulfonamide significantly enhances its electron-withdrawing capacity, rendering the sulfonamide more susceptible to cleavage. This difference in reactivity forms the basis for their differential application and the potential for orthogonal deprotection strategies.
Performance Comparison: o-NBS vs. p-DNBS
The selection of a protecting group is often dictated by its ease of introduction, stability to various reaction conditions, and the mildness of the conditions required for its removal. The following tables summarize the key performance characteristics of o-NBS and p-DNBS protecting groups.
Table 1: Comparison of Protection and Deprotection Conditions
| Feature | This compound (o-NBS) | 2,4-Dinitrobenzenesulfonamide (p-DNBS) |
| Protection Reagent | 2-Nitrobenzenesulfonyl chloride | 2,4-Dinitrobenzenesulfonyl chloride |
| Typical Protection Conditions | Primary amine, triethylamine (B128534), dichloromethane (B109758), 0 °C to room temperature[1][2] | Primary amine, base (e.g., triethylamine, pyridine), CH2Cl2 |
| Typical Deprotection Conditions | Thiophenol, K2CO3 or Cs2CO3, DMF or CH3CN, room temperature to 50 °C[1][2][3] | Thiol (e.g., thioglycolic acid, 2-mercaptoethanol, or thiophenol) and a base (e.g., Et3N, DBU, or Cs2CO3) in a solvent like CH2Cl2 or DMF at room temperature[1][4][5]. Can also be cleaved with thiol alone[4][5]. |
| Relative Mildness of Deprotection | Mild | Milder[1][4] |
Table 2: Orthogonality and Selectivity
| Feature | This compound (o-NBS) | 2,4-Dinitrobenzenesulfonamide (p-DNBS) |
| Orthogonality | Stable to conditions used for cleavage of Boc, Fmoc, and Alloc groups[6]. | Exhibits orthogonality with acid-labile groups like Boc, t-Bu, and Trt[7]. |
| Selective Deprotection | Can be selectively retained while a p-DNBS group is cleaved[4][5]. | Can be selectively cleaved in the presence of an o-NBS group[4][5]. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these protecting groups. The following are representative experimental protocols for the protection and deprotection of amines using o-NBS and p-DNBS.
Protocol 1: Protection of a Primary Amine with 2-Nitrobenzenesulfonyl Chloride
This protocol details the formation of the nosyl-protected amine.
Materials:
-
Primary amine (1.0 eq)
-
2-Nitrobenzenesulfonyl chloride (1.0 eq)
-
Triethylamine (1.1 eq)
-
Dichloromethane (DCM)
-
1N Hydrochloric acid
-
Brine
-
Magnesium sulfate
Procedure:
-
Dissolve the primary amine and triethylamine in dichloromethane in a round-bottomed flask.
-
Cool the mixture in an ice-water bath.
-
Slowly add 2-nitrobenzenesulfonyl chloride to the cooled mixture over 5 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 15 minutes.
-
Quench the reaction with 1N hydrochloric acid.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude N-substituted-2-nitrobenzenesulfonamide[2].
Protocol 2: Deprotection of a this compound
This protocol describes the cleavage of the nosyl group to yield the free amine.
Materials:
-
N-substituted-2-nitrobenzenesulfonamide (1.0 eq)
-
Thiophenol (2.5 eq)
-
Potassium hydroxide (B78521) (2.5 eq)
-
Water
-
Dichloromethane
-
Brine
-
Magnesium sulfate
Procedure:
-
In a round-bottomed flask, dissolve thiophenol in acetonitrile and cool in an ice-water bath.
-
Slowly add an aqueous solution of potassium hydroxide.
-
After 5 minutes, remove the ice bath and add a solution of the N-substituted-2-nitrobenzenesulfonamide in acetonitrile over 20 minutes.
-
Heat the reaction mixture in a 50°C oil bath for 40 minutes[2][3].
-
Cool the reaction to room temperature, dilute with water, and extract with dichloromethane.
-
Wash the combined organic extracts with brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield the deprotected amine[2].
Protocol 3: Selective Deprotection of a 2,4-Dinitrobenzenesulfonamide
This protocol highlights the milder conditions required for p-DNBS cleavage, enabling selectivity.
Materials:
-
N-substituted-2,4-dinitrobenzenesulfonamide (1.0 eq)
-
2-Mercaptoethanol or thiophenol (excess)
-
Solvent (e.g., DMF)
Procedure:
-
Dissolve the N-substituted-2,4-dinitrobenzenesulfonamide in the chosen solvent.
-
Add an excess of the thiol reagent.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, the reaction mixture can be worked up by standard aqueous extraction procedures to isolate the free amine. The use of a thiol alone is often sufficient for the removal of the 2,4-dinitrobenzenesulfonyl group[4][5].
Visualizing Reaction Pathways and Workflows
Diagrams can provide a clearer understanding of the chemical transformations and decision-making processes involved.
Caption: General workflow for the protection and deprotection of primary amines using o-NBS and p-DNBS.
Caption: Logical workflow for the orthogonal deprotection of p-DNBS in the presence of o-NBS.
Conclusion
Both this compound and 2,4-dinitrobenzenesulfonamide are excellent protecting groups for amines, offering facile introduction and mild cleavage conditions. The choice between them largely depends on the specific requirements of the synthetic route.
-
This compound (o-NBS) is a reliable and widely used protecting group suitable for a broad range of applications.
-
2,4-Dinitrobenzenesulfonamide (p-DNBS) offers the significant advantage of being cleavable under even milder conditions. This heightened lability makes it the preferred choice when dealing with sensitive substrates or when orthogonal deprotection in the presence of an o-NBS group is desired.
By carefully considering the stability requirements of their substrates and the desired deprotection strategy, researchers can effectively leverage the distinct properties of these two protecting groups to achieve their synthetic goals.
References
A Comparative Guide: 2-Nitrobenzenesulfonamide (Nosyl) vs. Carbamate (Boc, Cbz) Protecting Groups in Amine Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of amine protecting groups is a cornerstone of successful multi-step synthesis. This guide provides an objective comparison of the 2-nitrobenzenesulfonamide (nosyl or Ns) protecting group against the widely used carbamate (B1207046) protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). This comparison is supported by experimental data to inform the selection of an optimal protection strategy.
The choice of a protecting group is dictated by its ease of installation, stability across a range of reaction conditions, and the mildness and selectivity of its removal. The nosyl group has emerged as a versatile alternative to traditional carbamates, offering distinct advantages in terms of its stability and unique deprotection pathway, which allows for valuable orthogonality in complex synthetic routes.
At a Glance: Key Distinctions
| Feature | This compound (Nosyl) | tert-Butyloxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) |
| Protecting Reagent | 2-Nitrobenzenesulfonyl chloride (Ns-Cl) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Benzyl (B1604629) chloroformate (Cbz-Cl) |
| Protection Conditions | Basic (e.g., pyridine (B92270), Et₃N) | Basic (e.g., Et₃N, NaOH) or neutral | Basic (e.g., NaHCO₃, Et₃N) |
| Key Stability | Stable to strong acids and hydrogenolysis | Stable to base and hydrogenolysis | Stable to acidic and basic conditions |
| Deprotection Conditions | Mildly basic with a thiol nucleophile (e.g., thiophenol, 2-mercaptoethanol) | Strong acids (e.g., TFA, HCl) | Catalytic hydrogenolysis (e.g., H₂, Pd/C) |
| Orthogonality | Orthogonal to both Boc and Cbz | Orthogonal to Cbz and Nosyl | Orthogonal to Boc and Nosyl |
Quantitative Performance Comparison
The following tables summarize typical yields for the protection and deprotection of amines using Nosyl, Boc, and Cbz protecting groups. It is important to note that yields are substrate-dependent and can vary based on specific reaction conditions.
Table 1: Performance Data for Amine Protection
| Protecting Group | Reagent | Substrate | Typical Yield (%) | Reference |
| Nosyl | Ns-Cl, Pyridine | Polyamines | High (often >90%) | [1] |
| Boc | (Boc)₂O, Et₃N | Spermidine | High (often >90%) | [1] |
| Boc | (Boc)₂O, THF | 1,2,3,6-Tetrahydropyridine | 89% | [2] |
| Cbz | Cbz-Cl, NaHCO₃ | Spermidine | 71% | [1] |
| Cbz | Cbz-Cl, NaHCO₃ | Amine in THF/H₂O | 90% | [3] |
Table 2: Performance Data for Amine Deprotection
| Protecting Group | Deprotection Conditions | Substrate | Typical Yield (%) | Reference |
| Nosyl | Thiophenol, K₂CO₃ | N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | 89-91% | [4] |
| Boc | TFA, DCM | Boc-protected polyamine | High (often >90%) | [1] |
| Cbz | H₂, Pd/C | Cbz-protected polyamine | High (often >90%) | [1] |
Core Advantages of the this compound (Nosyl) Group
The primary advantages of the nosyl protecting group lie in its robust stability under conditions that cleave common carbamates and its unique deprotection mechanism, which proceeds under mild, non-acidic, and non-hydrogenolytic conditions.
-
Orthogonality to Carbamates : Nosylamides are stable to the strong acidic conditions (e.g., TFA, HCl) used to remove Boc groups and the catalytic hydrogenolysis conditions used to cleave Cbz groups.[5] This orthogonality is crucial in the synthesis of complex molecules with multiple amine functionalities, allowing for the selective deprotection of one amine in the presence of another.
-
Mild Deprotection Conditions : The cleavage of the nosyl group is typically achieved with a soft nucleophile, such as a thiol (e.g., thiophenol or 2-mercaptoethanol), in the presence of a mild base (e.g., K₂CO₃ or Cs₂CO₃).[4] These conditions are often milder than the strong acids required for Boc removal and avoid the use of heavy metal catalysts needed for Cbz deprotection, which can be advantageous for sensitive substrates.
-
Dual Role as Protecting and Activating Group : The electron-withdrawing nature of the nitrobenzenesulfonyl group increases the acidity of the N-H proton of a primary nosylamide. This facilitates N-alkylation under mild conditions, making the nosyl group not just a protecting group but also an activating group for the synthesis of secondary amines (the Fukuyama amine synthesis).[4]
Experimental Protocols
Below are representative experimental protocols for the protection and deprotection of a generic primary amine.
Protection of a Primary Amine
Nosyl Protection
-
Materials : Primary amine, 2-nitrobenzenesulfonyl chloride (Ns-Cl), pyridine, dichloromethane (B109758) (DCM).
-
Procedure : Dissolve the primary amine (1.0 equiv) in DCM. Cool the solution to 0 °C and add pyridine (1.2 equiv). To this stirred solution, add Ns-Cl (1.1 equiv) portion-wise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the nosyl-protected amine.[1]
Boc Protection
-
Materials : Primary amine, di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (B128534) (Et₃N), tetrahydrofuran (B95107) (THF).
-
Procedure : Dissolve the primary amine (1.0 equiv) in THF. Add Et₃N (1.2 equiv) to the solution. Add a solution of (Boc)₂O (1.1 equiv) in THF dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amine.[2]
Cbz Protection
-
Materials : Primary amine, benzyl chloroformate (Cbz-Cl), sodium bicarbonate (NaHCO₃), tetrahydrofuran (THF), water.
-
Procedure : Dissolve the primary amine (1.0 equiv) in a 2:1 mixture of THF and water. Add NaHCO₃ (2.0 equiv) and cool the mixture to 0 °C. Add Cbz-Cl (1.1 equiv) dropwise. Stir the reaction at 0 °C for several hours until completion (monitored by TLC). Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Cbz-protected amine.[3]
Deprotection of a Protected Amine
Nosyl Deprotection
-
Materials : Nosyl-protected amine, thiophenol, potassium carbonate (K₂CO₃), acetonitrile.
-
Procedure : Dissolve the nosyl-protected amine (1.0 equiv) in acetonitrile. Add thiophenol (2.5 equiv) and K₂CO₃ (2.5 equiv). Heat the reaction mixture at 50 °C until the starting material is consumed (monitored by TLC). Allow the reaction to cool to room temperature, dilute with water, and extract with dichloromethane. Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.[4]
Boc Deprotection
-
Materials : Boc-protected amine, trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Procedure : Dissolve the Boc-protected amine in DCM. Add an excess of TFA (e.g., 25-50% v/v) and stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure to yield the amine salt.
Cbz Deprotection
-
Materials : Cbz-protected amine, 10% Palladium on carbon (Pd/C), methanol, hydrogen gas (H₂).
-
Procedure : Dissolve the Cbz-protected amine in methanol. Add a catalytic amount of 10% Pd/C. Stir the mixture under an atmosphere of hydrogen (e.g., using a balloon) until the reaction is complete (monitored by TLC). Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the free amine.[1]
Visualizing the Synthetic Pathways
The following diagrams illustrate the protection and deprotection schemes for each protecting group and highlight the orthogonal relationship between them.
Caption: General schemes for the protection and deprotection of amines using Nosyl, Boc, and Cbz groups.
Caption: Orthogonal deprotection of Nosyl and Boc protected amines.
Caption: Orthogonal deprotection of Nosyl and Cbz protected amines.
Conclusion
The this compound (nosyl) protecting group offers significant advantages over traditional carbamate protecting groups like Boc and Cbz, primarily due to its distinct stability profile and mild cleavage conditions. Its orthogonality to both acid-labile and hydrogenolysis-labile groups provides chemists with greater flexibility in the design of complex synthetic strategies. While Boc and Cbz remain highly valuable and widely used protecting groups, the nosyl group is a powerful tool for syntheses requiring a robust, non-carbamate-based amine protecting group that can be removed under gentle, specific conditions. The choice between these protecting groups should be made based on the specific requirements of the synthetic route, including the presence of other functional groups and the desired sequence of deprotection steps.
References
Orthogonal Deprotection Strategies Featuring 2-Nitrobenzenesulfonamide: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic implementation of protecting groups is a critical aspect of successful multistep organic synthesis. The 2-nitrobenzenesulfonamide (nosyl or Ns) group has emerged as a versatile protecting group for amines due to its robust nature and, most importantly, its unique deprotection conditions that allow for orthogonal strategies in the presence of other common protecting groups. This guide provides a comparative analysis of deprotection methods for the nosyl group, its compatibility with other widely used amine protecting groups like tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc), and detailed experimental protocols.
The primary advantage of the nosyl group lies in its cleavage under mild conditions using a thiol and a base, a mechanism that proceeds via a Meisenheimer complex.[1] This deprotection strategy is orthogonal to the acidic cleavage of Boc groups, the hydrogenolysis of Cbz groups, and the base-induced removal of Fmoc groups, enabling selective deprotection in complex molecular architectures.
Comparative Analysis of Amine Protecting Group Deprotection
The following table summarizes the typical deprotection conditions for nosyl, Boc, Cbz, and Fmoc groups, highlighting the orthogonality of their removal.
| Protecting Group | Deprotection Reagents | Typical Solvent(s) | Typical Conditions |
| 2-Nitrobenzenesulfonyl (Ns) | Thiophenol, K₂CO₃ | DMF, CH₃CN | Room Temperature to 50°C |
| 2-Mercaptoethanol (B42355), DBU | DMF | Room Temperature | |
| Solid-supported Thiol, Cs₂CO₃ | THF | Room Temperature or Microwave | |
| tert-Butyloxycarbonyl (Boc) | Trifluoroacetic Acid (TFA) | CH₂Cl₂ | Room Temperature |
| HCl | Dioxane, Ethyl Acetate (B1210297) | Room Temperature | |
| Oxalyl Chloride | Methanol | Room Temperature | |
| Benzyloxycarbonyl (Cbz) | H₂, Pd/C | Methanol, Ethanol | Room Temperature, 1 atm |
| Transfer Hydrogenolysis (e.g., Ammonium Formate) | Methanol | Reflux | |
| Fluorenylmethyloxycarbonyl (Fmoc) | 20% Piperidine | DMF | Room Temperature |
| DBU | DMF | Room Temperature |
Orthogonal Deprotection: Experimental Data
The following table presents a comparison of the stability of different protecting groups under the deprotection conditions of another, demonstrating the practical application of these orthogonal strategies.
| Protecting Group to be Cleaved | Deprotection Conditions | Stability of Other Protecting Groups |
| Nosyl (Ns) | PhSH, K₂CO₃, DMF, RT | Boc: StableCbz: StableFmoc: May be cleaved depending on the base strength and reaction time. |
| tert-Butyloxycarbonyl (Boc) | TFA, CH₂Cl₂, RT | Ns: StableCbz: StableFmoc: Stable |
| Benzyloxycarbonyl (Cbz) | H₂, Pd/C, MeOH, RT | Ns: The nitro group will be reduced, rendering the nosyl group resistant to standard thiol-based deprotection.[2] Boc: StableFmoc: Stable |
| Fluorenylmethyloxycarbonyl (Fmoc) | 20% Piperidine, DMF, RT | Ns: StableBoc: StableCbz: Stable |
Experimental Protocols
Deprotection of this compound (Nosyl Group)
This protocol describes the removal of the nosyl group using thiophenol and potassium carbonate.[1]
Materials:
-
N-nosylated amine
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (CH₃CN) or Dimethylformamide (DMF)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve the N-nosylated amine (1 equivalent) in acetonitrile or DMF.
-
Add thiophenol (2.5 equivalents) to the solution.
-
Add potassium carbonate (2.5 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature or heat to 50°C and monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x).
-
Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the free amine.[1]
Selective Deprotection of a Nosyl Group in the Presence of a Boc Group
This protocol outlines the selective cleavage of a nosyl group while leaving a Boc group intact.
Materials:
-
Substrate containing both Ns and Boc protected amines
-
2-Mercaptoethanol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the dual-protected substrate (1 equivalent) in DMF.
-
Add 2-mercaptoethanol (5 equivalents) to the solution.
-
Add DBU (2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor for the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (3 x) and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the concept of orthogonal deprotection and a typical experimental workflow for selective cleavage.
Caption: Orthogonal deprotection strategies for common amine protecting groups.
Caption: Workflow for selective nosyl deprotection in the presence of a Boc group.
References
A Comparative Analysis of 2-Nitrobenzenesulfonamide and Disulfide Linkers: Cleavage Efficiency and Stability
For researchers, scientists, and drug development professionals, the choice of a cleavable linker is a critical design element in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and siRNA delivery systems. The linker's stability during systemic circulation and its efficient cleavage at the target site are paramount for therapeutic efficacy and minimizing off-target toxicity. This guide provides an objective comparison of the cleavage efficiency and stability of two redox-sensitive linkers: the 2-nitrobenzenesulfonamide (2-Ns) linker and the conventional disulfide linker, supported by experimental data.
The selective release of a therapeutic payload in the reducing environment of the cell is a widely utilized strategy. Disulfide linkers, which are cleaved by reducing agents like glutathione (B108866) (GSH), have been a mainstay in this field. However, emerging evidence suggests that this compound linkers may offer superior stability in the extracellular environment while maintaining efficient intracellular cleavage, presenting a promising alternative.
Comparative Cleavage Efficiency: A Data-Driven Overview
Recent studies have provided quantitative insights into the differential cleavage kinetics of this compound and disulfide linkers under conditions mimicking both the extracellular and intracellular environments. A key study comparing PEG-siRNA conjugates with either a 2-Ns or a disulfide linker revealed significant differences in their stability and cleavage profiles.[1]
| Linker Type | Condition | Cleavage (%) after 72 hours | Key Takeaway |
| Disulfide | Mimicked Extracellular (20 µM GSH) | 38% | Moderate instability in extracellular-like conditions.[1] |
| This compound | Mimicked Extracellular (20 µM GSH) | 7% | Significantly enhanced stability in extracellular-like conditions compared to disulfide linkers.[1] |
| This compound | Mimicked Intracellular (1 mM GSH) | 20% | Cleavage initiated in the presence of intracellular GSH concentrations.[1] |
| This compound | Mimicked Intracellular (1 mM GSH + 0.019 mg/mL GST) | 90% | Cleavage is dramatically accelerated by the presence of glutathione-S-transferase (GST), an enzyme abundant in the cytosol.[1] |
Cleavage Mechanisms: A Tale of Two Chemistries
The differential cleavage efficiencies of these two linkers stem from their distinct chemical mechanisms.
Disulfide Linkers: The cleavage of a disulfide bond is a classic thiol-disulfide exchange reaction.[2] In the intracellular environment, the high concentration of glutathione (GSH), a tripeptide thiol, acts as a nucleophile, attacking the disulfide bond and leading to its reduction and the release of the conjugated payload. The stability of disulfide linkers can be modulated by introducing steric hindrance around the bond to slow down premature reduction in the bloodstream.[3]
This compound Linkers: The cleavage of the 2-Ns linker also proceeds via nucleophilic attack by a thiol, such as the thiol group of GSH. This process is significantly enhanced by the enzymatic activity of glutathione-S-transferase (GST).[1] GST catalyzes the conjugation of GSH to the electrophilic this compound moiety, leading to the rapid cleavage of the sulfonamide bond and release of the payload. This dual-trigger mechanism, requiring both a high GSH concentration and the presence of GST, contributes to the linker's high stability in the extracellular space where GST is absent and GSH levels are low, and its rapid cleavage inside the cell.
Experimental Protocols
To aid researchers in evaluating and comparing linker technologies, detailed methodologies for key in vitro cleavage assays are provided below.
Protocol 1: In Vitro Linker Cleavage Assay in Mimicked Reductive Environments
This protocol describes a general method to assess the cleavage of linkers in response to reducing agents, simulating extracellular and intracellular conditions.
Materials:
-
Conjugate with this compound or disulfide linker
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reduced glutathione (GSH)
-
Glutathione-S-transferase (GST) from equine liver (for 2-Ns linker assay)
-
Reaction tubes (e.g., microcentrifuge tubes)
-
Incubator at 37°C
-
Quenching solution (e.g., N-ethylmaleimide (NEM) for disulfide linkers, or a suitable buffer to stop enzymatic reaction for 2-Ns linkers)
-
Analytical system: High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., reversed-phase) and detector (e.g., UV or fluorescence), or gel electrophoresis apparatus for siRNA conjugates.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the linker-conjugate in PBS.
-
Prepare stock solutions of GSH in PBS to achieve final concentrations of 20 µM (mimicking extracellular) and 1 mM (mimicking intracellular).
-
For the 2-Ns linker assay, prepare a stock solution of GST in PBS.
-
-
Reaction Setup:
-
For each linker type, set up reaction tubes for each condition (e.g., 20 µM GSH, 1 mM GSH, 1 mM GSH + GST).
-
Add the linker-conjugate to each tube to a final concentration typically in the µM range.
-
Initiate the reaction by adding the respective concentrations of GSH and GST.
-
Incubate the reactions at 37°C.
-
-
Time-Course Analysis:
-
At predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each reaction tube.
-
Immediately quench the reaction by adding the appropriate quenching solution to stop further cleavage.
-
-
Analysis:
-
For HPLC analysis: Inject the quenched samples into the HPLC system. Monitor the disappearance of the intact conjugate peak and the appearance of the cleaved payload peak. Calculate the percentage of cleavage at each time point by integrating the peak areas.
-
For siRNA conjugates (Gel Electrophoresis): Analyze the samples on a suitable polyacrylamide or agarose (B213101) gel. The cleaved siRNA will migrate differently from the larger, intact conjugate. Quantify the band intensities to determine the percentage of cleavage.[4]
-
Protocol 2: Plasma Stability Assay
This protocol assesses the stability of the linker-conjugate in a more biologically relevant matrix.
Materials:
-
Linker-conjugate
-
Human or animal plasma (e.g., mouse, rat)
-
Incubator at 37°C
-
Sample processing reagents (e.g., for protein precipitation or immuno-affinity capture)
-
Analytical system: LC-MS (Liquid Chromatography-Mass Spectrometry) is preferred for its sensitivity and specificity in complex matrices.
Procedure:
-
Incubation:
-
Incubate the linker-conjugate at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
-
Sample Preparation for LC-MS Analysis:
-
To measure the amount of intact conjugate, use immuno-affinity capture (e.g., using Protein A/G beads for antibody-drug conjugates) to isolate the conjugate from plasma proteins. Elute the intact conjugate for LC-MS analysis.
-
To measure the released payload, precipitate the plasma proteins (e.g., with a cold organic solvent like acetonitrile) and analyze the supernatant containing the small molecule payload by LC-MS.
-
-
LC-MS Analysis:
-
Analyze the processed samples to quantify the amount of intact conjugate and/or released payload over time.
-
The stability can be reported as the percentage of intact conjugate remaining or the rate of payload release.
-
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the cleavage mechanisms and a typical experimental workflow.
Caption: Cleavage mechanisms of disulfide and this compound linkers.
Caption: A generalized workflow for an in vitro linker cleavage assay.
Conclusion
The selection of a cleavable linker is a critical determinant of the therapeutic index of a targeted drug delivery system. While disulfide linkers have been widely used, the this compound linker presents a compelling alternative with significantly enhanced stability in extracellular-like conditions. Its unique dual-trigger cleavage mechanism, requiring both high concentrations of GSH and the enzymatic activity of GST, offers a more selective payload release within the target cells. The experimental protocols provided herein offer a framework for researchers to rigorously evaluate and compare the performance of these and other linker technologies in their specific applications. This data-driven approach to linker selection is essential for the development of safer and more effective targeted therapies.
References
Validating 2-Nitrobenzenesulfonamide Deprotection: A Comparative Guide to HPLC and NMR Analysis
For researchers and professionals in drug development and organic synthesis, the 2-nitrobenzenesulfonamide (nosyl) group is a valuable tool for protecting primary and secondary amines. Its widespread use is attributed to its stability and, most importantly, the mild conditions required for its removal. However, successful deprotection is not merely an assumption but a result that must be rigorously validated. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of nosyl group deprotection, complete with experimental protocols and data presentation.
The deprotection of a nosyl-protected amine is typically achieved through nucleophilic aromatic substitution using a thiol reagent in the presence of a base.[1][2] The progress of this reaction—the disappearance of the starting material and the appearance of the deprotected amine—can be effectively monitored and confirmed using chromatographic and spectroscopic techniques.
Comparative Deprotection Protocols and Yields
Several methods exist for the cleavage of the nosyl group. The choice of reagents can be influenced by factors such as substrate solubility, functional group tolerance, and desired work-up procedure. Below is a summary of common deprotection conditions and their reported yields.
| Deprotection Reagent System | Base | Solvent | Temperature | Time | Typical Yield (%) | Reference |
| Thiophenol (PhSH) | K₂CO₃ | Acetonitrile (B52724) | 50°C | 40 min | High | [2] |
| Thiophenol (PhSH) | Cs₂CO₃ | DMF | Room Temp | N/A | High to Excellent | [1][3] |
| 2-Mercaptoethanol (HSCH₂CH₂OH) | DBU | DMF | Room Temp | N/A | High to Excellent | [1][3] |
| Solid-Supported Thiophenol | Cs₂CO₃ | THF | 80°C (MW) | 6 min | Very Good | [4] |
| Homocysteine Thiolactone/Alcohol | DBU | N/A | N/A | N/A | N/A | [5] |
Note: "High" and "Excellent" yields are as reported in the literature, often implying yields upwards of 90%. N/A indicates data not specified in the cited source.
Experimental Protocols
General Deprotection Protocol (using Thiophenol and K₂CO₃)
-
Dissolve the nosyl-protected amine (1 equivalent) in acetonitrile.
-
Add thiophenol (2.5 equivalents).
-
Add potassium carbonate (K₂CO₃) (2.5 equivalents).
-
Heat the reaction mixture to 50°C and monitor by HPLC or TLC until the starting material is consumed (typically 30-60 minutes).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography if necessary.
HPLC Analysis Protocol
High-Performance Liquid Chromatography is an essential tool for monitoring the progress of the deprotection reaction. By observing the disappearance of the nosyl-protected starting material and the appearance of the deprotected amine product, the reaction can be stopped at the optimal time.
-
Instrumentation : A standard HPLC system with a UV detector is sufficient.
-
Column : A Reverse-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically used.
-
Mobile Phase : A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid) is effective. A typical gradient might run from 10% to 90% acetonitrile over 15-20 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at 254 nm is suitable for observing the aromatic nosyl group.
-
Sample Preparation : Dilute a small aliquot of the reaction mixture in the mobile phase and inject it into the HPLC.
Validation Criteria :
-
Starting Material : A peak corresponding to the nosyl-protected amine, which decreases in area as the reaction progresses.
-
Product : A new peak, typically at a shorter retention time due to increased polarity, corresponding to the deprotected amine. The area of this peak should increase over time.
-
Completion : The reaction is considered complete when the peak for the starting material is no longer detectable.
NMR Spectroscopy Analysis Protocol
Nuclear Magnetic Resonance spectroscopy is used to confirm the structure of the final product, providing definitive proof of deprotection.
-
Instrumentation : A standard NMR spectrometer (e.g., 400 MHz).
-
Solvent : A deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).
-
Sample Preparation : Dissolve the purified product in the chosen deuterated solvent.
Validation Criteria :
-
Disappearance of Nosyl Protons : The characteristic aromatic proton signals of the 2-nitrophenyl group (typically in the δ 7.5-8.5 ppm range) should be absent in the ¹H NMR spectrum of the product.
-
Appearance of Amine Proton(s) : A new signal corresponding to the N-H proton(s) of the free amine will appear. The chemical shift of this signal can vary widely depending on the solvent and concentration but is often a broad singlet.
-
Shifts in Adjacent Protons : Protons on carbons adjacent to the nitrogen atom will experience a change in their chemical shift upon removal of the electron-withdrawing nosyl group.
Workflow and Validation Logic
The following diagrams illustrate the experimental workflow and the logical process of validating the deprotection reaction.
Caption: Experimental workflow for this compound deprotection and validation.
Caption: Logical diagram for the analytical validation of deprotection.
Conclusion
Both HPLC and NMR spectroscopy are indispensable techniques for the validation of this compound deprotection. HPLC serves as an excellent tool for real-time reaction monitoring, allowing for the determination of reaction completion and providing initial purity assessments. NMR, on the other hand, offers unambiguous structural confirmation of the final product, definitively proving the removal of the nosyl protecting group. For comprehensive and reliable validation, a combined approach utilizing both methods is highly recommended. This ensures not only that the reaction has gone to completion but also that the desired product has been formed with high fidelity.
References
- 1. researchgate.net [researchgate.net]
- 2. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. Odorless nosyl deprotection by in-situ formation of a thiolate | Poster Board #1237 - American Chemical Society [acs.digitellinc.com]
Navigating the Nosyl Deprotection: A Comparative Guide to Thiol Reagents
For researchers, scientists, and professionals in drug development, the strategic removal of protecting groups is a critical step in chemical synthesis. The nosyl (Ns) group, a valuable amine protecting group, offers robust protection and orthogonality with other common protecting groups. Its removal, typically achieved through thiol-mediated cleavage, presents a choice of reagents and conditions that can significantly impact yield, reaction time, and purification ease. This guide provides a comparative analysis of common thiol reagents for nosyl group deprotection, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your specific application.
Performance Comparison of Thiol Reagents
The efficacy of a thiol reagent in cleaving the nosyl group is influenced by factors such as its nucleophilicity, steric hindrance, and the reaction conditions employed. Below is a summary of quantitative data for commonly used thiol reagents. It is important to note that direct comparisons can be challenging due to variations in substrates, bases, solvents, and temperatures reported in the literature.
| Thiol Reagent | Base | Solvent | Temp. (°C) | Time | Yield (%) | Notes |
| Thiophenol | K₂CO₃ | DMF | RT | - | High | A common and effective reagent, but with a strong, unpleasant odor.[1] |
| KOH | Acetonitrile (B52724) | 50 | 40 min | 89-91 | A well-documented, high-yielding protocol.[2] | |
| Polymer-Supported Thiophenol | Cs₂CO₃ | DMF | RT | 24 h | Complete Conversion | Facilitates easier purification by simple filtration.[3] |
| Cs₂CO₃ | THF | 80 (MW) | 6 min | 95 | Microwave irradiation significantly accelerates the reaction.[3] | |
| 2-Mercaptoethanol | Cs₂CO₃ | DMF | - | - | - | A less noxious and commonly available alternative to thiophenol.[4] |
| K₂CO₃ | - | - | - | - | Used for the deprotection of N-nosyl-α-amino acid methyl esters. | |
| Mercaptoacetic Acid | NaOMe | Acetonitrile/Methanol | Reflux | - | - | Effective for the deprotection of N-nosyl amino acids.[4] |
| Solid-Supported Mercaptoacetic Acid | DBU | - | - | - | - | Offers the advantages of solid-phase synthesis, including simplified workup.[5][6] |
| p-Mercaptobenzoic Acid | - | - | - | - | - | An odorless thiol that allows for easier product separation.[7] |
| 1-Dodecanethiol | - | - | - | - | - | An odorless alkanethiol.[7] |
| Homocysteine Thiolactone/Alcohol | DBU | - | - | - | - | An odorless in-situ method for generating the thiolate.[8] |
Mechanism of Nosyl Deprotection
The removal of the nosyl group by a thiol reagent proceeds through a nucleophilic aromatic substitution mechanism. The thiolate anion, generated in the presence of a base, attacks the electron-deficient aromatic ring of the nosyl group, forming a Meisenheimer complex. This intermediate then collapses, leading to the cleavage of the sulfur-nitrogen bond and the release of the free amine.
Experimental Protocols
Below are detailed experimental protocols for the deprotection of nosyl groups using two common thiol reagents.
Protocol 1: Nosyl Deprotection using Thiophenol
This protocol is adapted from the Fukuyama amine synthesis and is a widely used method for nosyl group removal.[2]
Materials:
-
N-nosyl protected amine
-
Thiophenol
-
Potassium hydroxide (B78521) (KOH)
-
Acetonitrile
-
Brine
-
Magnesium sulfate
-
Round-bottomed flask
-
Magnetic stirrer
-
Ice bath
-
Nitrogen inlet
Procedure:
-
To a two-necked round-bottomed flask equipped with a magnetic stirring bar and a nitrogen inlet, add thiophenol (2.5 equivalents) and acetonitrile.
-
Cool the mixture in an ice-water bath.
-
Slowly add an aqueous solution of potassium hydroxide (2.5 equivalents) over 10 minutes.
-
After stirring for 5 minutes, remove the ice bath.
-
Add a solution of the N-nosyl protected amine (1 equivalent) in acetonitrile to the reaction mixture over 20 minutes.
-
Heat the reaction mixture in a 50°C oil bath for 40 minutes.
-
Allow the reaction to cool to room temperature.
-
Dilute the mixture with water and extract with dichloromethane (3 x).
-
Combine the organic extracts, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the free amine.
Protocol 2: Nosyl Deprotection using Polymer-Supported Thiophenol (Microwave-Assisted)
This method offers the advantage of a simplified workup and accelerated reaction times.[3]
Materials:
-
N-nosyl protected amine
-
Polymer-supported thiophenol (PS-thiophenol)
-
Cesium carbonate (Cs₂CO₃)
-
Dry Tetrahydrofuran (THF)
-
Microwave reactor
-
Microwave vial
Procedure:
-
In a microwave vial, dissolve the N-nosyl protected amine (1 equivalent) in dry THF.
-
Add cesium carbonate (3.25 equivalents) followed by PS-thiophenol (1.12 equivalents).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture for 3 cycles of 1 minute each at 80°C.
-
After cooling, add a second portion of PS-thiophenol (1.12 equivalents).
-
Reseal the vial and irradiate for an additional 3 cycles of 1 minute each at 80°C.
-
After cooling, filter the reaction mixture to remove the resin and wash the resin with THF and dichloromethane.
-
Combine the filtrates and evaporate the solvent to obtain the deprotected amine.
Experimental Workflow
The general workflow for a typical nosyl deprotection experiment followed by purification is outlined below.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Deprotection of N??Nosyl?螃窿?amino Acids by Using Solid??Supported Mercaptoacetic Acid | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Odorless nosyl deprotection by in-situ formation of a thiolate | Poster Board #1237 - American Chemical Society [acs.digitellinc.com]
A Comparative Guide to the Selectivity of 2-Nitrobenzenesulfonamide Protection in Polyfunctional Molecules
For researchers, scientists, and drug development professionals navigating the complexities of multi-step organic synthesis, the strategic protection and deprotection of amine functionalities is paramount. The 2-nitrobenzenesulfonamide (nosyl or Ns) protecting group has emerged as a powerful tool, offering a unique balance of stability and facile cleavage under mild conditions. This guide provides an objective, data-supported comparison of the nosyl group's performance against other common amine protecting groups, with a focus on its selectivity in polyfunctional molecules.
Performance Comparison of Amine Protecting Groups
The choice of a protecting group is dictated by its stability under various reaction conditions, its ease of installation, and the selectivity of its removal in the presence of other functional groups and protecting groups. The following tables summarize quantitative data for the protection and deprotection of amines with this compound (Nosyl), tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Allyloxycarbonyl (Alloc) groups.
Table 1: Performance Data for Protecting Groups in Spermidine Synthesis
| Protecting Group | Protection Reagent | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) | Key Features |
| Nosyl (Ns) | 2-Nitrobenzenesulfonyl chloride (Ns-Cl), Pyridine (B92270) | High (>90%) | Thiophenol, K₂CO₃, MeCN/DMF | High (>90%) | Stable to acidic conditions; cleaved by thiols; activates N-H for alkylation.[1] |
| Boc | Boc₂O, Et₃N or DMAP | High (often >90%) | Acidic conditions (TFA, HCl) | High (often >90%) | Stable to base and hydrogenolysis; acid-labile.[1] |
| Cbz | Cbz-Cl, NaHCO₃ | 71%[1] | Catalytic Hydrogenation (H₂, Pd/C) | High (often >90%) | Stable to acidic and basic conditions; removed by hydrogenolysis.[1] |
| Alloc | Alloc-Cl, NaHCO₃ | 89%[1] | Pd(PPh₃)₄, nucleophile | High (>90%) | Cleaved under neutral conditions; orthogonal to acid- and base-labile groups. |
Table 2: Orthogonality and Selectivity of the Nosyl Group
| Scenario | Nosyl Group Behavior | Other Protecting Groups' Behavior | Reference |
| Acidic Conditions (e.g., TFA) | Stable | Boc: Cleaved | [2] |
| Hydrogenolysis (e.g., H₂, Pd/C) | Stable | Cbz: Cleaved | [2] |
| Thiolysis (e.g., thiophenol, base) | Cleaved | Boc, Cbz, Alloc: Stable | [3] |
| Presence of Alcohols | Preferential protection of the more nucleophilic amine. | Silyl ethers can be used for selective alcohol protection. | |
| Primary vs. Secondary Amines | Can often achieve selective protection of primary amines due to steric hindrance. | Steric hindrance generally allows for selective protection of primary amines. |
Experimental Protocols
Detailed methodologies for key experiments involving the this compound protecting group are provided below.
Protocol 1: Nosyl Protection of a Primary Amine
Materials:
-
Primary amine
-
2-Nitrobenzenesulfonyl chloride (Ns-Cl)
-
Pyridine or other suitable base (e.g., triethylamine)
-
Dichloromethane (DCM)
-
1M HCl, saturated aqueous NaHCO₃, brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the primary amine (1.0 eq) in DCM.
-
Add pyridine (1.5 - 2.0 eq) to the solution at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 2-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the nosyl-protected amine.[1]
Protocol 2: Fukuyama Deprotection of a Nosylamide
Materials:
-
Nosyl-protected amine
-
Thiophenol or other thiol (e.g., 2-mercaptoethanol)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
Procedure:
-
Dissolve the nosyl-protected amine (1.0 eq) in MeCN or DMF.
-
Add potassium carbonate (3.0 eq) and thiophenol (2.0 eq) to the solution.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC). The reaction can be gently heated to accelerate the process.[3]
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the deprotected amine.
Protocol 3: Mitsunobu Reaction for N-Alkylation of a Nosylamide
Materials:
-
Nosyl-protected primary amine
-
Alcohol (to be alkylated onto the nitrogen)
-
Triphenylphosphine (B44618) (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the nosyl-protected amine (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for several hours, or until completion is indicated by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography to remove triphenylphosphine oxide and other byproducts, yielding the N-alkylated nosylamide.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key reaction mechanisms and experimental workflows related to the use of the this compound protecting group.
References
Validating Carbonic Anhydrase Inhibition Assays for 2-Nitrobenzenesulfonamide Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory effects of 2-Nitrobenzenesulfonamide derivatives on carbonic anhydrase (CA) isoforms. It includes supporting experimental data, detailed methodologies for key experiments, and visual representations of the assay workflow.
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a crucial role in fundamental physiological processes, including pH homeostasis, CO2 transport, and respiration.[1] Their involvement in various pathologies, such as glaucoma, epilepsy, and cancer, has made them a significant target for drug discovery.[1][2] Benzenesulfonamides are a well-established class of CA inhibitors that bind to the zinc ion in the enzyme's active site.[1] This guide focuses on the validation of assays for a specific subset of these inhibitors: this compound derivatives.
Comparative Inhibitory Activity
The inhibitory potency of this compound derivatives has been evaluated against several human carbonic anhydrase (hCA) isoforms. The data, presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), are summarized below for comparison with the standard CA inhibitor, Acetazolamide. Lower values indicate higher inhibitory potency.
| Compound | hCA I (Ki in nM) | hCA II (Ki in nM) | hCA IX (Ki in nM) | hCA XII (Ki in nM) |
| Reference Inhibitor | ||||
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| This compound Derivatives | ||||
| 2-Chloro-5-nitro-benzenesulfonamide | - | 8.8 | 5.4 | - |
| Compound 1b | 166.7 | 30.6 | 7.6 | - |
| Compound 2b | 3.7 | 4.3 | 12.1 | - |
| Compound 2c | 2.3 | 4.0 | 14.1 | - |
| Compound 3b | 83.0 | 3.1 | 32.3 | - |
| Compound 3c | 2179.9 | 83.7 | 88.7 | - |
| Compound 4b | 83.8 | 15.5 | 5.7 | - |
| Compound 5b | 64.7 | 19.8 | 15.1 | - |
| Data for this compound derivatives and Acetazolamide are compiled from multiple sources for comparative purposes.[3][4][5] Note: Ki and IC50 values can vary depending on the specific experimental conditions. |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The most common method for determining carbonic anhydrase inhibition is a colorimetric assay that measures the esterase activity of the enzyme.[1][6] The following protocol is a synthesized methodology based on established procedures.[6][7]
Principle: The assay utilizes the substrate p-nitrophenyl acetate (B1210297) (pNPA), which is hydrolyzed by carbonic anhydrase to produce the yellow-colored product p-nitrophenol.[6] The rate of this reaction is monitored by measuring the increase in absorbance at 400-405 nm.[6] In the presence of an inhibitor, the rate of pNPA hydrolysis decreases, allowing for the determination of the inhibitor's potency, typically expressed as IC50 or Ki.[6]
Materials:
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.4[6]
-
hCA Enzyme Solution (e.g., hCA I, II, IX, or XII)
-
Substrate Solution: 3 mM p-nitrophenyl acetate (pNPA) in acetonitrile, diluted in assay buffer[6]
-
Test Compounds (this compound derivatives) at various concentrations
-
Reference Inhibitor (e.g., Acetazolamide)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 400-405 nm in kinetic mode[7]
Procedure:
-
Plate Setup:
-
Blank wells: 190 µL of Assay Buffer.[6]
-
Enzyme Control (No inhibitor) wells: 180 µL of Assay Buffer + 10 µL of hCA enzyme solution.[6]
-
Inhibitor wells: 170 µL of Assay Buffer + 10 µL of hCA enzyme solution + 10 µL of test compound/reference inhibitor solution at various concentrations.[6]
-
Solvent Control wells: 170 µL of Assay Buffer + 10 µL of hCA enzyme solution + 10 µL of the solvent used for the compounds.[6]
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.[7]
-
Initiation of Reaction: Add 10 µL of the 3 mM pNPA substrate solution to all wells to start the enzymatic reaction. The final volume in each well will be 200 µL.[6]
-
Measurement: Immediately measure the absorbance at 400-405 nm in a kinetic mode for at least 10-15 minutes, taking readings at regular intervals.[6][7]
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well by determining the rate of increase in absorbance over time (ΔAbs/min) from the linear portion of the kinetic curve.[6]
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value, which is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[6]
-
Assay Workflow and Signaling Pathway
The following diagrams illustrate the key steps in the carbonic anhydrase inhibitor enzymatic assay protocol and the general signaling pathway of carbonic anhydrase.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. assaygenie.com [assaygenie.com]
A Comparative Guide to the Synthetic Applications of 2-Nitrobenzenesulfonamide
2-Nitrobenzenesulfonamide, often referred to as a nosylamide, is a key intermediate in modern organic synthesis, primarily utilized for the protection of primary and secondary amines. The 2-nitrobenzenesulfonyl (nosyl) group is favored due to its straightforward installation, stability across a wide range of reaction conditions, and, most notably, its facile removal under mild conditions. This contrasts with other sulfonyl protecting groups like the tosyl group, which often require harsh conditions for cleavage[1].
This guide provides a comparative overview of the primary synthetic routes involving this compound, offering detailed experimental protocols, quantitative data, and workflow diagrams to assist researchers, scientists, and drug development professionals in its effective application.
Synthetic Route 1: Protection of Amines (Nosylation)
The most common application of 2-nitrobenzenesulfonyl chloride (o-NsCl) is the protection of primary and secondary amines to form stable 2-nitrobenzenesulfonamides (nosylamides). This reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, typically in the presence of a mild base[2].
Experimental Protocol: General Nosylation of a Primary Amine
This procedure describes a general method for the nosylation of a primary amine using 2-nitrobenzenesulfonyl chloride[3][4].
-
Dissolve the primary amine (1.0 equivalent) and a base such as triethylamine (B128534) (1.1 equivalents) or pyridine (B92270) in dichloromethane (B109758) (DCM) in a round-bottomed flask.
-
Cool the stirred mixture in an ice-water bath.
-
Slowly add 2-nitrobenzenesulfonyl chloride (1.05 equivalents) to the cooled solution over a period of 5-10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for an additional 15-120 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid (HCl).
-
Transfer the mixture to a separatory funnel, extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure to yield the crude N-nosylated amine.
-
The crude product can be further purified by recrystallization, typically from an ethyl acetate/hexane mixture, to obtain the pure sulfonamide[3][4].
Data Presentation: Nosylation Reaction Yields
| Starting Amine | Base | Solvent | Yield (%) | Reference |
| 4-Methoxybenzylamine | Triethylamine | Dichloromethane | 90-91% | [3] |
| p-Anisidine | - | - | 17.83% | [5] |
Note: The yield for p-Anisidine is for the N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide derivative. The reaction conditions were not fully detailed in the provided search result.
Visualization: Nosylation Workflow
Caption: Generalized workflow for the protection of a primary amine using 2-nitrobenzenesulfonyl chloride.
Synthetic Route 2: The Fukuyama Amine Synthesis
The Fukuyama Amine Synthesis is a powerful method for preparing secondary amines from primary amines. This multi-step process utilizes the unique properties of the nosyl group. The strongly electron-withdrawing nature of the nosyl group increases the acidity of the N-H proton in the sulfonamide, allowing for easy deprotonation and subsequent alkylation[4]. The synthesis concludes with the deprotection of the nosyl group.
Experimental Protocols
Step A: N-Alkylation of the Nosylamide
This protocol describes the alkylation of a nosyl-protected amine to form an N,N-disubstituted sulfonamide[3][4].
-
Charge a round-bottomed flask with the N-monosubstituted this compound (1.0 equivalent), potassium carbonate (2.0-3.0 equivalents), and anhydrous dimethylformamide (DMF).
-
To the stirred mixture, add an alkyl halide (e.g., 3-phenylpropyl bromide) (1.1 equivalents).
-
Stir the reaction at room temperature for 1-2 hours or until completion, as monitored by TLC.
-
The resulting N,N-disubstituted this compound can then be carried forward to the deprotection step. In the case of the synthesis of N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide, a 99% yield was achieved[3].
Step B: Deprotection of the Nosylamide
The key advantage of the nosyl group is its removal under mild conditions using a thiol and a base.
-
In a round-bottomed flask, dissolve the N,N-disubstituted this compound (1.0 equivalent) in a solvent like acetonitrile (B52724) or DMF.
-
Add potassium carbonate (2.5 equivalents) and a thiol, such as thiophenol (2.5 equivalents), to the solution.
-
Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours, which can be monitored by TLC.
-
After completion, the reaction mixture is worked up by diluting with water and extracting with an organic solvent.
-
The crude product is then purified, often by column chromatography, to yield the desired secondary amine[4].
Data Presentation: Fukuyama Amine Synthesis Yields
| Step | Substrate | Reagents | Yield (%) | Reference |
| Alkylation | N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide | 3-Phenylpropyl bromide, K₂CO₃ | 99% | [3] |
| Deprotection | N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Thiophenol, K₂CO₃ | 98% | [3] |
Visualization: Fukuyama Amine Synthesis Workflow
Caption: The three main stages of the Fukuyama Amine Synthesis, from protection to the final secondary amine.
Comparative Analysis of Deprotection Methods
The removal of the 2-nitrobenzenesulfonyl group is a critical step. Various thiol-based reagents can be employed, offering flexibility depending on the substrate and desired reaction conditions. The deprotection proceeds via a Meisenheimer complex intermediate following a nucleophilic aromatic substitution mechanism[6].
Data Presentation: Comparison of Deprotection Reagents
| Nosylamide Substrate | Deprotection Reagents | Solvent | Conditions | Yield (%) | Reference |
| General Ns-amides | Thiophenol, K₂CO₃ | Acetonitrile or DMF | Room Temp, 1-3h | High | |
| Ns-protected amines | HSCH₂CH₂OH, DBU | DMF | Mild | High to Excellent | [7][8] |
| Ns-protected amines | PhSH, Cs₂CO₃ | DMF | Mild | High to Excellent | [7][8] |
| Ns-amides | C₈F₁₇(CH₂)₂SH, K₂CO₃ | - | Mild | High | [6] |
Visualization: Mechanism of Nosyl Group Deprotection
Caption: Simplified mechanism for the deprotection of a nosylamide using a thiolate nucleophile.
Conclusion
This compound is a versatile tool in synthetic chemistry, serving as an excellent protecting group for amines. Its application in the Fukuyama Amine Synthesis provides a reliable and mild route to secondary amines. The key advantages of the nosyl group are the high yields achieved during its installation and the exceptionally mild conditions required for its cleavage, which often involve simple thiol-based reagents at room temperature. This makes this compound an invaluable reagent in multi-step syntheses, particularly when working with sensitive and complex molecules commonly found in pharmaceutical development. The various documented protocols and the consistent high yields underscore its reliability and efficiency in diverse synthetic strategies.
References
- 1. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Byproduct Formation in 2-Nitrobenzenesulfonamide Reactions: A Comparative Analysis
For researchers and professionals in drug development, the choice of a protecting group for amines is a critical decision that can significantly impact the efficiency and purity of a synthetic route. The 2-nitrobenzenesulfonyl (nosyl or Ns) group is a widely used protecting group due to its facile introduction and, most notably, its mild cleavage conditions compared to other sulfonyl protecting groups. However, a thorough understanding of byproduct formation during both the installation and removal of the nosyl group is essential for process optimization and achieving high purity of the target amine. This guide provides a quantitative analysis of byproduct formation in reactions involving 2-nitrobenzenesulfonamide, compares it with the commonly used p-toluenesulfonyl (tosyl or Ts) group, and presents detailed experimental protocols.
I. Formation of this compound: A Quantitative Look at Purity
The synthesis of this compound from an amine and 2-nitrobenzenesulfonyl chloride is generally a high-yielding reaction. The primary concern regarding byproducts at this stage often relates to the purity of the starting sulfonyl chloride.
Key Byproduct in Starting Material Synthesis: The synthesis of 2-nitrobenzenesulfonyl chloride often proceeds via the chlorination of 2,2'-dinitrodiphenyl disulfide. While modern synthetic methods allow for the production of 2-nitrobenzenesulfonyl chloride with high purity (typically 98.5-99.5%), incomplete conversion or side reactions during this process can lead to the presence of the starting disulfide as a potential impurity.[1][2] Optimized procedures report yields of 2,2'-dinitrodiphenyl disulfide between 94% and 98.2% with purities up to 99.5%.[1][2]
Table 1: Purity and Yield of 2-Nitrobenzenesulfonyl Chloride and its Precursor
| Compound | Reported Yield | Reported Purity | Potential Impurities/Byproducts |
| 2,2'-Dinitrodiphenyl disulfide | 94-98.2% | 98.4-99.5% | Unreacted starting materials |
| 2-Nitrobenzenesulfonyl chloride | ~97.5% | ~98.8% (HPLC) | 2,2'-Dinitrodiphenyl disulfide |
Reaction Pathway for this compound Formation:
The reaction of a primary or secondary amine with 2-nitrobenzenesulfonyl chloride in the presence of a base affords the corresponding this compound.
Caption: Reaction scheme for the formation of this compound.
II. Deprotection of 2-Nitrobenzenesulfonamides: The Thiol-Mediated Cleavage and its Byproducts
The key advantage of the nosyl group lies in its removal under mild conditions using a thiol and a base. This deprotection proceeds via a nucleophilic aromatic substitution, forming a Meisenheimer complex, and liberates the free amine.[3] The primary byproduct of this reaction is a diaryl disulfide, formed from the thiol reagent.
Table 2: Comparison of Deprotection Conditions and Byproduct Management
| Deprotection Reagent | Conditions | Key Byproduct | Byproduct Management |
| Thiophenol | K₂CO₃ or Cs₂CO₃ in DMF or MeCN | Diphenyl disulfide | Chromatographic separation |
| Odorless Thiols (e.g., p-Mercaptobenzoic acid) | Base (e.g., DBU) | Corresponding disulfide | Simplified work-up due to different solubility |
| Solid-supported Thiol | Base (e.g., Cs₂CO₃) in THF | Resin-bound disulfide | Simple filtration |
While specific quantitative yields for the disulfide byproduct are not always reported, the focus of many studies is on the efficient removal of this byproduct to isolate the pure amine. The use of odorless or solid-supported thiols significantly simplifies this process.[4][5] For instance, using a solid-supported thiophenol resin allows for the removal of the disulfide byproduct by simple filtration, leading to high yields of the deprotected amine (often >95%).[4]
Deprotection Pathway and Byproduct Formation:
References
- 1. US5502256A - Process for preparing 2,2'-dinitrodiphenyl disulphide - Google Patents [patents.google.com]
- 2. DE4342619A1 - Improved process for the preparation of 2,2'-dinitrodiphenyl disulfide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. Odorless nosyl deprotection by in-situ formation of a thiolate | Poster Board #1237 - American Chemical Society [acs.digitellinc.com]
Evaluating 2-Nitrobenzenesulfonamide in Automated Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of an amine protecting group is a critical decision in the automated synthesis of peptides and other complex molecules. This guide provides a detailed comparison of 2-Nitrobenzenesulfonamide (Ns-amide or nosylamide) with the industry-standard protecting groups: tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Carboxybenzyl (Cbz). The following analysis, supported by available experimental data, evaluates their performance in the context of automated synthesis.
The ideal protecting group for automated solid-phase synthesis should be stable during coupling reactions, easily and cleanly removable under mild conditions that do not affect the growing peptide chain or other protecting groups, and compatible with a wide range of amino acid residues. While Fmoc and Boc strategies dominate the landscape of automated peptide synthesis, the unique reactivity of this compound presents it as a valuable orthogonal option for specific applications.
Performance Comparison of Amine Protecting Groups
The selection of a protecting group strategy is dictated by the desired orthogonality, the sensitivity of the target molecule, and the overall efficiency of the synthesis workflow. Below is a summary of the key performance characteristics of Ns, Boc, Fmoc, and Cbz protecting groups.
| Protecting Group | Deprotection Conditions | Stability | Key Advantages | Potential Challenges in Automation |
| This compound (Ns) | Mildly basic conditions with a thiol nucleophile (e.g., thiophenol and a mild base).[1] | Stable to strong acids (TFA) and piperidine (B6355638).[2] | - Fully orthogonal to both Boc and Fmoc strategies.[3] - Enables N-alkylation on the solid support (Fukuyama-Mitsunobu reaction).[4][5][6] - Mild deprotection is compatible with sensitive residues. | - Requires an additional set of reagents for deprotection. - Potential for side reactions with sulfur-containing amino acids if not carefully optimized. - Limited commercial availability of Ns-protected amino acids compared to Fmoc and Boc derivatives. |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Basic conditions (typically 20-40% piperidine in DMF). | Acid-labile. | - Mild deprotection conditions. - Orthogonal to many acid-labile side-chain protecting groups (e.g., tBu, Trt). - Deprotection can be monitored by UV absorbance of the dibenzylfulvene byproduct. | - Piperidine is toxic. - Potential for side reactions like aspartimide formation and diketopiperazine formation. |
| tert-Butoxycarbonyl (Boc) | Strong acidic conditions (e.g., neat trifluoroacetic acid - TFA). | Base-labile. | - Robust and less prone to premature cleavage. - Less aggregation during synthesis compared to Fmoc for some sequences. | - Harsh deprotection conditions can degrade sensitive peptides. - Requires specialized, acid-resistant equipment. - Not orthogonal with acid-labile side-chain protecting groups. |
| Carboxybenzyl (Cbz) | Catalytic hydrogenolysis (e.g., H₂/Pd). | Stable to acidic and basic conditions. | - Highly stable, useful for fragment synthesis. - Orthogonal to both acid- and base-labile groups. | - Hydrogenolysis is not compatible with automated solid-phase synthesis. - Catalyst can be poisoned by sulfur-containing residues. - Primarily used in solution-phase synthesis. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for the deprotection of Ns, Fmoc, and Boc groups in a solid-phase synthesis context.
This compound (Ns) Deprotection on Solid Support
This protocol is adapted from procedures for manual solid-phase synthesis and would require optimization for specific automated platforms.
Materials:
-
Ns-protected peptide-resin
-
Thiophenol
-
1,8-Diazabicycloundec-7-ene (DBU)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the Ns-protected peptide-resin in DMF.
-
Prepare a deprotection solution of 10 equivalents of thiophenol and 5 equivalents of DBU in DMF.
-
Treat the resin with the deprotection solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction for completeness (e.g., using a colorimetric test for free amines).
-
Wash the resin extensively with DMF and DCM to remove the deprotection reagents and byproducts.
Standard Fmoc Deprotection in Automated Synthesis
This is a typical protocol used in most automated peptide synthesizers.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) piperidine in DMF
Procedure (as performed by an automated synthesizer):
-
Treat the resin with the 20% piperidine/DMF solution for 3 minutes.
-
Drain the reaction vessel.
-
Treat the resin again with the 20% piperidine/DMF solution for 10-15 minutes.
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF.
Standard Boc Deprotection in Automated Synthesis
This protocol requires specialized equipment due to the use of strong acid.
Materials:
-
Boc-protected peptide-resin
-
Neat trifluoroacetic acid (TFA)
-
10% N,N-diisopropylethylamine (DIEA) in DMF (for neutralization)
Procedure (as performed by a Boc-compatible automated synthesizer):
-
Wash the resin with DCM.
-
Treat the resin with neat TFA for 1-2 minutes.
-
Drain the reaction vessel.
-
Treat the resin again with neat TFA for 20-30 minutes.
-
Drain and wash the resin with DCM.
-
Neutralize the resin with 10% DIEA in DMF.
-
Wash the resin with DMF to prepare for the next coupling step.
Visualizing Synthesis Workflows
The following diagrams illustrate the logical flow of a standard automated synthesis cycle and the unique position of the Ns-group as an orthogonal protecting group.
Conclusion
The this compound protecting group offers a valuable orthogonal strategy for automated synthesis, particularly for complex peptides requiring site-specific modifications or the incorporation of N-alkylated amino acids. Its stability to both acidic and standard basic conditions used for Boc and Fmoc removal, respectively, allows for its selective cleavage without affecting other parts of the molecule.
While direct, quantitative comparisons of Ns-amides with Fmoc and Boc in a fully automated context are not extensively documented in the literature, the available data from manual solid-phase and solution-phase synthesis suggest that the Ns-group can be a powerful tool. However, the adoption of Ns-protection in routine automated synthesis is hampered by the need for an additional set of deprotection reagents and the more limited commercial availability of Ns-protected amino acids. For research applications that can benefit from its unique orthogonality, the development of optimized automated protocols for Ns-deprotection could significantly expand the capabilities of synthetic chemists.
References
- 1. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Solid-phase synthesis of amine-bridged cyclic enkephalin analogues via on-resin cyclization utilizing the Fukuyama-Mitsunobu reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistics for Handling 2-Nitrobenzenesulfonamide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent chemical compounds. This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for 2-Nitrobenzenesulfonamide, fostering a secure research environment.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. This compound is irritating to the eyes, skin, and respiratory system.[1][2]
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[3][4] An eyewash station and safety shower must be readily accessible.[3]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield that meets ANSI Z87.1 or equivalent standards.[3][4] | Protects against splashes, dust, and vapors that can cause serious eye irritation.[1][2][4] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or other impervious materials. Double gloving is recommended for enhanced protection.[4] | Prevents skin contact and absorption, which can cause skin irritation.[1][2][4] |
| Body Protection | A lab coat or a disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[4] | Minimizes skin exposure to spills or dust. Contaminated clothing should be removed immediately and laundered before reuse.[3][4] |
| Respiratory Protection | A NIOSH-approved respirator is necessary if ventilation is inadequate or if handling generates dust or aerosols. A dust mask (type N95 or equivalent) is a minimum requirement.[3][4] | Prevents inhalation of dust or vapors, which can cause respiratory irritation.[1][2] |
Occupational Exposure Limits
Currently, there are no specific Permissible Exposure Limits (PELs) from the Occupational Safety and Health Administration (OSHA) for this compound.[3] Similarly, specific Threshold Limit Values (TLVs) from the American Conference of Governmental Industrial Hygienists (ACGIH) or Recommended Exposure Limits (RELs) from the National Institute for Occupational Safety and Health (NIOSH) have not been established. In the absence of defined exposure limits, it is crucial to handle this compound as a hazardous substance and minimize exposure through the consistent use of the recommended PPE and engineering controls.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized handling procedure is critical for minimizing the risk of exposure and ensuring a safe laboratory environment.
1. Pre-Handling Checklist:
- Review Safety Data Sheet (SDS): Before commencing any work, thoroughly read and understand the SDS for this compound.
- Ensure Proper Ventilation: Confirm that the chemical fume hood is functioning correctly.
- Assemble PPE: Inspect all required PPE for any defects before use.
- Locate Emergency Equipment: Be aware of the location of the nearest eyewash station, safety shower, and fire extinguisher.
2. Handling the Compound:
- Donning PPE: Wash hands thoroughly before putting on a protective gown and gloves.
- Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust.
- Avoid Dust Generation: Handle the solid material carefully to minimize the creation of dust.
- Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
3. Post-Handling Procedures:
- Decontamination: Clean the work area thoroughly after handling is complete.
- Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. Dispose of single-use items in the designated hazardous waste container. Reusable items should be decontaminated according to institutional protocols.
- Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Skin Contact | Remove contaminated clothing and shoes. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Seek immediate medical attention.[3] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound must be treated as hazardous waste.
1. Waste Segregation:
- Do not mix this compound waste with other incompatible waste streams.
2. Waste Collection:
- Solid Waste: Collect solid this compound waste, including contaminated items like gloves, weigh boats, and paper towels, in a dedicated, clearly labeled, and sealed hazardous waste container.
- Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
3. Container Labeling:
- Affix a hazardous waste label to the container as soon as the first piece of waste is added.
- The label must include:
- The words "Hazardous Waste"
- The full chemical name: "this compound"
- The accumulation start date
- An indication of the hazards (e.g., Irritant)
4. Storage:
- Store the labeled waste container in a designated satellite accumulation area.
- The storage area should be secure and away from incompatible materials.
- Ensure the container is kept closed at all times except when adding waste.
- It is best practice to store the waste container in a secondary containment bin to prevent spills.
5. Disposal Request:
- Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
- Follow their specific procedures for waste pickup and documentation.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
